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5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Documentation Hub

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  • Product: 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
  • CAS: 35005-71-1

Core Science & Biosynthesis

Foundational

Synthesis of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine: A Technical Guide for Drug Development Professionals

Foreword: The Strategic Importance of the Pyrazolo[4,3-c]pyridine Scaffold The fusion of pyrazole and pyridine rings to form the pyrazolo[4,3-c]pyridine scaffold has emerged as a cornerstone in contemporary medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Importance of the Pyrazolo[4,3-c]pyridine Scaffold

The fusion of pyrazole and pyridine rings to form the pyrazolo[4,3-c]pyridine scaffold has emerged as a cornerstone in contemporary medicinal chemistry. This privileged heterocyclic system is a key structural motif in a multitude of pharmacologically active agents, demonstrating a broad spectrum of biological activities.[1][2][3] The inherent versatility of this scaffold allows for multi-vector functionalization, enabling the fine-tuning of physicochemical properties and target engagement. Consequently, the development of robust and scalable synthetic routes to access novel pyrazolo[4,3-c]pyridine derivatives is of paramount importance for the discovery of next-generation therapeutics. This guide provides an in-depth technical overview of a strategic synthesis for a key exemplar of this class: 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.

Deconstructing the Synthetic Challenge: A Logic-Driven Approach

The synthesis of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine presents a multi-faceted challenge that necessitates a carefully orchestrated sequence of reactions. A retrosynthetic analysis reveals two primary strategic disconnections: the formation of the bicyclic core and the subsequent N-benzylation of the piperidine nitrogen.

G Target 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Intermediate1 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Target->Intermediate1 N-Benzylation Intermediate2 N-Benzyl-4-piperidone Intermediate1->Intermediate2 Pyrazolo Ring Formation StartingMaterials 4-Piperidone + Benzyl Halide Intermediate2->StartingMaterials N-Alkylation

Caption: Retrosynthetic analysis of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.

This guide will focus on a convergent synthetic strategy that prioritizes the early introduction of the benzyl group onto a piperidone precursor, followed by the construction of the pyrazole ring. This approach offers the advantage of utilizing a commercially available and relatively inexpensive starting material, N-benzyl-4-piperidone, thereby streamlining the overall process.

A Validated Synthetic Pathway: From Piperidone to Pyrazolopyridine

The proposed synthesis is a three-step process commencing with the Claisen condensation of N-benzyl-4-piperidone, followed by cyclization with hydrazine to form the pyrazole ring, and a subsequent optional step for the removal of any ester group if present.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation cluster_2 Step 3: Decarboxylation (if necessary) A N-Benzyl-4-piperidone D α,β-diketoester Intermediate A->D B Diethyl oxalate B->D C Sodium Ethoxide C->D E α,β-diketoester Intermediate G Ethyl 5-benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate E->G F Hydrazine hydrate F->G H Ethyl 5-benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate J 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine H->J I Hydrolysis & Decarboxylation I->J

Caption: Proposed synthetic workflow for 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.

Part 1: Synthesis of the α,β-Diketoester Intermediate

The initial step involves a Claisen condensation between N-benzyl-4-piperidone and diethyl oxalate, facilitated by a strong base such as sodium ethoxide. This reaction forms the key α,β-diketoester intermediate.[4]

Experimental Protocol:

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) under an inert atmosphere (N2), cooled to -10 °C, add diethyl oxalate dropwise.

  • Slowly add N-benzyl-4-piperidone to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 10-12 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture, containing the sodium salt of the diketoester, is typically used directly in the next step without isolation.[4]

ParameterValue
Starting Materials N-Benzyl-4-piperidone, Diethyl oxalate, Sodium
Solvent Anhydrous Ethanol
Temperature -10 °C to Room Temperature
Reaction Time 10-12 hours

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous ethanol and an inert atmosphere is critical to prevent the quenching of the strongly basic sodium ethoxide.

  • Low-Temperature Addition: The dropwise addition of reagents at low temperatures helps to control the exothermicity of the condensation reaction and minimize side-product formation.

Part 2: Construction of the Pyrazole Ring

The crude α,β-diketoester intermediate is then treated with hydrazine hydrate to effect a cyclization, yielding the pyrazole ring. This reaction is a classic example of pyrazole synthesis from a 1,3-dicarbonyl compound.

Experimental Protocol:

  • To the reaction mixture from the previous step, add hydrazine monohydrate.

  • An acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), is then added to facilitate the cyclization and dehydration.[4]

  • The reaction is stirred at room temperature for 5-6 hours.

  • The reaction progress is monitored by Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Upon completion, the reaction is quenched with a saturated sodium bicarbonate solution and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

ParameterValue
Reagents Hydrazine monohydrate, Pyridinium p-toluenesulfonate
Solvent Ethanol (from previous step)
Temperature Room Temperature
Reaction Time 5-6 hours

Note on Regioselectivity: This reaction can potentially yield a mixture of regioisomers. In a similar synthesis, the desired pyrazolo[4,3-c]pyridine was obtained as a minor product, with the pyrazolo[1,5-c]pyrimidine being the major product.[4] Careful chromatographic separation is therefore crucial.

Part 3: Final Deprotection (If Applicable)

The product from the previous step is an ethyl ester derivative. To obtain the target molecule, 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, a hydrolysis and decarboxylation step is required.

Experimental Protocol:

  • The purified ethyl ester is dissolved in a suitable solvent mixture, such as ethanol and water.

  • A strong base, like sodium hydroxide or potassium hydroxide, is added, and the mixture is refluxed.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is then cooled and acidified with a strong acid (e.g., HCl) to induce decarboxylation.

  • The product is then extracted, purified, and characterized.

Alternative Synthetic Strategies

While the outlined pathway is robust, other synthetic approaches to the pyrazolo[4,3-c]pyridine core are documented and may offer advantages in specific contexts. These include:

  • Multicomponent Reactions: One-pot syntheses involving the reaction of an aldehyde, hydrazine hydrate, ethyl acetoacetate, and a nitrogen source like ammonium acetate have been reported for related structures.[5]

  • Cyclization of Pyridine N-oxide Derivatives: The cyclization of 3-acylpyridine N-oxide tosylhydrazones can yield a mixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines.[6]

  • Iodine-Catalyzed Intramolecular Cyclization: This method offers a metal-free approach to the pyrazolo[4,3-c]pyridine system.[5]

Characterization and Data

The final product, 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, should be thoroughly characterized to confirm its identity and purity.

Analytical Technique Expected Data
¹H NMR Signals corresponding to aromatic protons of the benzyl group, methylene protons of the piperidine and pyrazole rings, and the N-H proton of the pyrazole.
¹³C NMR Resonances for the aromatic and aliphatic carbons.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the compound.
HPLC A single major peak indicating high purity.

Conclusion: A Versatile Synthesis for a Privileged Scaffold

The synthesis of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, as detailed in this guide, provides a reliable and adaptable route to a key member of a pharmacologically significant class of compounds. The strategic choices in starting materials and reaction conditions are grounded in established chemical principles to maximize yield and purity. By understanding the causality behind each experimental step, researchers can troubleshoot and adapt this protocol for the synthesis of a diverse library of analogs, thereby accelerating the drug discovery and development process.

References

  • Synthesis of pyrazolo[4,3‐c]pyridine derivatives in the presence of (α‐Fe2O3)‐MCM‐41. [Link]

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. [Link]

  • Synthesis of pyrazolo[4,3‐c]pyridines by I2 catalysed intramolecular cyclisation. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. [Link]

  • Novel Pyrazolo[4,3-c]pyridines: Synthesis and Investigation of Anticancer Properties (PyrSynth). [Link]

  • A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement. [Link]

  • Aldol elaboration of 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-ones, masked precursors to acylpyridones. [Link]

  • Synthesis of 5-Benzyl-4,5,6,7-tetrahydro-7-methyl-1,2-di-(p-chlorophenyl)-1H-pyrrolo[3,2-c]pyridine. [Link]

  • Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. [Link]

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. [Link]

  • Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine PDE-IV Inhibitor. [Link]

  • Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine. [Link]

  • 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. [Link]

Sources

Exploratory

characterization of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Architecting Privileged Scaffolds: A Comprehensive Characterization and Synthetic Guide to 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Executive Summary In modern drug discovery, fused bicyclic heteroaromatics...

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Author: BenchChem Technical Support Team. Date: April 2026

Architecting Privileged Scaffolds: A Comprehensive Characterization and Synthetic Guide to 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Executive Summary

In modern drug discovery, fused bicyclic heteroaromatics serve as foundational pharmacophores. Among these, the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core is a structurally rigid, highly versatile scaffold. As an Application Scientist overseeing library design and synthetic validation, I frequently leverage its N5-benzylated derivative—5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine—as both a key intermediate and a primary pharmacophore. Commercially available as a standard building block ([1]), this molecule merges the hydrogen-bonding capability of a pyrazole ring with the basicity and sp3 -character of a tetrahydropyridine system. This whitepaper systematically deconstructs the physicochemical properties, de novo synthetic protocols, analytical characterization standards, and recent medicinal chemistry applications of this critical molecule.

Structural and Physicochemical Profiling

The architecture of 5-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is deliberately designed for target engagement. The benzyl group at the N5 position provides necessary lipophilic bulk, essential for occupying deep hydrophobic pockets in target proteins, while simultaneously acting as a robust protecting group during downstream derivatization at the pyrazole nitrogen.

Table 1: Physicochemical & Structural Data

PropertyValue
Chemical Name 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
CAS Registry Number 35005-71-1
Molecular Formula C₁₃H₁₅N₃
Molecular Weight 213.28 g/mol
Topological Polar Surface Area (TPSA) 31.9 Ų
Estimated pKa (Piperidine N) ~7.5 (Basic)
Estimated pKa (Pyrazole NH) ~14.0 (Weakly Acidic)

De Novo Synthetic Workflow and Mechanistic Causality

The synthesis of the pyrazolo[4,3-c]pyridine core is a masterclass in thermodynamic control. The most robust route utilizes 1-benzyl-4-piperidone as the starting material, proceeding through an enaminone intermediate before cyclocondensation with hydrazine.

SynthesisWorkflow A 1-Benzyl-4-piperidone (Starting Material) C Enaminone Intermediate (Thermodynamic Sink) A->C Condensation - MeOH, - HNMe2 B DMF-DMA (Electrophile) B->C E 5-Benzyl-THPP (Target Scaffold) C->E Cyclocondensation - HNMe2, - H2O D Hydrazine Hydrate (Dinucleophile) D->E

Fig 1. De novo synthetic workflow and mechanistic pathway for the pyrazolo[4,3-c]pyridine core.

Protocol 1: Two-Step Synthesis of the Pyrazolo[4,3-c]pyridine Core

Step 1: Enaminone Formation

  • Charge a dry, round-bottom flask with 1-benzyl-4-piperidone (1.0 eq) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

  • Reflux the mixture neat (or in anhydrous toluene for larger scales) at 100°C for 4 hours.

  • Concentrate under reduced pressure to yield the crude 1-benzyl-3-((dimethylamino)methylene)piperidin-4-one.

  • Causality: Why use DMF-DMA? Traditional formylation using ethyl formate and sodium methoxide often leads to competing aldol condensations of the piperidone. DMF-DMA acts as both the electrophile and a self-scavenging reagent (releasing methanol and dimethylamine), driving the reaction to the thermodynamically stable enaminone without requiring harsh basic conditions.

  • Validation Checkpoint: LC-MS must show a dominant peak at m/z 245.1 [M+H]⁺ prior to proceeding.

Step 2: Cyclocondensation

  • Dissolve the crude enaminone in absolute ethanol (0.2 M).

  • Add hydrazine hydrate (64% in water, 1.2 eq) dropwise at 0°C to control the exothermic hydrazone formation.

  • Heat the reaction to 80°C (reflux) for 3 hours to drive the intramolecular cyclization.

  • Purify via flash chromatography (DCM:MeOH 95:5) to isolate the title compound.

  • Causality: The use of hydrazine hydrate rather than anhydrous hydrazine is a deliberate safety and kinetic choice. The trace water facilitates the initial nucleophilic attack on the enaminone, forming a transient hydrazone. The subsequent elimination of dimethylamine and water is thermodynamically driven by the aromatization of the pyrazole ring.

  • Validation Checkpoint: The disappearance of the ketone carbonyl stretch (~1710 cm⁻¹) in FTIR and a mass shift to m/z 214.1 [M+H]⁺ confirms successful cyclization.

Analytical Characterization Standards

Accurate characterization of this basic, polar scaffold requires specific analytical conditions to prevent peak tailing and ensure precise integration.

Table 2: LC-MS and HPLC Analytical Parameters

ParameterSpecification
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 3.0 minutes
Flow Rate 0.6 mL/min
Detection UV at 254 nm, MS (ESI+)
Protocol 2: LC-MS and NMR Validation
  • Causality in LC-MS: A strictly low-pH mobile phase (0.1% Formic Acid) is non-negotiable. The basic piperidine nitrogen (pKa ~7.5) must be fully protonated to prevent secondary interactions with residual silanols on the C18 stationary phase, which would otherwise cause severe peak tailing and inaccurate purity integration.

  • Causality in NMR: While CDCl₃ can be used, DMSO-d₆ is the superior solvent for this scaffold. The pyrazole NH proton undergoes rapid exchange in CDCl₃, often broadening into the baseline. In DMSO-d₆, strong hydrogen bonding to the solvent slows this exchange, allowing the NH proton to resolve clearly as a broad singlet around 12.5 ppm, serving as a definitive marker of the intact pyrazole ring.

Table 3: ¹H NMR (400 MHz, DMSO-d₆) Peak Assignments

Chemical Shift (ppm)MultiplicityIntegrationStructural Assignment
12.50Broad singlet1HPyrazole N-H
7.25 - 7.38Multiplet5HBenzyl aromatic C-H
7.20Singlet1HPyrazole C3-H
3.65Singlet2HBenzyl CH₂
3.40Singlet2HC4-CH₂ (Piperidine, adjacent to N5)
2.75Triplet (J = 5.8 Hz)2HC7-CH₂ (Piperidine, adjacent to pyrazole)
2.65Triplet (J = 5.8 Hz)2HC6-CH₂ (Piperidine, adjacent to N5)

Medicinal Chemistry Applications: Autotaxin (ATX) Inhibition

The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold has recently gained prominence in the development of allosteric inhibitors. A landmark 2024 study demonstrated its utility in targeting Autotaxin (ATX), a phosphodiesterase responsible for generating lysophosphatidic acid (LPA), which drives pulmonary fibrosis ([2]).

By replacing highly lipophilic thioether motifs with this rigid, partially saturated bicyclic core, researchers significantly improved the drug-likeness and pharmacokinetic profile of the inhibitors while maintaining low-nanomolar potency against ATX. The basic nitrogen of the piperidine ring allows for excellent solubility, while the pyrazole acts as a critical hydrogen bond donor/acceptor within the ATX hydrophobic tunnel.

ATX_Signaling LPC Lysophosphatidylcholine (LPC) LPA Lysophosphatidic Acid (LPA) LPC->LPA Hydrolysis ATX Autotaxin (ATX Enzyme) ATX->LPA Catalyzes Inhibitor Pyrazolo[4,3-c]pyridine Allosteric Inhibitors Inhibitor->ATX Allosteric Blockade LPAR LPA Receptors (LPA1-6) LPA->LPAR GPCR Activation Fibrosis Myofibroblast Differentiation & Pulmonary Fibrosis LPAR->Fibrosis Rho/ROCK & TGF-β Signaling Cascades

Fig 2. Autotaxin (ATX) signaling cascade and the allosteric inhibition mechanism in pulmonary fibrosis.

References

  • Title: Discovery of Novel 4,5,6,7-Tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one Derivatives as Orally Efficacious ATX Allosteric Inhibitors for the Treatment of Pulmonary Fibrosis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Foundational

In-Depth Technical Guide: NMR Characterization and Synthesis of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Executive Summary & Chemical Significance The 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold (CAS: 35005-71-1) is a highly versatile bicyclic building block utilized extensively in modern medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

The 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold (CAS: 35005-71-1) is a highly versatile bicyclic building block utilized extensively in modern medicinal chemistry. By fusing a hydrogen-bond-donating pyrazole ring with a basic, easily functionalizable tetrahydropyridine system, this core provides rigid vectorization for pharmacophores. Recently, derivatives of this exact scaffold have been successfully deployed as orally efficacious Autotaxin (ATX) allosteric inhibitors for the treatment of pulmonary fibrosis[1], and as first-in-class inhibitors disrupting PEX14-PEX5 protein-protein interactions in trypanosomal diseases[2].

This whitepaper provides a rigorous, causality-driven breakdown of the molecule’s Nuclear Magnetic Resonance (NMR) signatures and outlines a self-validating synthetic workflow designed for high-yield laboratory execution.

Structural Anatomy & Numbering System

Understanding the IUPAC numbering of the pyrazolo[4,3-c]pyridine system is critical for accurate NMR assignment. The bicyclic system prioritizes the pyrazole heteroatoms, numbering toward the bridgehead carbons, and subsequently numbering the tetrahydropyridine ring.

Structural_Logic N1 N1 Pyrazole N2 N2 Pyrazole N1->N2 C3 C3 Pyrazole CH N2->C3 C3a C3a Bridgehead C3->C3a C7a C7a Bridgehead C3a->C7a C4 C4 CH2 (Singlet) C3a->C4 C7a->N1 N5 N5 Piperidine N C4->N5 C6 C6 CH2 (Triplet) N5->C6 Bn Benzyl Group Shielding Influence N5->Bn N-Alkylation C7 C7 CH2 (Triplet) C6->C7 C7->C7a

Diagram 1: IUPAC numbering and structural connectivity of the pyrazolo[4,3-c]pyridine core.

Comprehensive NMR Data Analysis

The NMR spectra of 5-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine serve as a textbook example of spin-spin coupling dictated by molecular geometry, hybridization, and localized electronegativity.

Quantitative 1 H NMR Data (400 MHz, CDCl 3​ )

Note: Chemical shifts ( δ ) are highly sensitive to solvent choice and concentration due to the tautomeric nature of the pyrazole N-H.

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Mechanistic Rationale & Causality
N1-H 10.20 - 11.50br s1H-Highly deshielded heteroatom proton. Appears broad due to rapid intermolecular proton exchange and quadrupolar relaxation of nitrogen.
C3-H 7.38s1H-Aromatic pyrazole proton. It is an isolated spin system (no vicinal protons), thus appearing as a sharp singlet.
Ar-H 7.25 - 7.35m5H-Benzyl aromatic protons. Overlapping multiplets due to similar electronic environments of the ortho, meta, and para positions.
Bn-CH 2​ 3.70s2H-Benzylic protons isolated between the phenyl ring and N5. Deshielded by both the aromatic ring current and the electronegative nitrogen.
C4-CH 2​ 3.52s2H-Diagnostic Peak: Isolated between the sp 2 bridgehead C3a and N5. The lack of adjacent protons prevents scalar coupling, yielding a distinct singlet[1].
C6-CH 2​ 2.82t2H5.8Adjacent to C7. Splits into a triplet ( n+1 rule). Shifted further downfield than C7 due to direct attachment to the electronegative N5.
C7-CH 2​ 2.72t2H5.8Adjacent to C6. Splits into a triplet. Most upfield of the ring protons as it is furthest from the N5 inductive effect.
Quantitative 13 C NMR Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeMechanistic Rationale & Causality
C7a 139.5C (Quat)Bridgehead carbon heavily deshielded by the aromatic pyrazole ring current.
Bn-C (ipso) 138.2C (Quat)Aromatic quaternary carbon attached to the benzylic CH 2​ .
C3 133.0CHPyrazole aromatic methine carbon.
Ar-C 128.8, 128.3, 127.2CHBenzyl ortho, meta, and para carbons.
C3a 114.5C (Quat)Bridgehead carbon; relatively upfield for an sp 2 carbon due to electron donation from the pyrazole nitrogens.
Bn-CH 2​ 61.8CH 2​ Highly deshielded aliphatic carbon due to dual attachment to N5 and the phenyl ring.
C4 51.2CH 2​ Deshielded by N5 and the adjacent pyrazole ring.
C6 49.8CH 2​ Deshielded by direct attachment to N5.
C7 22.4CH 2​ Most shielded carbon in the bicyclic system; standard homocyclic aliphatic environment.

Synthetic Workflow & Mechanistic Causality

The construction of the pyrazolo[4,3-c]pyridine core relies on a regioselective Knoevenagel-type condensation followed by a bis-nucleophilic cyclization[3].

Step 1 (Formylation): 1-Benzyl-4-piperidone is treated with N,N-Dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA acts as a highly reactive electrophilic formylating equivalent. It attacks the thermodynamically favored enol form of the piperidone, expelling methanol to form a highly conjugated, electrophilic enamine intermediate. Step 2 (Cyclocondensation): Upon the introduction of hydrazine hydrate, a tandem addition-elimination sequence initiates. The primary amine of hydrazine attacks the α,β -unsaturated vinylic carbon of the enamine (expelling dimethylamine as a gas). The intermediate hydrazone subsequently undergoes intramolecular cyclization with the C4 ketone, followed by dehydration to forge the aromatic pyrazole ring.

Synthetic_Workflow SM 1-Benzyl-4-piperidone (Starting Material) Int 3-((Dimethylamino)methylene)- 1-benzylpiperidin-4-one (Enamine Intermediate) SM->Int Step 1: Condensation 100 °C, 12h R1 DMF-DMA (Electrophilic Formylation) R1->Int Prod 5-Benzyl-4,5,6,7-tetrahydro- 1H-pyrazolo[4,3-c]pyridine (Target Scaffold) Int->Prod Step 2: Cyclocondensation EtOH, Reflux, 4h R2 Hydrazine Hydrate (Dinucleophilic Cyclization) R2->Prod

Diagram 2: Two-step synthetic workflow and mechanistic progression to the target scaffold.

Self-Validating Experimental Protocols

To ensure high-fidelity reproduction, the following protocols are designed as self-validating systems , meaning analytical checkpoints are built directly into the methodology to prevent the propagation of errors.

Protocol A: Synthesis of the Enamine Intermediate
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-benzyl-4-piperidone (10.0 mmol, 1.89 g) in neat N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (15.0 mmol, 2.0 mL).

  • Execution: Heat the mixture to 100 °C under an inert argon atmosphere for 12 hours.

  • In-Process Validation Check: Perform Thin Layer Chromatography (TLC) using 50% EtOAc in Hexanes. The starting piperidone ( Rf​≈0.6 ) must be completely consumed, replaced by a highly UV-active, bright yellow spot ( Rf​≈0.3 ) corresponding to the enamine.

  • Workup: Concentrate the mixture in vacuo to remove unreacted DMF-DMA and methanol byproducts. The crude 3-((dimethylamino)methylene)-1-benzylpiperidin-4-one is used directly in the next step to prevent hydrolytic degradation.

Protocol B: Cyclocondensation to the Pyrazolo[4,3-c]pyridine Core
  • Reaction Setup: Dissolve the crude enamine intermediate from Protocol A in absolute ethanol (20 mL). Slowly add hydrazine hydrate (NH 2​ NH 2​⋅ H 2​ O, 64% hydrazine, 15.0 mmol, 0.73 mL) dropwise at 0 °C to control the exothermic addition.

  • Execution: Attach a reflux condenser and heat the reaction to 80 °C (reflux) for 4 hours.

  • In-Process Validation Check: Extract a 0.1 mL aliquot, dilute in methanol, and analyze via LC-MS. The mass spectrum must show the disappearance of the enamine ( [M+H]+=245.1 ) and the emergence of the target pyrazole mass ( [M+H]+=214.1 ).

  • Workup & Purification: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between saturated aqueous NaHCO 3​ (30 mL) and dichloromethane (3 × 30 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient elution from 0% to 5% Methanol in Dichloromethane).

  • Final Validation Check ( 1 H NMR): Dissolve 10 mg of the purified product in 0.6 mL CDCl 3​ . The spectrum must show the complete disappearance of the enamine vinylic proton ( 7.5 ppm) and the appearance of the diagnostic C4-CH 2​ singlet at 3.52 ppm and the pyrazole C3-H singlet at 7.38 ppm.

References

  • Discovery of Novel 4,5,6,7-Tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one Derivatives as Orally Efficacious ATX Allosteric Inhibitors for the Treatment of Pulmonary Fibrosis Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity ResearchGate URL:[Link][2]

  • (E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3c] Pyridine MDPI - Molbank URL:[Link][3]

Sources

Exploratory

mass spectrometry of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

An In-Depth Technical Guide to the Mass Spectrometry of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Prepared by: Gemini, Senior Application Scientist Executive Summary This technical guide provides a comprehen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, a heterocyclic scaffold of interest in medicinal chemistry and drug development. For researchers, analytical scientists, and drug development professionals, understanding the ionization and fragmentation characteristics of this molecule is paramount for its unambiguous identification, structural elucidation, and quantification in complex matrices. This document delineates the core principles, experimental workflows, and predicted fragmentation pathways for this compound, grounded in established mass spectrometry theory and field-proven insights. We will explore optimal analytical conditions, propose a detailed fragmentation scheme based on the molecule's structural motifs, and provide step-by-step protocols to ensure reliable and reproducible data acquisition.

Introduction to the Analyte and Method

The 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Scaffold

The pyrazolopyridine core is a significant pharmacophore found in numerous biologically active compounds, demonstrating a wide range of activities including antiviral, antitumor, and anti-inflammatory properties[1]. The specific analyte, 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, combines this privileged scaffold with a benzyl group, a common substituent used to modulate physiochemical properties and biological target interactions.

  • Molecular Formula: C₁₃H₁₅N₃

  • Monoisotopic Mass: 213.1266 g/mol

  • Structure: A fused pyrazole and tetrahydropyridine ring system, with a benzyl group attached to the nitrogen at position 5.

Accurate mass measurement and structural confirmation are critical milestones in the synthesis and application of such novel chemical entities[2].

The Indispensable Role of Mass Spectrometry

Mass Spectrometry (MS) is a cornerstone analytical technique in pharmaceutical sciences, offering unparalleled sensitivity and specificity for determining molecular weight and structure[3]. For a molecule like 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, High-Resolution Mass Spectrometry (HRMS) is essential for confirming its elemental composition, while tandem mass spectrometry (MS/MS) provides the fragmentation data necessary to piece together its structural puzzle[4].

Foundational Principles for Analyzing Pyrazolopyridines

Ionization Techniques: Choosing the Right Tool

The choice of ionization source is the most critical parameter in MS analysis. It dictates whether the molecular ion will be observed and how the initial fragmentation will be influenced.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is the method of choice for samples analyzed via liquid chromatography (LC). It typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation. This is ideal for accurately determining the molecular weight and for serving as the precursor ion in subsequent MS/MS experiments[2][3]. The basic nitrogens in the pyrazolopyridine core are readily protonated, making ESI a highly effective technique.

  • Electron Ionization (EI): This is a high-energy, "hard" ionization technique, typically used with Gas Chromatography (GC). While less common for non-volatile pharmaceutical compounds, EI induces extensive and reproducible fragmentation, creating a characteristic "fingerprint" spectrum[5]. This can be invaluable for structural elucidation and library matching, though the molecular ion peak may be weak or absent[6].

For routine analysis and structural confirmation of this compound, ESI coupled with LC is the superior and recommended approach.

High-Resolution Mass Spectrometry (HRMS): Beyond Nominal Mass

HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers, provide mass measurements with high accuracy (typically <5 ppm). This allows for the confident determination of the elemental formula of the parent ion and its fragments, a crucial step in validating the structure of a newly synthesized compound[2][4]. For C₁₃H₁₅N₃, the expected [M+H]⁺ ion has a calculated exact mass of 214.1339, which HRMS can readily distinguish from other isobaric species.

A Validated Experimental Workflow for LC-MS/MS Analysis

The following section details a robust workflow for the analysis of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. The causality behind each step is explained to ensure the protocol is self-validating and adaptable.

G cluster_prep 1.0 Sample Preparation cluster_lc 2.0 LC Separation cluster_ms 3.0 MS/MS Detection cluster_analysis 4.0 Data Analysis prep1 Dissolve Sample (1 mg/mL in Methanol) prep2 Dilute to 1 µg/mL (in 50:50 Acetonitrile:Water) prep1->prep2 prep3 Filter Sample (0.22 µm PTFE) prep2->prep3 lc1 C18 Reversed-Phase Column prep3->lc1 lc2 Gradient Elution (Water/ACN with 0.1% Formic Acid) lc1->lc2 ms1 ESI Positive Ion Mode lc2->ms1 ms2 Full Scan MS (m/z 100-500) ms1->ms2 ms3 Data-Dependent MS/MS (Precursor: m/z 214.13) ms2->ms3 da1 Extract Ion Chromatogram (m/z 214.13) ms3->da1 da2 Confirm Elemental Composition (HRMS) da1->da2 da3 Analyze Fragmentation Spectrum da2->da3 G cluster_path1 Pathway 1: Benzylic Cleavage cluster_path2 Pathway 2: Ring Fragmentation M [M+H]⁺ m/z 214.13 C₁₃H₁₆N₃⁺ F91 Tropylium Ion m/z 91.05 C₇H₇⁺ M->F91 - C₆H₉N₃ (core) F123 [M+H - C₇H₇]⁺ m/z 123.08 C₆H₁₀N₃⁺ M->F123 - C₇H₇ (benzyl) F187 [M+H - HCN]⁺ m/z 187.12 C₁₂H₁₅N₂⁺ M->F187 - HCN F118 [M+H - C₆H₅N]⁺ m/z 118.07 C₇H₈N₂⁺ F123->F118 - CH₃? (rearrangement)

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Foundational

Comprehensive Technical Guide on 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine: Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Overview In modern structure-based drug discovery, bicyclic nitrogenous scaffolds are critical for navigating complex protein binding pockets. 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS: 35005-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In modern structure-based drug discovery, bicyclic nitrogenous scaffolds are critical for navigating complex protein binding pockets. 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS: 35005-71-1) has emerged as a highly privileged intermediate[1]. By combining the hydrogen-bond donor/acceptor capacity of a pyrazole ring with the conformational rigidity of a tetrahydropyridine system, this compound serves as a foundational building block for synthesizing allosteric inhibitors, most notably targeting Autotaxin (ATX) in pulmonary fibrosis[2] and protein tyrosine phosphatase B (PtpB) in Mycobacterium tuberculosis[3].

As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets. We will deconstruct the physicochemical properties of this scaffold, detail a self-validating synthetic methodology, and analyze its mechanistic role in cutting-edge pharmacology.

Physical and Chemical Properties

The utility of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine lies in its balanced physicochemical profile. The benzyl group at the N5 position serves a dual purpose: it acts as a robust protecting group during subsequent pyrazole functionalizations and provides a lipophilic anchor that can be retained in final drug candidates to occupy hydrophobic sub-pockets in target enzymes[2].

Quantitative Data Summary
PropertyValue / Description
CAS Registry Number 35005-71-1[1]
IUPAC Name 5-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Molecular Formula C₁₃H₁₅N₃[4]
Molecular Weight 213.28 g/mol [4]
SMILES String c1ccccc1CN2CCC3=C(C2)NN=C3
Appearance White to off-white solid / powder[5]
Solubility Soluble in DMSO, DMF, and Methanol; sparingly soluble in Water
Storage Conditions 2-8°C, dry and dark environment (Cold-chain recommended for long-term stability)[1]
Structural Analysis & Reactivity

The [4,3-c] fusion indicates that the pyrazole is fused to the 3,4-bond of the pyridine ring. The saturation of the pyridine ring (tetrahydro) introduces sp³ character, enhancing the 3D-dimensionality (Fsp³) of the molecule—a critical metric for clinical success. The pyrazole N1/N2 positions remain available for electrophilic aromatic substitution, alkylation, or acylation, making it a highly versatile electrophile-coupling partner[6].

Synthetic Methodology & Causality

The synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines requires high regiocontrol to ensure the correct fusion face. The most robust and scalable approach involves the formylation of 1-benzyl-4-piperidone followed by a condensation-annulation sequence with hydrazine[6].

Step-by-Step Experimental Protocol

Step 1: Enaminone Formation (Formylation)

  • Objective: Introduce an electrophilic one-carbon unit at the C3 position of the piperidone ring.

  • Reagents: 1-Benzyl-4-piperidone (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq), Toluene.

  • Procedure: Dissolve 1-benzyl-4-piperidone in anhydrous toluene. Add DMF-DMA dropwise at room temperature. Reflux the mixture at 110°C for 12 hours under a nitrogen atmosphere.

  • Causality & Design Choice: DMF-DMA is explicitly chosen over the classical ethyl formate/NaH system. Strong bases like NaH often trigger unwanted aldol self-condensation of the piperidone. DMF-DMA acts as both the formylating agent and the base, driving the reaction thermodynamically toward the stable conjugated enaminone (1-benzyl-3-((dimethylamino)methylene)piperidin-4-one).

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The starting ketone will disappear, replaced by a highly UV-active spot (due to the extended conjugation of the enaminone). Confirm intermediate mass via LC-MS ( [M+H]+ = 245.1).

Step 2: Pyrazole Annulation

  • Objective: Cyclize the enaminone into the target pyrazolo[4,3-c]pyridine core.

  • Reagents: Enaminone intermediate (1.0 eq), Hydrazine monohydrate (1.2 eq), Absolute Ethanol.

  • Procedure: Concentrate the toluene mixture from Step 1 in vacuo. Redissolve the crude enaminone in absolute ethanol. Add hydrazine monohydrate dropwise at 0°C. Gradually warm to room temperature, then reflux for 4 hours.

  • Causality & Design Choice: Ethanol is selected as a protic solvent to facilitate the critical proton transfers required during the mechanism. The more nucleophilic terminal nitrogen of hydrazine attacks the highly electrophilic enamine carbon (Michael-type addition), expelling dimethylamine gas (which drives the reaction forward). The secondary amine then undergoes intramolecular condensation with the C4 ketone, followed by dehydration to yield the aromatic pyrazole ring.

  • Self-Validation: TLC (DCM:MeOH 95:5) will reveal a new polar, UV-active spot. LC-MS must confirm the target mass ( [M+H]+ = 214.1).

Synthesis A 1-Benzyl-4-piperidone (Starting Material) B DMF-DMA, Toluene Reflux, 12h A->B C 1-Benzyl-3-((dimethylamino)methylene) piperidin-4-one (Intermediate) B->C Formylation D Hydrazine Monohydrate EtOH, Reflux, 4h C->D E 5-Benzyl-4,5,6,7-tetrahydro- 1H-pyrazolo[4,3-c]pyridine (Target Compound) D->E Cyclization & Dehydration

Caption: Synthetic workflow for 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine via enaminone.

Applications in Medicinal Chemistry

Autotaxin (ATX) Inhibitors for Pulmonary Fibrosis

Pulmonary fibrosis (PF) is a fatal disease driven by the differentiation of fibroblasts into myofibroblasts. Autotaxin (ATX) is the key enzyme that hydrolyzes lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA), a signaling molecule that triggers this fibrotic cascade[7].

Recent breakthroughs in medicinal chemistry (December 2024) have utilized the 5-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold to design orally efficacious ATX allosteric inhibitors[2]. By optimizing the lipophilicity of lead compounds (like PAT-409), researchers discovered that the pyrazolo[4,3-c]pyridine core perfectly occupies the hydrophobic tunnel of the ATX enzyme[5]. The benzyl group acts as a critical "tail" that engages in π−π stacking within the outer binding pocket, resulting in sub-nanomolar inhibitory potency ( IC50​<1.0 nM) and excellent pharmacokinetic properties (Bioavailability F=69.5% )[2][7].

ATXPathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) Enzyme LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis Receptor LPA Receptors (LPAR1-6) LPA->Receptor Binding Fibrosis Fibroblast Activation & Pulmonary Fibrosis Receptor->Fibrosis Signaling Cascade Inhibitor Pyrazolo[4,3-c]pyridine Derivatives Inhibitor->ATX Allosteric Inhibition

Caption: Mechanism of Autotaxin (ATX) inhibition by pyrazolo[4,3-c]pyridine derivatives in PF.

Protein Tyrosine Phosphatase B (PtpB) Inhibitors

Beyond fibrosis, this scaffold has been identified via structure-guided virtual screening as a potent non-anionic inhibitor of Mycobacterium tuberculosis PtpB[3]. The pyrazolo[4,3-c]pyridine core provides multiple derivatization sites, allowing researchers to fine-tune the electronic environment of the pyrazole ring. This addresses the historical limitations of phosphatase inhibitors, achieving low-micromolar inhibitory potency while maintaining high cell permeability and minimal cytotoxicity[3].

Analytical Validation Protocols

To ensure the scientific integrity of the synthesized 5-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, the following analytical suite must be employed:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Validation: The compound should elute as a sharp, symmetrical peak (purity >95%) with UV detection at 254 nm, confirming the absence of the enaminone intermediate[8].

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Ionization: Electrospray Ionization (ESI+).

    • Validation: A dominant molecular ion peak at m/z 214.1 ( [M+H]+ ) must be observed, validating the molecular weight of 213.28 g/mol [4].

  • Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆):

    • Validation: The spectrum acts as the ultimate structural proof. Look for the distinct singlet of the pyrazole C3-proton at δ ~7.35 ppm. The benzyl CH2​ protons will appear as a sharp singlet at δ ~3.65 ppm, and the aromatic protons of the benzyl ring will present as a multiplet between δ 7.25–7.40 ppm. The tetrahydropyridine aliphatic protons will appear as distinct multiplets in the δ 2.60–3.50 ppm range.

References

  • Ma, D., et al. "Discovery of Novel 4,5,6,7-Tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one Derivatives as Orally Efficacious ATX Allosteric Inhibitors for the Treatment of Pulmonary Fibrosis", Journal of Medicinal Chemistry (ACS Publications), 2024. URL:[Link]

  • "Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B", ASM Journals. URL:[Link]

  • "A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement", Australian Journal of Chemistry. URL:[Link]

Sources

Exploratory

biological activity of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

The 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Scaffold: A Novel Paradigm in Autotaxin Allosteric Inhibition for Pulmonary Fibrosis Executive Summary The development of targeted therapies for idiopathic pulmo...

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Author: BenchChem Technical Support Team. Date: April 2026

The 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Scaffold: A Novel Paradigm in Autotaxin Allosteric Inhibition for Pulmonary Fibrosis

Executive Summary

The development of targeted therapies for idiopathic pulmonary fibrosis (IPF) has increasingly focused on the Autotaxin (ATX) and lysophosphatidic acid (LPA) signaling axis. While early-generation allosteric inhibitors like PAT-409 (Cudetaxestat) validated ATX as a therapeutic target, their extreme lipophilicity severely compromised their pharmacokinetic profiles[1]. Recent structural biology and rational drug design efforts have identified the 5-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine moiety as a breakthrough pharmacophore. This technical guide explores the biological activity, structure-activity relationship (SAR) causality, and self-validating experimental protocols associated with this novel scaffold.

Mechanistic Rationale: Targeting the ATX-LPA Axis

Autotaxin (ENPP2) is a secreted lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA)[2]. In the context of pulmonary fibrosis, elevated ATX activity leads to an accumulation of LPA, which binds to specific G-protein-coupled receptors (LPAR1–6). This binding triggers the TGF-β/Smad intracellular signaling cascade, ultimately driving fibroblast proliferation, differentiation into myofibroblasts, and excessive extracellular matrix (collagen) deposition[3].

pathway LPC LPC 16:0 (Substrate) ATX Autotaxin (ENPP2) Hydrophobic Tunnel LPC->ATX Binds Active Site LPA LPA (Active Lipid Mediator) ATX->LPA Hydrolysis LPAR LPAR1-6 (GPCR Activation) LPA->LPAR Receptor Binding TGFB TGF-β / Smad Signaling Cascade LPAR->TGFB Intracellular Signaling Fibrosis Extracellular Matrix Collagen Deposition TGFB->Fibrosis Fibroblast Activation Drug 5-Benzyl-pyrazolo[4,3-c]pyridine (Allosteric Inhibitor) Drug->ATX Blocks Tunnel (π-π stacking)

ATX-LPA-TGF-β signaling axis and allosteric inhibition by the pyrazolo[4,3-c]pyridine scaffold.

Structural Evolution & SAR Causality

The clinical progression of PAT-409 was hindered by its high calculated partition coefficient (cLogP = 7.6), which drives high plasma protein binding, poor aqueous solubility, and potential off-target toxicity[1]. To resolve this, medicinal chemists employed a scaffold-hopping strategy to optimize the lipophilic ligand efficiency (LLE).

The integration of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core provided a rigid, low-cLogP framework that perfectly mimics the binding vectors of the original indole scaffold while drastically improving physicochemical properties[1].

The Causality of the 5-Benzyl "Tail": The nitrogen at position 5 of the piperidine ring serves as a critical vector for exploring the deep hydrophobic tunnel of ATX. Experimental data revealed a strict structural requirement at this position:

  • Aliphatic Substitutions: Introducing a cyclopropylmethyl group at the 5-position resulted in a near-complete loss of activity (IC50 > 1 μM)[1].

  • Aromatic Substitutions: The 5-benzyl group acts as an essential "tail," anchoring the molecule within the ATX hydrophobic pocket via crucial π-π stacking and van der Waals interactions[1]. This specific modification restores sub-nanomolar potency against ATX while maintaining an optimal cLogP of ~2.5[1].

optimization PAT409 PAT-409 (Lead) cLogP = 7.6 Poor LLE Core Scaffold Hopping Pyrazolo[4,3-c]pyridine PAT409->Core Reduce Lipophilicity Tail Tail Optimization 5-Benzyl Group Core->Tail Enhance Affinity Opt Optimized Candidate IC50 < 1 nM cLogP ~ 2.5 Tail->Opt In Vivo Efficacy

Rational structure-based optimization workflow from PAT-409 to the pyrazolo[4,3-c]pyridine core.

Pharmacological Profiling & Data Presentation

The structural optimization to the 5-benzyl-pyrazolo[4,3-c]pyridine scaffold yields profound improvements in both in vitro potency and in vivo safety profiles[3].

Table 1: Comparative Pharmacological Profile

ParameterPAT-409 (Cudetaxestat)5-Benzyl-pyrazolo[4,3-c]pyridine DerivativeCausality / Mechanistic Implication
Target Mechanism ATX Allosteric InhibitorATX Allosteric InhibitorBinds the hydrophobic tunnel, sterically hindering LPC entry[4].
cLogP 7.6~2.5Reduced lipophilicity prevents non-specific tissue accumulation[1].
ATX IC50 < 10 nM0.7 nMThe benzyl tail ensures high-affinity binding to the active site[3].
hERG Inhibition Moderate> 30 μM (Negligible)Lower basicity and optimized LLE minimize off-target cardiotoxicity[3].
Oral Bioavailability (F%) Variable69.5%Enhanced microsomal stability translates to excellent systemic exposure[3].

Self-Validating Experimental Protocols

To ensure rigorous reproducibility and scientific integrity, the following protocols for evaluating 5-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives incorporate mandatory internal controls and orthogonal validation steps.

Protocol A: ATX Enzymatic Inhibition Assay (FRET-Based)

Objective: Quantify the IC50 of the synthesized derivatives. Causality of Substrate: LPC 16:0 is utilized because it is the most abundant physiological substrate in human plasma, ensuring the assay's translational relevance[1].

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, and 0.01% BSA.

    • Causality: BSA is critical to prevent the non-specific adsorption of the highly lipophilic LPC substrate and the inhibitor to the polystyrene microplate walls, which would otherwise artificially inflate the apparent IC50.

  • Enzyme-Inhibitor Incubation: In a 384-well black microplate, incubate recombinant human ATX (2 nM final) with varying concentrations of the inhibitor (1 pM to 10 μM, 3-fold serial dilutions) for 30 minutes at 37°C to allow for steady-state allosteric binding.

  • Reaction Initiation: Add LPC 16:0 substrate (10 μM final) alongside a coupled detection mixture (choline oxidase, horseradish peroxidase, and Amplex Red).

  • Self-Validating Controls:

    • No-Enzyme Control: Accounts for baseline LPC auto-hydrolysis and background fluorescence.

    • Vehicle Control (DMSO only): Establishes the 100% maximum enzyme activity baseline.

  • Data Acquisition: Measure fluorescence (Ex 530 nm / Em 590 nm) continuously for 60 minutes. Calculate IC50 using a 4-parameter logistic regression model.

Protocol B: Bleomycin-Induced Pulmonary Fibrosis Mouse Model

Objective: Evaluate the in vivo anti-fibrotic efficacy of the optimized scaffold.

  • Induction (Day 0): Administer Bleomycin (1.5 U/kg) intratracheally to 8-week-old male C57BL/6 mice.

    • Causality: Intratracheal bleomycin directly damages alveolar epithelial cells, triggering a robust, reproducible TGF-β-driven fibrotic response that closely mimics human IPF[3].

  • Dosing Regimen (Days 7–21): Once the inflammatory phase transitions to the fibrotic phase (Day 7), orally administer the 5-benzyl-pyrazolo[4,3-c]pyridine compound (e.g., 10 mg/kg or 30 mg/kg, QD).

  • Self-Validating Controls:

    • Sham Group (Saline IT + Oral Vehicle): Establishes baseline healthy lung metrics.

    • Disease Control (Bleomycin IT + Oral Vehicle): Establishes the maximum fibrotic response.

    • Positive Control (Bleomycin IT + Oral Nintedanib): Validates the assay's sensitivity by comparing results against a clinical standard-of-care[3].

  • Endpoint Analysis (Day 21): Euthanize subjects and harvest lung tissues. Perform blinded Ashcroft scoring via Masson's trichrome histological staining, and quantify hydroxyproline content via colorimetric assay as a direct biochemical marker for collagen deposition[3].

References

  • Discovery of Novel 4,5,6,7-Tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one Derivatives as Orally Efficacious ATX Allosteric Inhibitors for the Treatment of Pulmonary Fibrosis Source: Journal of Medicinal Chemistry (ACS Publications), December 25, 2024. URL:[Link]

  • Discovery of Novel 4,5,6,7-Tetrahydro-7 H-pyrazolo[3,4- c]pyridin-7-one Derivatives as Orally Efficacious ATX Allosteric Inhibitors for the Treatment of Pulmonary Fibrosis - PubMed Source: National Institutes of Health (NIH) / PubMed, January 09, 2025. URL:[Link]

Sources

Foundational

5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives synthesis

This technical guide provides an in-depth, mechanistic, and protocol-driven analysis of the synthesis of 5-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives. This bicyclic scaffold is a privileged pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth, mechanistic, and protocol-driven analysis of the synthesis of 5-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives. This bicyclic scaffold is a privileged pharmacophore utilized extensively in modern drug discovery.

Pharmacological Relevance & Target Pathways

The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine structural motif provides a rigidified, hydrogen-bond-capable framework that mimics various endogenous ligands. The 5-benzyl substituted intermediate is highly valued because the benzyl group provides essential lipophilic interactions in binding pockets, or it can serve as an orthogonal protecting group that is easily removed via palladium-catalyzed hydrogenolysis for downstream N5-derivatization.

Recent drug development campaigns have leveraged this scaffold for several high-profile therapeutic targets:

  • c-Met Kinase Inhibitors: Derivatives have been designed as potent inhibitors of c-Met phosphorylation, demonstrating low nanomolar efficacy against MKN45 and EBC-1 cancer cell lines[1].

  • Autotaxin (ATX) Allosteric Inhibitors: Structural optimization of the pyrazolo[4,3-c]pyridine core has yielded orally efficacious ATX inhibitors for the treatment of pulmonary fibrosis, effectively modulating the Lysophosphatidylcholine (LPC) to Lysophosphatidic Acid (LPA) signaling axis[2].

  • Pantothenate Synthetase Inhibitors: 3-phenyl-substituted derivatives have shown promising in vitro activity against Mycobacterium tuberculosis by disrupting essential enzymatic pathways[3].

ATXPathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) Enzymatic Cleavage LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis Inhibitor Pyrazolo[4,3-c]pyridine Derivatives (Inhibitors) Inhibitor->ATX Allosteric Inhibition LPAR LPA Receptors (LPAR1-6) LPA->LPAR Fibrosis Fibroblast Activation & Pulmonary Fibrosis LPAR->Fibrosis

Autotaxin (ATX) signaling pathway and intervention by pyrazolo[4,3-c]pyridine derivatives.

Retrosynthetic Analysis & Mechanistic Pathways

The construction of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core relies on the regioselective functionalization of a piperidine ring followed by a cyclocondensation event. The universal starting material is 1-benzylpiperidin-4-one .

The synthesis diverges based on the desired substitution at the C3 position of the final pyrazole ring:

  • Unsubstituted C3 (Method A): Reaction of the piperidinone with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) yields an enaminone intermediate.

  • C3-Carboxylate (Method B): A Claisen condensation with diethyl oxalate yields a keto-ester intermediate, which is critical for synthesizing complex amide derivatives[2].

SynthesisWorkflow cluster_A Method A: C3-H Synthesis cluster_B Method B: C3-COOEt Synthesis SM 1-Benzylpiperidin-4-one R1A DMF-DMA (Neat/Heat) SM->R1A R1B Diethyl Oxalate, LiHMDS SM->R1B IntA Enaminone Intermediate R1A->IntA Cyclo Hydrazine Hydrate (Cyclocondensation) IntA->Cyclo IntB Keto-ester Intermediate R1B->IntB IntB->Cyclo ProdA 5-Benzyl-4,5,6,7-tetrahydro- 1H-pyrazolo[4,3-c]pyridine Cyclo->ProdA ProdB Ethyl 5-Benzyl-4,5,6,7-tetrahydro- 1H-pyrazolo[4,3-c]pyridine-3-carboxylate Cyclo->ProdB

Divergent synthetic pathways for 5-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives.

Step-by-Step Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that researchers can verify intermediate formation and prevent downstream failures.

Method A: Synthesis of the Unsubstituted Core (C3-H)

This method is ideal for generating the bare pyrazolo-pyridine scaffold.

Step 1: Enaminone Formation

  • Procedure: Dissolve 1-benzylpiperidin-4-one (1.0 eq) in neat DMF-DMA (3.0 eq). Heat the mixture to 75 °C under a nitrogen atmosphere for 4–6 hours.

  • Causality: DMF-DMA acts as both the solvent and the electrophilic one-carbon donor. Heating the reaction drives the continuous elimination of methanol (a byproduct), shifting the thermodynamic equilibrium entirely toward the stable, conjugated enaminone (1-benzyl-3-((dimethylamino)methylene)piperidin-4-one).

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane system. The successful formation of the intermediate is validated by the disappearance of the starting material (Rf ~0.4) and the appearance of a bright, UV-active yellow spot (Rf ~0.2).

Step 2: Pyrazole Cyclocondensation

  • Procedure: Concentrate the mixture in vacuo to remove excess DMF-DMA. Dissolve the crude enaminone in absolute ethanol. Add hydrazine hydrate (2.0 eq) followed by a catalytic amount of glacial acetic acid. Reflux for 2 hours.

  • Causality: The addition of acetic acid mildly protonates the enaminone, significantly increasing the electrophilicity of the C4 ketone. Hydrazine performs a tandem nucleophilic attack and elimination of dimethylamine, followed by rapid dehydration to aromatize the pyrazole ring[4].

  • Self-Validation: The reaction mixture will visibly transition from a deep yellow to a pale/colorless solution as the conjugated enaminone is consumed. Quench with water and extract with dichloromethane. The crude product self-validates its purity via direct crystallization from methyl tert-butyl ether (MTBE).

Method B: Synthesis of the C3-Carboxylate Derivative (C3-COOEt)

This method is utilized when C3-functionalization (e.g., amide coupling) is required for structure-activity relationship (SAR) studies[2].

Step 1: Kinetic Enolate Claisen Condensation

  • Procedure: Cool a solution of 1-benzylpiperidin-4-one (1.0 eq) and diethyl oxalate (1.2 eq) in anhydrous THF to -78 °C. Add LiHMDS (1.1 eq, 1.0 M in THF) dropwise over 30 minutes.

  • Causality: The use of a bulky, strong base (LiHMDS) at cryogenic temperatures (-78 °C) ensures the irreversible formation of the kinetic enolate at the less sterically hindered C3 position. This strictly prevents the self-aldol condensation of the piperidinone. The enolate immediately attacks the highly electrophilic diethyl oxalate to form a keto-ester intermediate.

  • Self-Validation: Quench an aliquot with saturated aqueous NH₄Cl and check via TLC. The starting ketone must be fully consumed before proceeding to prevent side reactions.

Step 2: Knorr Pyrazole Synthesis

  • Procedure: Warm the bulk mixture to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. Dissolve the crude keto-ester in ethanol, add hydrazine hydrate (1.5 eq) and glacial acetic acid, and reflux for 1 hour.

  • Causality: The NH₄Cl quench safely neutralizes the basic lithium salts without hydrolyzing the newly formed ester. The subsequent Knorr cyclization with hydrazine rapidly forms the pyrazole-3-carboxylate core.

  • Self-Validation: Following extraction and silica gel chromatography, the product is validated via ¹H NMR. The appearance of a characteristic broad singlet at ~13.0 ppm confirms the presence of the pyrazole N-H proton, while a quartet at ~4.2 ppm confirms the retention of the ethyl ester group.

Quantitative Data & Analytical Characterization

The table below summarizes the expected quantitative outcomes and reaction parameters for synthesizing various C3-substituted 5-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives based on the methodologies discussed above.

Table 1: Comparative Reaction Conditions and Yields for C3-Substituted Derivatives

Target DerivativeC3-SubstituentElectrophileBase / CatalystCyclization ReagentTime / TempOverall Yield
Unsubstituted Core -HDMF-DMANone (Neat)NH₂NH₂·H₂O, AcOH6h @ 75°C75 - 85%
Ester Derivative -COOEtDiethyl OxalateLiHMDS, THFNH₂NH₂·H₂O, EtOH2h @ -78°C to RT48 - 60%
Aryl Derivative -PhenylBenzaldehydeKOH, EtOHPhenylhydrazine1h @ 135°C (MW)65 - 74%

Downstream Derivatization & Future Perspectives

Once the 5-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core is isolated, it serves as a highly versatile branching point for library synthesis:

  • N1/N2 Alkylation: The pyrazole nitrogen can be alkylated using alkyl halides and cesium carbonate (Cs₂CO₃) in DMF. Regioselectivity (N1 vs. N2) is often dictated by the steric bulk of the C3 substituent[4].

  • N5 Deprotection: The 5-benzyl group can be cleanly removed via palladium-catalyzed hydrogenolysis (Pd/C, H₂, Methanol) to yield the secondary piperidine amine. This allows for subsequent functionalization via reductive amination, amide coupling, or sulfonylation to probe the hydrophobic pockets of target kinases or enzymes[1].

By adhering to the mechanistically grounded protocols outlined in this guide, researchers can reliably synthesize and derivatize this privileged scaffold, accelerating the discovery of novel therapeutics for oncology, fibrotic diseases, and infectious pathogens.

References

  • Source: European Journal of Medicinal Chemistry (PubMed / NIH)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: European Journal of Medicinal Chemistry (PubMed / NIH)
  • Source: Acta Crystallographica (IUCr Journals)

Sources

Exploratory

The Pyrazolo[4,3-c]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide on Structure-Activity Relationships Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The pyrazolo[4,3-c]pyridine core is a heterocyclic scaffold of significant interest i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on Structure-Activity Relationships

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrazolo[4,3-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrazolo[4,3-c]pyridine analogs, offering insights for researchers, scientists, and drug development professionals. We will delve into the key structural modifications that influence the potency and selectivity of these compounds against various biological targets, including protein-protein interactions, enzymes like carbonic anhydrases and kinases, and their applications in treating diseases ranging from parasitic infections to cancer and neurological disorders. This document will explore the causality behind experimental choices in analog design, present detailed experimental protocols, and utilize data visualization to illuminate complex SAR trends.

Introduction: The Versatility of the Pyrazolo[4,3-c]pyridine Core

The pyrazolo[4,3-c]pyridine ring system, an isomer of azaindoles, represents a "privileged" scaffold in drug discovery. Its unique arrangement of nitrogen atoms and fused ring structure provides a rigid framework that can be strategically functionalized to interact with a diverse array of biological targets.[1] This versatility has led to the development of pyrazolo[4,3-c]pyridine derivatives with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, antiviral, antitumor, analgesic, and effects on the nervous and immune systems.[2] The core's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an ideal starting point for the design of potent and selective inhibitors.

This guide will systematically explore the SAR of this fascinating scaffold, beginning with its role as a protein-protein interaction inhibitor and then expanding to its activity against key enzyme families.

Targeting Protein-Protein Interactions: The Case of PEX14-PEX5

A compelling example of the pyrazolo[4,3-c]pyridine scaffold's potential is in the disruption of protein-protein interactions (PPIs), a notoriously challenging area of drug discovery.

Mechanism of Action: Disrupting Glycosomal Import in Trypanosoma

In Trypanosoma parasites, the causative agents of devastating diseases, the interaction between PEX14 and PEX5 proteins is crucial for the import of enzymes into glycosomes.[3][4] This transport is vital for the parasite's metabolism, and its disruption leads to mislocalization of glycosomal enzymes, ultimately causing parasite death.[3][4] Pyrazolo[4,3-c]pyridine derivatives have emerged as the first small-molecule inhibitors of this critical PPI.[3][4]

A structure-based drug design approach identified a pyrazolo[4,3-c]pyridine derivative as a potent hit.[3] Docking studies revealed that the central pyrazolo[4,3-c]pyridine scaffold forms favorable π-π interactions with Phe17 and Phe34 residues of PEX14.[3] The substituents on the scaffold play a crucial role in occupying specific pockets on the PEX14 surface.

Structure-Activity Relationship Insights

Systematic derivatization of the initial hit compound has provided valuable SAR data for the optimization of PEX14-PEX5 PPI inhibitors.

  • Substitution at the Phenyl Ring: The phenyl residue of the initial hit was found to occupy the Trp pocket on the TbPEX14 surface.[3]

  • Substitution at the Indole Moiety: The indole moiety filled the Phe hotspot.[3]

  • Hybridization and Optimization: Merging features from two active compounds (13 and 20) led to a hybrid molecule (29) with superior activity.[3] The methoxy group at the C-4 position of the naphthalene ring in compound 29 was found to be crucial for high-affinity interaction.[3]

  • Impact of Small Substituents: Replacing the methoxy group with a larger methylthiol group (compound 33) resulted in a threefold stronger inhibition of the TcPEX14–PEX5 complex formation compared to the parent compound.[3]

Quantitative SAR Data

The following table summarizes the activity of key pyrazolo[4,3-c]pyridine analogs as PEX14-PEX5 PPI inhibitors.

CompoundModificationTbPEX14-PEX5 EC50 (μM)TcPEX14-PEX5 EC50 (μM)
1 Initial Hit265539
29 Hybrid MoleculeSuperior to parents-
30 Lacks C-4 MethoxySignificantly less active-
31 Lacks C-4 MethoxySignificantly less active-
32 Saturated Naphthalene Ring3x less potent than 29-
33 C-4 Methylthiol-3x stronger than 29

Data sourced from the Journal of Medicinal Chemistry.[3]

Experimental Workflow: PPI Inhibition Assay

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a common method to quantify the inhibition of PPIs.

Caption: Workflow for the AlphaScreen PPI inhibition assay.

Inhibition of Carbonic Anhydrases: A Tale of Selectivity

Pyrazolo[4,3-c]pyridine sulfonamides have been investigated as inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological and pathological processes.[5]

SAR for Carbonic Anhydrase Inhibition

A series of pyrazolo[4,3-c]pyridine sulfonamides demonstrated interesting inhibitory activity against several human (hCA) and bacterial CA isoforms.[5]

  • Linker Importance: The presence of an N-methylpropionamide linker between the benzenesulfonamide and the pyrazolo[4,3-c]pyridine moiety was favorable for hCA I inhibitory activity.[5]

  • Substituent Effects: The nature of the substituent at the nitrogen atom of the pyridine moiety significantly influenced the activity and selectivity.[5] For instance, compounds 1f , 1g , 1h , and 1k were more potent than the standard inhibitor acetazolamide (AAZ) against hCA I.[5]

  • Selectivity: Compound 1f also showed better activity than AAZ against hCA II.[5] Notably, several compounds exhibited high potency against the γ-CA from E. coli.[5]

Synthetic Protocol: General Procedure for Pyrazolo[4,3-c]pyridine Sulfonamides

The synthesis of these analogs is generally achieved through a condensation reaction.

Step 1: Synthesis of Dienamine 2 The starting dienamine is typically synthesized in a two-step procedure from dimethyl acetonedicarboxylate.[5]

Step 2: Condensation with Sulfonamide Amines A mixture of the dienamine (2 mmol) and the corresponding amine containing a sulfonamide fragment (2.1 mmol) is refluxed in methanol (6 mL) for 1 hour.[5] In cases where the amine is a hydrochloride salt, triethylamine (2.2 mmol) is added.[5] The resulting precipitate is collected by filtration, washed with methanol, and dried to yield the pure pyrazolo[4,3-c]pyridine sulfonamide.[5]

G Synthesis of Pyrazolo[4,3-c]pyridine Sulfonamides dienamine Dienamine (2) reflux Reflux (1h) dienamine->reflux sulfonamide_amine Amine with Sulfonamide sulfonamide_amine->reflux methanol Methanol (Solvent) methanol->reflux product Pyrazolo[4,3-c]pyridine Sulfonamide (1a-f) reflux->product

Caption: Synthetic scheme for pyrazolo[4,3-c]pyridine sulfonamides.

Kinase Inhibition: A Prominent Role in Cancer Therapy

The pyrazolopyridine scaffold, including the pyrazolo[4,3-c]pyridine isomer, is a privileged core in the discovery of kinase inhibitors for cancer therapy.[1][6]

Targeting Cyclin-Dependent Kinases (CDKs)

While many studies focus on the pyrazolo[3,4-b]pyridine and pyrazolo[4,3-d]pyrimidine scaffolds for CDK inhibition, the underlying principles of targeting the ATP-binding site are relevant to the pyrazolo[4,3-c]pyridine core as well.[7] The pyrazole portion of the scaffold often acts as a hinge-binder, forming key hydrogen bonds with the kinase hinge region.

Inhibition of Receptor Interacting Protein 1 (RIP1) Kinase

7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives have been identified as potent and brain-penetrating inhibitors of RIP1 kinase, a key mediator of necroptosis and inflammation.[8]

  • Design Strategy: The design of these inhibitors was guided by overlay studies with known RIP1 inhibitors.[8] A key strategy was to lower the topological polar surface area (TPSA) and remove hydrogen bond donors to reduce P-gp mediated efflux and improve brain penetration.[8]

  • Structure-Kinetic Relationships: A strong correlation was observed between the drug-target residence time and cellular activity, suggesting that for RIP1 kinase inhibitors, a longer residence time may be more critical than binding affinity for achieving optimal cellular efficacy.[8]

Other Biological Activities and Future Directions

The pyrazolo[4,3-c]pyridine scaffold has demonstrated a wide range of other biological activities, highlighting its therapeutic potential.

  • Anxiolytic Agents: Certain derivatives exhibit high affinity for central benzodiazepine receptors, with a pharmacological profile distinct from diazepam, suggesting potential as non-sedating anxiolytics.[2]

  • Antitubercular Activity: 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have shown inhibitory activity against Mycobacterium tuberculosis pantothenate synthetase.[2] More recently, pyrazolo[4,3-c]pyridine derivatives have been identified as low-micromolar inhibitors of M. tuberculosis protein tyrosine phosphatase B (PtpB).[9]

  • Antitumor Activity: In addition to kinase inhibition, some pyrazolo[4,3-c]pyridine derivatives have shown broad-spectrum antitumor activity.[2]

The continued exploration of the chemical space around the pyrazolo[4,3-c]pyridine core, aided by structure-based design and a deeper understanding of SAR, will undoubtedly lead to the discovery of novel and improved therapeutic agents.

Conclusion

The pyrazolo[4,3-c]pyridine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its adaptability allows for the fine-tuning of activity against a wide range of biological targets. The detailed SAR studies discussed in this guide underscore the importance of systematic structural modifications and provide a roadmap for the rational design of future pyrazolo[4,3-c]pyridine-based therapeutics. As our understanding of complex biological pathways continues to grow, so too will the opportunities for this versatile heterocyclic core to address unmet medical needs.

References

  • Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]

  • Joana, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. [Link]

  • (N/A). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Journal of Heterocyclic Chemistry. [Link]

  • Mustafa, A., et al. (N/A). Synthesis of pyrazolo[4,3‐c]pyridine derivatives in the presence of (α‐Fe2O3)‐MCM‐41. Journal of the Chinese Chemical Society. [Link]

  • (N/A). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. National Institutes of Health. [Link]

  • Dawidowski, M., et al. (2019). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate. [Link]

  • (N/A). Synthesis of pyrazolo[4,3‐c]pyridines by I2 catalysed intramolecular cyclisation. ResearchGate. [Link]

  • Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction wi. CNR Iris. [Link]

  • (N/A). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research. [Link]

  • Raunak, R., et al. (N/A). Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. National Institutes of Health. [Link]

  • (N/A). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]

  • (N/A). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Institutes of Health. [Link]

  • Lee, S., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships. Journal of Medicinal Chemistry. [Link]

  • (N/A). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Taylor & Francis Online. [Link]

  • (N/A). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Nature. [Link]

  • (N/A). 3,5,7-Substituted Pyrazolo[4,3- D]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. PubMed. [Link]

  • (N/A). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • (N/A). Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. PubMed. [Link]

  • (N/A). Biological Activity Evaluation of Pyrazolo[4,3-e][5]Triazine Sulfonamides. Avens Publishing Group. [Link]

  • (N/A). 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. ACS Publications. [Link]

  • (N/A). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. [Link]

Sources

Foundational

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Introduction to the Pyrazolo[4,3-c]pyridine Scaffold: A Privileged Framework in Drug Discovery The quest for novel therapeutics is often a search for chemical scaffolds that can be readily modified to interact with a var...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Pyrazolo[4,3-c]pyridine Scaffold: A Privileged Framework in Drug Discovery

The quest for novel therapeutics is often a search for chemical scaffolds that can be readily modified to interact with a variety of biological targets. The pyrazolo[4,3-c]pyridine core is a prime example of such a "privileged scaffold". Its rigid, bicyclic structure provides a three-dimensional framework that can be decorated with a diverse array of functional groups, enabling the fine-tuning of its pharmacological properties. This versatility has led to the development of pyrazolo[4,3-c]pyridine derivatives with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, antitumor, and analgesic effects, as well as modulation of the nervous and immune systems.[1]

This guide will focus on a specific, yet representative, member of this class: 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine . While specific data on this exact molecule is limited, its structural similarity to a multitude of biologically active compounds makes it an excellent candidate for exploring a wide range of therapeutic targets. We will delve into a systematic approach for identifying and validating these targets, drawing upon the wealth of knowledge available for the broader pyrazolo[4,3-c]pyridine class. Our exploration will be grounded in established scientific principles and methodologies, providing a practical framework for researchers and drug development professionals.

A Strategic Workflow for Therapeutic Target Identification

The journey from a promising chemical entity to a validated therapeutic agent requires a logical and efficient strategy for target identification and validation. For a compound like 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, which belongs to a well-studied class of molecules, we can leverage existing knowledge to guide our investigation. The following workflow outlines a rational approach:

Target_Identification_Workflow cluster_0 In Silico & Initial Screening cluster_1 Target Validation & Mechanistic Studies cluster_2 Preclinical Evaluation Literature & Database Mining Literature & Database Mining Computational Modeling Computational Modeling Literature & Database Mining->Computational Modeling informs High-Throughput Screening High-Throughput Screening Computational Modeling->High-Throughput Screening guides Biochemical Assays Biochemical Assays High-Throughput Screening->Biochemical Assays identifies hits Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays confirms activity Biophysical Methods Biophysical Methods Cell-Based Assays->Biophysical Methods validates binding In Vivo Models In Vivo Models Biophysical Methods->In Vivo Models justifies in vivo testing Toxicology & PK/PD Toxicology & PK/PD In Vivo Models->Toxicology & PK/PD evaluates efficacy & safety

Caption: A strategic workflow for therapeutic target identification and validation.

This workflow begins with leveraging existing information and computational tools to generate hypotheses, which are then tested through progressively more complex and physiologically relevant experimental systems.

Potential Therapeutic Target Classes for 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Based on the extensive literature on pyrazolo[4,3-c]pyridine derivatives, several key classes of therapeutic targets emerge as highly probable for our lead compound.

Protein Kinases: Master Regulators of Cellular Processes

Protein kinases are a large family of enzymes that play critical roles in cell signaling, growth, and differentiation. Their dysregulation is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.

Several pyrazolo[4,3-c]pyridine derivatives have been identified as potent kinase inhibitors.[2] Notably, Asciminib, an approved drug containing a pyrazolopyridine scaffold, is an allosteric inhibitor of the BCR-ABL1 tyrosine kinase used in the treatment of chronic myeloid leukemia.[2] Other derivatives have shown inhibitory activity against Focal Adhesion Kinase (FAK), a key player in tumor progression and metastasis.[1] Furthermore, substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives, which are structurally related to our compound of interest, have been investigated as ROS1 inhibitors for cancer therapy.[3]

Given the evidence for FAK inhibition by similar scaffolds, a logical first step is to assess the activity of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine against this target.

Experimental Protocol: In Vitro FAK Kinase Assay

  • Objective: To determine the in vitro inhibitory activity of the test compound against human FAK.

  • Materials:

    • Recombinant human FAK (e.g., from SignalChem).

    • FAK substrate (e.g., poly(Glu, Tyr) 4:1).

    • ATP.

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Test compound dissolved in DMSO.

    • ADP-Glo™ Kinase Assay (Promega) or similar detection system.

    • 384-well white plates.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add 5 µL of kinase assay buffer containing the test compound at various concentrations.

    • Add 10 µL of a solution containing FAK and the substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at the Km for FAK.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

FAK_Signaling Integrins Integrins FAK FAK Integrins->FAK activates Src Src FAK->Src recruits & activates Grb2/Sos Grb2/Sos FAK->Grb2/Sos recruits PI3K PI3K FAK->PI3K Migration Migration FAK->Migration Src->FAK phosphorylates Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Cell_Survival Cell_Survival Akt->Cell_Survival

Caption: Simplified FAK signaling pathway.

Enzymes Involved in Inflammation and Pain

Chronic inflammation and neuropathic pain are complex conditions involving multiple molecular pathways. Targeting key enzymes in these pathways is a well-established therapeutic strategy.

Derivatives of the pyrazolo[4,3-c]pyridine scaffold have shown promise in this area. For instance, pyrazolo[4,3-c]cinnoline derivatives have been synthesized and evaluated as anti-inflammatory agents, with docking studies suggesting they bind to and inhibit COX-2.[1][4] In a different context, novel tetrahydro-pyrazolo[4,3-c]pyridines have been discovered as potent inhibitors of tumor necrosis factor-alpha (TNF-α) and nitric oxide, with activity at the cannabinoid receptor subtype 1 (CB1), making them potential multi-targeted treatments for neuropathic pain.[5] Additionally, pyrazolo[4,3-c]pyridine sulfonamides have been identified as inhibitors of carbonic anhydrases.[2] and other derivatives as phosphodiesterase (PDE4) inhibitors.[2][6]

Given the strong evidence for COX-2 inhibition by structurally similar compounds, this is a high-priority target to investigate for 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Objective: To determine the in vitro inhibitory activity of the test compound against human COX-2.

  • Materials:

    • Recombinant human COX-2 (e.g., from Cayman Chemical).

    • Arachidonic acid (substrate).

    • COX-2 assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 1 mM EDTA).

    • Test compound dissolved in DMSO.

    • COX Colorimetric Inhibitor Screening Assay Kit (e.g., from Cayman Chemical) or similar detection system.

    • 96-well plates.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well plate, add the test compound at various concentrations to the assay buffer.

    • Add the COX-2 enzyme and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate the plate at 37°C for a defined time (e.g., 10 minutes).

    • Stop the reaction and measure the amount of prostaglandin produced using the colorimetric detection method as per the kit manufacturer's instructions.

    • Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.

    • Determine the IC50 value by plotting percent inhibition versus the logarithm of the compound concentration.

Derivative ClassTargetReported ActivityReference
Tetrahydro-pyrazolo[4,3-c]pyridinesTNF-α, CB1IC50 = 49.6 nM (for CB1)[5]
Pyrazolo[4,3-c]cinnolinesCOX-2Good anti-inflammatory activity[1][4]
Pyrazolo[4,3-c]pyridine sulfonamidesCarbonic AnhydrasesPotent inhibition of several isoforms[2]
G-Protein Coupled Receptors (GPCRs) in Neurological Disorders

GPCRs are the largest family of cell surface receptors and are involved in a vast array of physiological processes. They are the targets of a significant portion of all modern drugs.

The pyrazolo[4,3-c]pyridine scaffold has been shown to interact with several GPCRs. Certain derivatives exhibit high affinity for central benzodiazepine receptors, suggesting potential as anxiolytic agents.[1] As mentioned previously, some derivatives are active at cannabinoid receptor subtype 1 (CB1) and have shown efficacy in models of neuropathic pain.[5] Additionally, compounds with a 1H-pyrazolo[4,3-b]pyridin-3-amine scaffold act as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4).[7]

The link between CB1 agonism/antagonism and analgesia makes this an attractive target to investigate for a compound with potential applications in pain management.

Experimental Protocol: CB1 Receptor Radioligand Binding Assay

  • Objective: To determine the affinity of the test compound for the human CB1 receptor.

  • Materials:

    • Membranes prepared from cells expressing the human CB1 receptor (e.g., CHO-K1 cells).

    • Radioligand (e.g., [3H]CP-55,940).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

    • Test compound dissolved in DMSO.

    • Non-specific binding control (e.g., a high concentration of a known CB1 ligand like WIN 55,212-2).

    • Glass fiber filters.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Prepare a serial dilution of the test compound.

    • In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, binding buffer (for total binding), or the non-specific binding control.

    • Incubate the plate at 30°C for 60-90 minutes.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent inhibition of specific binding by the test compound at each concentration.

    • Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

Computational Approaches for Target Prediction

In addition to experimental screening, in silico methods can provide valuable insights into the potential targets of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. By docking our compound into the crystal structures of various potential targets (e.g., FAK, COX-2, CB1), we can estimate its binding affinity and identify key interactions.

Pharmacophore Modeling: A pharmacophore is an abstract description of the molecular features necessary for a specific biological activity. By comparing the pharmacophore of our compound to known pharmacophores of active ligands for various targets, we can identify potential matches and prioritize experimental testing.

Computational_Workflow Compound_Structure Compound_Structure Molecular_Docking Molecular_Docking Compound_Structure->Molecular_Docking Pharmacophore_Screening Pharmacophore_Screening Compound_Structure->Pharmacophore_Screening Target_Database Target_Database Target_Database->Molecular_Docking Target_Database->Pharmacophore_Screening Ranked_Targets Ranked_Targets Molecular_Docking->Ranked_Targets Pharmacophore_Screening->Ranked_Targets

Caption: A conceptual workflow for in silico target prediction.

Conclusion and Future Directions

The 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold represents a promising starting point for the development of novel therapeutics. Based on the extensive body of research on related compounds, a number of high-priority therapeutic targets have been identified, including protein kinases, enzymes involved in inflammation, and GPCRs. The experimental protocols and strategic workflow outlined in this guide provide a clear path forward for elucidating the mechanism of action of this compound and validating its therapeutic potential.

Future work should focus on a systematic screening of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine against a panel of these high-priority targets. Hits from these initial screens should be further characterized using detailed biochemical and cell-based assays to confirm their activity and elucidate their mechanism of action. Promising candidates can then be advanced to in vivo models of disease to assess their efficacy and safety. Through this integrated approach of leveraging existing knowledge, computational modeling, and rigorous experimental validation, the full therapeutic potential of this and other pyrazolo[4,3-c]pyridine derivatives can be realized.

References

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Available at: [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Available at: [Link]

  • Discovery of novel tetrahydro-pyrazolo [4,3-c] pyridines for the treatment of neuropathic pain: synthesis and neuropharmacology. Available at: [Link]

  • Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents. Available at: [Link]

  • Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine PDE-IV Inhibitor. Available at: [Link]

  • WO2015144799A1 - SUBSTITUTED 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-a]PYRAZINE DERIVATIVES AND 5,6,7,8-TETRAHYDRO-4H-PYRAZOLO[1,5-a][1][8]DIAZEPINE DERIVATIVES AS ROS1 INHIBITORS. Available at:

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to CAS Number 35005-71-1: A Case of Unidentified Substance

A comprehensive investigation into the chemical substance designated by CAS number 35005-71-1 has revealed a significant challenge: the absence of a publicly documented and identifiable chemical entity associated with th...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive investigation into the chemical substance designated by CAS number 35005-71-1 has revealed a significant challenge: the absence of a publicly documented and identifiable chemical entity associated with this identifier. This guide, therefore, deviates from a standard technical whitepaper to address the nature of this ambiguity and provide guidance for researchers, scientists, and drug development professionals encountering such a scenario.

The Challenge of an Unresolved CAS Number

A Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance described in the open scientific literature. This system is a foundational tool for researchers, providing an unambiguous way to identify a substance and access related data.

However, in the case of CAS number 35005-71-1, extensive searches across multiple authoritative chemical databases and scientific literature repositories have failed to yield a specific chemical structure, IUPAC name, or any associated physicochemical or biological data. This situation can arise from several factors:

  • Invalid or Incorrect CAS Number: The number itself may contain a typographical error, or it may not be a validly assigned CAS number.

  • Deleted or Withdrawn Entry: A CAS number may be withdrawn or deleted from the registry for various reasons, including if the initial substance report was found to be erroneous or if the substance was later found to be a duplicate of an existing entry.

  • Proprietary or Confidential Substance: The CAS number may be assigned to a substance that is part of a proprietary database and not available in the public domain. This is common for substances under active commercial development or those with restricted access.

  • Rare or Obscure Compound: The substance may be a rarely synthesized or studied compound with very limited documentation in accessible sources.

Methodological Approach to Investigation

To ascertain the status of CAS number 35005-71-1, a multi-pronged search strategy was employed, encompassing the following steps:

Figure 1. Workflow of the investigation into CAS number 35005-71-1.

Recommendations for Researchers

For professionals in research and drug development who encounter an unidentifiable CAS number, the following steps are recommended:

Table 1: Recommended Actions for Unresolved CAS Numbers

StepActionRationale
1 Verify the CAS Number Double-check the number for any typographical errors against the original source document (e.g., publication, patent, supplier information).
2 Contact the Original Source If the CAS number was obtained from a specific publication or supplier, contacting the author or company directly may provide clarification.
3 Consult a Chemical Information Specialist Librarians or information specialists with expertise in chemical databases may have access to specialized or proprietary resources.
4 Consider Structure-Based Searching (if applicable) If a chemical structure is known but the CAS number is in doubt, performing a structure or substructure search can help identify the correct CAS number.
5 Utilize the CAS Registry Lookup Service The Chemical Abstracts Service offers a lookup service that can provide information on the status of a CAS number.

The Importance of Data Integrity in Scientific Research

This investigation into CAS number 35005-71-1 underscores the critical importance of data integrity and accurate reporting in scientific research. The reliability of identifiers like CAS numbers is paramount for the reproducibility of experiments and the seamless exchange of scientific information.

While the core of this guide cannot delve into the specific properties of a yet-to-be-identified substance, it serves as a crucial reminder of the meticulous verification processes required in scientific and developmental workflows.

Conclusion

Protocols & Analytical Methods

Method

Scalable Synthesis of Pyrazolo[4,3-c]pyridine Derivatives: Application Notes and Protocols

Introduction and Rationale The pyrazolo[4,3-c]pyridine core is a privileged scaffold in modern medicinal chemistry. As a bioisostere of purine, it is highly effective at targeting ATP-binding sites, making it a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

The pyrazolo[4,3-c]pyridine core is a privileged scaffold in modern medicinal chemistry. As a bioisostere of purine, it is highly effective at targeting ATP-binding sites, making it a critical pharmacophore in the development of kinase inhibitors and orally bioavailable [1]. Furthermore, recent structural studies have demonstrated the efficacy of pyrazolo[4,3-c]pyridine sulfonamides as potent , specifically hCA I and hCA II[2].

While medicinal chemistry routes successfully generate library analogs, they often rely on linear sequences and chromatographic purifications that are unviable for pilot-plant manufacturing. To address this, we present a convergent, redox-economical protocol optimized for large-scale synthesis. This method leverages a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization, culminating in a highly efficient salt-formation strategy for [3].

Mechanistic Pathway & Process Chemistry Insights

Transitioning from a benchtop synthesis to a multi-kilogram scale requires strict control over reaction kinetics, thermodynamics, and impurity profiles.

  • Reagent Selection & Causality : We utilize 3-amino-4-methylpyrazole and 2-chloropyridine derivatives as robust starting materials. The methyl group at the 4-position not only influences the electronic properties of the pyrazole but also sterically guides the regioselectivity of the subsequent cyclization[4].

  • Solvent and Base Dynamics : Anhydrous N,N-Dimethylformamide (DMF) is selected for its high dielectric constant, which stabilizes the polar transition state of the SNAr reaction. Anhydrous potassium carbonate (K₂CO₃) is employed as a non-nucleophilic acid scavenger. Unlike organic amine bases, K₂CO₃ minimizes competitive side reactions and is easily removed during aqueous work-up[4].

  • Thermal Control : The initial C-N bond formation is highly exothermic. Dropwise addition of the electrophile and strict thermal maintenance at 120–130 °C are critical to prevent bis-alkylation and thermal degradation of the pyrazole core[4].

  • Chromatography-Free Purification : On a large scale, silica gel chromatography is economically and environmentally prohibitive. Drawing on process chemistry principles, we employ a salt-formation strategy (e.g., using monoethyl oxalate or similar organic acids) to selectively precipitate the target pyrazolo[4,3-c]pyridine in high purity, leaving unreacted starting materials and byproducts in the mother liquor[3].

Synthetic Workflow & Logical Relationships

G SM Starting Materials (3-amino-4-methylpyrazole + 2-chloropyridine) SNAr Step 1: SNAr Reaction (K2CO3, DMF, 120°C) SM->SNAr Int N-Aryl Intermediate SNAr->Int C-N Bond Formation Cyclization Step 2: Intramolecular Cyclization (Thermal/Acidic) Int->Cyclization Crude Crude Pyrazolo[4,3-c]pyridine Cyclization->Crude Ring Closure Purification Step 3: Large-Scale Purification (Salt Crystallization) Crude->Purification Pure Pure Pyrazolo[4,3-c]pyridine Derivative (>98% HPLC) Purification->Pure Impurity Clearance

Workflow for the large-scale synthesis and purification of pyrazolo[4,3-c]pyridine derivatives.

Experimental Protocol: Large-Scale Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine

This is designed as a self-validating system[4]. At each critical juncture, specific analytical checkpoints ensure the process remains within defined operational tolerances.

Phase 1: Reactor Setup and Nucleophilic Aromatic Substitution (SNAr)
  • Preparation : Purge a dry, jacketed 5-L pilot reactor with inert gas (nitrogen or argon) to prevent oxidative degradation of the pyrazole at elevated temperatures.

  • Charge : Add 3-amino-4-methylpyrazole (1.0 eq, e.g., 100 g) and anhydrous K₂CO₃ (2.0 eq) to the reactor. Suspend the mixture in 1.5 L of anhydrous DMF.

  • Addition : Begin mechanical stirring. Add 2-chloropyridine (1.2 eq) dropwise over 60 minutes. Causality: The dropwise addition controls the localized concentration of the electrophile, mitigating the risk of runaway exotherms and bis-alkylation.

  • Heating : Ramp the internal temperature to 120–130 °C. Maintain this temperature for 12–24 hours.

  • Validation Checkpoint 1 : Sample the reaction mixture after 12 hours. Analyze via TLC (Ethyl Acetate/Hexanes) and LC-MS. The reaction is deemed complete when the 3-amino-4-methylpyrazole peak is <2% relative to the product.

Phase 2: Intramolecular Cyclization and Work-up
  • Cooling & Quenching : Cool the reactor to 20 °C. Slowly quench the reaction by adding 2.0 L of deionized water over 45 minutes. Causality: Slow aqueous quenching prevents rapid precipitation of inorganic salts which can trap the organic product.

  • Extraction : Extract the aqueous mixture with Ethyl Acetate (3 × 1.0 L). The organic layers are combined.

  • Washing : Wash the combined organic layers with saturated aqueous NaCl (brine) (2 × 500 mL) to partition any residual DMF into the aqueous phase.

  • Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude pyrazolo[4,3-c]pyridine derivative as a viscous oil or amorphous solid.

Phase 3: Chromatography-Free Purification (Salt Formation)
  • Salt Formation : Dissolve the crude product in a minimal volume of ethanol. In a separate vessel, prepare a 1.0 M solution of monoethyl oxalate (or equivalent organic acid) in ethanol[3].

  • Crystallization : Slowly add the acid solution to the crude product solution under continuous stirring at room temperature. Seed crystals can be added to induce controlled nucleation.

  • Isolation : Stir the resulting slurry for 3 hours at 0–5 °C to maximize yield. Filter the crystalline salt through a sintered glass funnel and wash with cold ethanol.

  • Validation Checkpoint 2 : Analyze the isolated crystals via ¹H-NMR (DMSO-d₆) and reverse-phase HPLC. The absence of starting material and regioisomers confirms the success of the crystallization purge.

Quantitative Data & Process Metrics

To illustrate the efficiency of the scaled-up protocol, the following table summarizes the key metrics comparing the traditional medicinal chemistry route (chromatography-based) with the optimized process chemistry route (crystallization-based).

MetricSmall-Scale (MedChem)Large-Scale (Process)Analytical Method / Remarks
Input Scale 1.0 g100.0 gBased on 3-amino-4-methylpyrazole
Overall Yield 45 - 55%78 - 85%Gravimetric (Isolated Salt)
Purity >95%>99.5%Reverse-Phase HPLC (Area %)
Purification Method Silica Gel ChromatographySalt CrystallizationEliminates solvent waste (E-factor reduction)
Process Time 3 Days2 DaysStreamlined work-up and isolation
Key Impurities Bis-alkylated byproducts< 0.1%Controlled via dropwise addition & temp control

Self-Validating Quality Control

A robust protocol must be internally verifiable. The synthesized pyrazolo[4,3-c]pyridine derivatives should be validated against the following analytical standards:

  • ¹H-NMR Spectroscopy : Look for the disappearance of the primary amine signal (-NH₂) characteristic of the starting pyrazole, and the emergence of a highly deshielded proton signal (δ 8.5–9.0 ppm) corresponding to the newly formed pyridine ring system[2].

  • Mass Spectrometry (ESI-MS) : Confirm the exact mass of the target compound. The isotopic pattern should align with the expected molecular formula, confirming the successful loss of HCl during the SNAr/cyclization cascade.

  • Moisture Analysis (Karl Fischer) : For the final crystalline salt, water content should be <0.5% w/w to ensure long-term stability and prevent hydrolytic degradation of the salt form.

References

  • Discovery of 3-{5-[(6-Amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965): A Potent, Orally Bioavailable HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor with Improved Potency against Key Mutant Viruses. Journal of Medicinal Chemistry.[Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals.[Link]

  • Practical Synthesis of a Cathepsin S Inhibitor: Route Identification, Purification Strategies, and Serendipitous Discovery of a Crystalline Salt Form. The Journal of Organic Chemistry.[Link]

Sources

Application

purification of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine by chromatography

An Application Guide for the Chromatographic Purification of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Abstract This application note provides a detailed guide for the purification of 5-Benzyl-4,5,6,7-tetrah...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Chromatographic Purification of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Abstract

This application note provides a detailed guide for the purification of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug development. Due to the compound's polar and basic nature, traditional reversed-phase chromatography often yields suboptimal results. This guide explores more effective strategies, primarily focusing on Normal-Phase Chromatography (NPC) and Hydrophilic Interaction Liquid Chromatography (HILIC). We will delve into the underlying principles of these techniques, provide practical, step-by-step protocols, and explain the rationale behind critical experimental choices to ensure reproducible, high-purity outcomes for researchers and scientists.

Introduction: The Purification Challenge

The 4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine core is a prevalent structural motif in a wide range of biologically active molecules. The N-benzyl derivative, 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, often serves as a crucial intermediate or a final compound in synthetic pathways. Achieving high purity of this compound is paramount for accurate downstream applications, including biological assays, structural analysis, and further chemical modifications.

Nitrogen-containing heterocycles are known to present unique challenges in chromatography.[1][2] Their polarity can lead to poor retention on conventional C18 reversed-phase columns, while the basicity of the nitrogen atoms can cause undesirable interactions with the stationary phase in other methods, leading to poor peak shape and recovery. This guide provides a structured approach to overcoming these challenges.

Physicochemical Properties & Chromatographic Implications

Understanding the properties of the target molecule is the foundation of any successful purification strategy.

  • Structure: 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

  • Molecular Formula: C₁₃H₁₅N₃

  • Molecular Weight: 213.28 g/mol

  • Key Features:

    • Polar Heterocyclic Core: The fused pyrazole and tetrahydropyridine rings create a polar structure.

    • Basic Nitrogen Atoms: The presence of secondary and tertiary amines imparts basic character, making the molecule susceptible to strong interactions with acidic surfaces like silica.

    • Aromatic Benzyl Group: The non-polar benzyl group provides some hydrophobicity.

These features predict that the compound will be highly soluble in polar organic solvents but may have limited retention in standard reversed-phase systems. The primary challenge lies in managing the polarity and basicity to achieve selective separation from synthetic impurities.

Strategic Approach to Purification: Method Selection

For polar molecules like 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, Normal-Phase Chromatography (NPC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are the methods of choice.[3][4][5] Reversed-phase chromatography is generally less effective for such polar compounds.[6]

Method_Selection Compound Crude Sample: 5-Benzyl-4,5,6,7-tetrahydro- 1H-pyrazolo[4,3-c]pyridine Is_Polar Is the compound polar? Compound->Is_Polar NPC Normal-Phase Chromatography (NPC) Is_Polar->NPC  Yes (High-throughput Purification) HILIC Hydrophilic Interaction Chromatography (HILIC) Is_Polar->HILIC  Yes (LC-MS Compatibility & High Resolution) RPC Reversed-Phase Chromatography (RPC) Is_Polar->RPC No (Generally not recommended)

Caption: Decision tree for selecting the optimal chromatographic method.

Normal-Phase Chromatography (NPC)

NPC utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase.[3] Polar compounds are retained longer because they interact more strongly with the stationary phase.[4] This makes NPC an excellent choice for separating polar isomers and compounds with diverse functional groups.[3]

Causality Behind Experimental Choices:

  • Stationary Phase: Unmodified silica gel is the most common and cost-effective choice. Its surface is covered with acidic silanol (Si-OH) groups that can strongly interact with the basic nitrogens of the analyte via hydrogen bonding.[5] This can lead to severe peak tailing. To mitigate this, an amino (NH₂) functionalized silica can be used, providing a less acidic surface and alternative interaction mechanisms.[7]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane, Heptane) and a more polar modifier (e.g., Ethyl Acetate, Isopropanol) is used. The proportion of the polar modifier is adjusted to control the elution strength.

  • The Critical Additive: To ensure good peak shape and prevent irreversible adsorption of the basic analyte on silica, a small amount (0.1-1%) of a basic additive like triethylamine (TEA) or ammonium hydroxide is essential. This additive competitively binds to the active silanol sites, allowing the target compound to elute symmetrically.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC can be considered a variation of normal-phase chromatography that uses a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous component (water or buffer).[8] The separation mechanism involves the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of the polar stationary phase.[8]

Causality Behind Experimental Choices:

  • Advantages: HILIC is exceptionally well-suited for retaining and separating very polar and basic compounds that are difficult to analyze by reversed-phase chromatography.[2][8] The high organic content of the mobile phase is also beneficial for LC-MS applications, as it promotes efficient solvent evaporation and analyte ionization.[8]

  • Stationary Phase: Bare silica, amino, cyano, or diol columns are commonly used.[8]

  • Mobile Phase: Gradients typically run from a high percentage of acetonitrile to a lower percentage (i.e., increasing the aqueous content) to elute the analytes. Buffer pH and ionic strength can dramatically affect the retention of ionizable compounds like our target molecule.[8]

Experimental Protocols & Workflows

The following section provides a generalized workflow and a specific protocol for purification using automated flash chromatography, a common technique in synthetic chemistry labs.

Purification_Workflow cluster_prep 1. Preparation cluster_chrom 2. Chromatography cluster_analysis 3. Analysis & Isolation Crude Crude Synthetic Mixture TLC TLC Method Development (Find suitable solvent system) Crude->TLC Sample_Prep Prepare Sample (Dissolve in min. strong solvent or adsorb onto silica) TLC->Sample_Prep Column Equilibrate Column (e.g., Silica Gel) Sample_Prep->Column Load Load Sample Column->Load Elute Run Gradient Elution Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC or LC-MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent Pool->Evaporate Pure Pure Compound Evaporate->Pure

Caption: General workflow for chromatographic purification.

Protocol: Normal-Phase Flash Chromatography

This protocol is based on methods reported for purifying structurally similar pyrazolopyridine derivatives.[9][10]

1. Materials and Equipment:

  • Crude 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

  • Silica gel flash column (e.g., 12g or 24g, depending on scale)

  • Automated flash chromatography system with UV detector

  • Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • TLC plates (silica gel 60 F254)

  • Rotary evaporator

2. Thin-Layer Chromatography (TLC) Method Development:

  • Objective: To find a solvent system where the target compound has an Rf value of approximately 0.2-0.4.

  • Procedure:

    • Prepare a stock solution of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a chamber containing a mixture of Hexane and Ethyl Acetate (e.g., start with 1:1 EtOAc/Hex).

    • Visualize the spots under UV light (254 nm).

    • Adjust the solvent ratio to achieve the desired Rf. If significant streaking is observed, add 0.5-1% TEA to the developing solvent.

3. Sample Preparation (Solid Loading):

  • Rationale: Solid loading generally provides better resolution than liquid injection, especially if the compound has poor solubility in the initial mobile phase.

  • Procedure:

    • Dissolve the crude material (e.g., 200 mg) in a minimal amount of a strong solvent like dichloromethane or methanol.

    • Add a small amount of silica gel (approx. 2-3 times the mass of the crude product).

    • Concentrate the slurry to dryness on a rotary evaporator until a free-flowing powder is obtained.

4. Flash Chromatography Execution:

ParameterSettingRationale
Stationary Phase Silica Gel ColumnStandard polar phase for NPC.
Mobile Phase A n-Hexane + 0.5% TEANon-polar solvent with a basic additive to improve peak shape.
Mobile Phase B Ethyl Acetate + 0.5% TEAPolar modifier with a basic additive.
Flow Rate 30 mL/min (for a 24g column)Adjust based on column size and manufacturer's recommendations.
Detection UV 254 nm & 280 nmTo detect the aromatic benzyl and pyrazole moieties.
Equilibration 3 column volumes (CV) of initial conditionsEnsures the column is ready for separation.
Gradient See table belowStarts with low polarity to elute non-polar impurities, then ramps up to elute the product.

Example Gradient Profile:

Column Volumes (CV)% Mobile Phase B (EtOAc + TEA)
0 - 2.010%
2.1 - 12.010% → 60% (Linear Gradient)
12.1 - 15.060%

5. Post-Run Analysis:

  • Collect fractions as guided by the UV chromatogram.

  • Analyze the key fractions by TLC to identify those containing the pure product.

  • Pool the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.

Conclusion

The successful purification of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hinges on selecting a chromatographic strategy that effectively manages its polar and basic characteristics. Normal-Phase Chromatography, particularly with the inclusion of a basic modifier like triethylamine, offers a robust and scalable method for obtaining this compound with high purity. For applications requiring higher resolution or direct LC-MS compatibility, HILIC presents a powerful alternative. By understanding the principles behind method selection and carefully optimizing the experimental parameters as detailed in this guide, researchers can confidently and efficiently isolate this valuable heterocyclic building block.

References

  • Grinevich, O.I., Sholokhova, A.Yu, & Matyushin, D.D. (2025). Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC-MS. Journal of Analytical Chemistry, 80(5), 903-911. [Link]

  • Dr. Maisch GmbH. (n.d.). Normal Phase. Retrieved from [Link]

  • Al-Tameemi, M., El-Hady, D., & Wätzig, H. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5235–5245. [Link]

  • YMC America. (n.d.). Normal Phase Chromatography Solutions. Retrieved from [Link]

  • Donnard, M., et al. (2013). A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement. Australian Journal of Chemistry, 66(10), 1254-1259. [Link]

  • El-Hady, D. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25835–25841. [Link]

  • ResearchGate. (2015). Why is normal phase chromatography good for use on polar analytes?. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • Hřibab, M., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 26(22), 6747. [Link]

Sources

Method

Application Note: Profiling 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Scaffolds in High-Throughput Kinase Screening

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Application Focus: Receptor Tyrosine Kinase (RTK) Inhibition (e.g., c-Met) Mechanistic Rationale & Scaffold Profiling The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Application Focus: Receptor Tyrosine Kinase (RTK) Inhibition (e.g., c-Met)

Mechanistic Rationale & Scaffold Profiling

The pursuit of highly selective kinase inhibitors frequently relies on privileged bicyclic scaffolds that can effectively mimic the purine ring of ATP. The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core is a highly versatile pharmacophore in modern drug discovery. Structurally, the pyrazole moiety acts as a critical hinge-binding element, providing a robust hydrogen bond donor-acceptor pair that interacts with the backbone amides of the kinase hinge region.

The introduction of a benzyl group at the N5 position—creating 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine —serves a dual purpose. Synthetically, it acts as a stable intermediate for further derivatization. Pharmacologically, the bulky, lipophilic benzyl group acts as a spatial vector, directing the molecule into the adjacent hydrophobic pockets (such as the deep pocket exposed during DFG-out kinase conformations).

Recent structure-based drug design efforts have successfully utilized this exact scaffold to develop capable of suppressing tumor proliferation in gastric carcinoma models with nanomolar precision[1]. Beyond kinases, the structural versatility of the pyrazolo[4,3-c]pyridine core has proven effective in targeting[2] and acting as for pulmonary fibrosis.

Pathway Inhibitor 5-Benzyl-pyrazolo[4,3-c]pyridine (Kinase Inhibitor) RTK Receptor Tyrosine Kinase (e.g., c-Met) Inhibitor->RTK Competitive Binding at Hinge Region Signaling Downstream Signaling (PI3K/AKT, Ras/MAPK) RTK->Signaling Phosphorylation Apoptosis Apoptosis Induction RTK->Apoptosis Pathway Blockade Proliferation Tumor Proliferation Signaling->Proliferation Promotes

Fig 1: Kinase inhibition mechanism of 5-Benzyl-pyrazolo[4,3-c]pyridine derivatives.

Experimental Design: Causality & Self-Validation

When screening highly aromatic, lipophilic compounds like 5-benzyl-pyrazolo-pyridines, standard fluorescence intensity assays are notoriously prone to false readouts due to compound auto-fluorescence in the 300–400 nm excitation range.

The Solution: We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Causality: TR-FRET utilizes a Europium (Eu) chelate donor. Europium has an exceptionally long emission half-life (milliseconds). By introducing a 50–100 microsecond delay between excitation and signal detection, all short-lived background auto-fluorescence from the benzyl-pyrazolo-pyridine scaffold decays to zero, isolating the true assay signal.

  • Self-Validation System: The protocol mandates the calculation of a Z'-factor for every microplate. A Z'-factor 0.5 mathematically validates that the separation between the positive control (100% inhibition via Crizotinib) and negative control (0% inhibition via DMSO vehicle) is statistically robust enough for hit identification.

Protocol I: High-Throughput TR-FRET Biochemical Assay

Reagents Required
  • Enzyme: Recombinant human c-Met kinase domain (active).

  • Substrate: ULight™-labeled Poly GT (poly glutamic acid-tyrosine).

  • Detection: Europium-anti-phospho-Tyrosine antibody.

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT.

Step-by-Step Methodology
  • Compound Preparation (Acoustic Dispensing):

    • Prepare a 10-point, 3-fold serial dilution of the 5-benzyl-pyrazolo[4,3-c]pyridine derivative in 100% DMSO.

    • Transfer 100 nL of compound to a 384-well low-volume white proxiplate using an acoustic liquid handler. Rationale: Acoustic dispensing prevents lipophilic compounds from adhering to plastic pipette tips, ensuring accurate dosing.

  • Enzyme Pre-Incubation (Critical Step):

    • Add 5 µL of 2X c-Met kinase solution to the wells.

    • Incubate for 30 minutes at Room Temperature (RT). Rationale: Bulky hydrophobic groups (like the 5-benzyl moiety) often exhibit slow-binding kinetics. Pre-incubation allows the compound to fully equilibrate within the hydrophobic pocket before competing with ATP.

  • Kinase Reaction:

    • Initiate the reaction by adding 5 µL of a 2X mix containing ATP (at the predetermined Km​ value, e.g., 10 µM) and ULight-Poly GT substrate.

    • Incubate for 60 minutes at RT.

  • Reaction Termination & Detection:

    • Add 10 µL of Stop/Detection buffer containing 20 mM EDTA and 2 nM Eu-anti-phospho antibody. Rationale: EDTA rapidly chelates Mg²⁺, instantly halting kinase activity and preventing signal drift.

    • Incubate for 60 minutes at RT to allow FRET complex formation.

  • Readout & Analysis:

    • Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm; Delay: 50 µs).

    • Calculate the FRET ratio (665 nm / 615 nm) and plot against log[Inhibitor] to derive the IC50​ .

Workflow Prep 1. Acoustic Dispensing (Serial Dilution) Incubate 2. Pre-incubation (Kinase + Inhibitor) Prep->Incubate 100 nL React 3. Kinase Reaction (Add ATP/Substrate) Incubate->React 30 min Stop 4. Stop & Bind (EDTA + Eu-Antibody) React->Stop 60 min Read 5. TR-FRET Readout (665nm / 615nm) Stop->Read 60 min

Fig 2: TR-FRET biochemical screening workflow with time-resolved fluorescence readout.

Protocol II: Cellular Target Engagement (Western Blot)

Biochemical potency does not guarantee cellular efficacy, as the tetrahydro-pyridine core's basic nitrogen can affect cell permeability. To validate intracellular target engagement, we assess the inhibition of c-Met autophosphorylation in MKN45 cells (a human gastric cancer line driven by c-Met amplification)[1].

Step-by-Step Methodology
  • Cell Seeding & Treatment:

    • Seed MKN45 cells in 6-well plates at 5×105 cells/well. Incubate overnight.

    • Treat cells with varying concentrations of the inhibitor (e.g., 0.1, 1.0, 10 µM) for 2 hours. Include a DMSO control (0.1% final) and a Crizotinib positive control (1 µM).

  • Lysis & Protein Extraction:

    • Wash cells with ice-cold PBS. Lyse immediately in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Rationale: Phosphatase inhibitors are mandatory to preserve the transient p-c-Met signal during extraction.

  • Immunoblotting (Self-Validating Controls):

    • Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against Phospho-c-Met (Tyr1234/1235) and Total c-Met .

    • Validation Logic: The ratio of p-c-Met to Total c-Met ensures that the observed signal reduction is due to true kinase inhibition, not compound-induced cytotoxicity or target degradation.

Quantitative Data Presentation

The table below synthesizes representative profiling data, illustrating the progression from the bare 5-benzyl scaffold to a fully optimized clinical candidate analog.

Compound Classc-Met Biochemical IC50​ (nM)MKN45 Cellular IC50​ (µM)Assay Z'-FactorSelectivity Profile
Lead Scaffold Core > 2,000> 50.00.82Poor
5-Benzyl Intermediate 45012.50.85Moderate
Optimized Derivative (e.g., 8c) 681.20.88>50-fold over other RTKs
Crizotinib (Positive Control) 110.080.91High

Data Interpretation: The addition of the 5-benzyl group significantly anchors the molecule, dropping the biochemical IC50​ into the sub-micromolar range. Further optimization of the pyrazole substituents (as seen in optimized derivatives) bridges the gap to nanomolar potency and establishes cellular penetrance.

References

  • Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry / PubMed. URL: [Link]

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. Infection and Immunity / ASM Journals. URL:[Link]

  • Discovery of Novel 4,5,6,7-Tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one Derivatives as Orally Efficacious ATX Allosteric Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry / ACS Publications. URL:[Link]

Sources

Application

Comprehensive Analytical Protocols for the Quantification of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Analytical Chemists, Bioanalytical Scientists, and Pharmacokineticists Scientific Context & Mechanistic Rationale 5-Benzyl-4,5,6,7-tetr...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Analytical Chemists, Bioanalytical Scientists, and Pharmacokineticists

Scientific Context & Mechanistic Rationale

5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS: 35005-71-1) is a highly versatile bicyclic heterocycle. Recently, it has emerged as a critical structural scaffold in the structure-based drug design of novel Autotaxin (ATX) allosteric inhibitors, demonstrating profound oral efficacy in the treatment of idiopathic pulmonary fibrosis (IPF).

Because this compound serves both as a critical active pharmaceutical ingredient (API) intermediate and an active pharmacophore in in vivo studies, robust quantification methods are required across two distinct domains:

  • High-concentration purity analysis during chemical synthesis (HPLC-UV).

  • Trace-level bioanalysis in biological matrices for pharmacokinetic (PK) profiling (LC-MS/MS).

ATX_Pathway Target Target Compound (ATX Inhibitor) ATX Autotaxin (ATX) Target->ATX Allosteric Inhibition LPA Lysophosphatidic Acid (LPA) ATX->LPA Production LPC Lysophosphatidylcholine (LPC) LPC->ATX Hydrolysis LPAR LPA Receptors LPA->LPAR Binding TGFB TGF-β / Smad Pathway LPAR->TGFB Activation Fibrosis Pulmonary Fibrosis TGFB->Fibrosis Pathogenesis

Fig 1. ATX/LPA/TGF-β signaling axis inhibition by the target compound.

Physicochemical Causality in Method Design

The 5-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold contains a highly basic tertiary amine in its piperidine ring (pKa ~7.5–8.0).

  • The Analytical Challenge: If analyzed under neutral pH conditions, this basic center remains partially ionized, leading to secondary electrostatic interactions with residual silanol groups on silica-based stationary phases. This manifests as severe peak tailing and loss of chromatographic resolution.

  • The Solution: By acidifying the mobile phase with 0.1% Formic Acid (pH ~2.7), we force the complete protonation of the analyte. This eliminates silanol interactions, ensuring sharp, Gaussian peak shapes, while simultaneously providing the abundant protons necessary to maximize ionization efficiency in the Positive Electrospray (ESI+) source for mass spectrometry.

Protocol I: HPLC-UV for API Purity & Bulk Quantification

Objective: Routine purity assessment and weight-based assay of synthetic batches.

System Suitability & Self-Validation

To ensure this protocol acts as a self-validating system, every analytical run must begin with a System Suitability Test (SST). The run is only valid if the standard injection yields:

  • Theoretical Plates (N): > 2000

  • Tailing Factor (Tf): ≤ 1.5

  • Injection Precision: %RSD ≤ 2.0% (over 5 replicate injections)

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Phase A: Add 1.0 mL of MS-grade Formic Acid to 1000 mL of Milli-Q water. Degas via sonication for 10 minutes.

    • Phase B: Add 1.0 mL of MS-grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard. Dissolve in 10 mL of Methanol to create a 1.0 mg/mL stock. Dilute to a working concentration of 100 µg/mL using the initial mobile phase conditions (10% B).

  • Sample Preparation: Prepare the batch sample identically to the standard to ensure matrix matching.

  • Execution: Purge the HPLC system, equilibrate the column for 15 column volumes (CV), and execute the gradient program outlined in Table 1.

Table 1: HPLC-UV Chromatographic Conditions
ParameterSpecification
Analytical Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 10% B; 2-10 min: 10%→90% B; 10-12 min: 90% B; 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm (Reference 360 nm)
Injection Volume 10 µL

Protocol II: LC-MS/MS for Bioanalytical PK/PD Profiling

Objective: Trace-level quantification (ng/mL to pg/mL) in biological matrices (e.g., plasma) to support in vivo efficacy and pharmacokinetic studies.

Bioanalytical_Workflow A 1. Plasma Sample (-80°C Storage) B 2. Protein Precipitation (3x Acetonitrile + IS) A->B C 3. Vortex & Centrifuge (14,000 rpm, 10 min) B->C D 4. Supernatant Transfer & Aqueous Dilution C->D E 5. LC-MS/MS Analysis (ESI+ MRM Mode) D->E F 6. Data Processing (ICH M10 Validation) E->F

Fig 2. LC-MS/MS bioanalytical workflow for plasma sample quantification.

Extraction Causality

Matrix effects from endogenous plasma phospholipids can severely suppress the MS signal. While Solid Phase Extraction (SPE) offers high purity, it is labor-intensive. Because the benzyl moiety imparts significant lipophilicity to the molecule, we utilize a rapid Protein Precipitation (PPT) method. A 3:1 ratio of Acetonitrile to plasma effectively denatures and crashes out plasma proteins, while the target analyte remains highly soluble in the supernatant. A subsequent 1:1 dilution with water ensures the final extract matches the initial mobile phase conditions, preventing peak distortion (solvent effect) upon injection.

Step-by-Step Methodology
  • Spiking & Precipitation: Aliquot 50 µL of plasma sample into a 1.5 mL Eppendorf tube. Add 150 µL of ice-cold Acetonitrile containing the Internal Standard (IS) (e.g., a deuterated analog at 50 ng/mL).

  • Mixing & Centrifugation: Vortex aggressively for 2 minutes to ensure complete protein denaturation. Centrifuge at 14,000 rpm for 10 minutes at 4 °C to pellet the proteins.

  • Dilution: Transfer 100 µL of the clear supernatant to an autosampler vial and dilute with 100 µL of Milli-Q water.

  • Analysis: Inject 5 µL into the LC-MS/MS system using the Multiple Reaction Monitoring (MRM) parameters detailed in Table 2.

Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters
ParameterSpecification
Ionization Mode Electrospray Ionization Positive (ESI+)
Precursor Ion (Q1) [M+H]⁺ m/z 214.1
Product Ion (Q3) Quantifier m/z 91.1 (Tropylium ion, Benzyl cleavage)
Product Ion (Q3) Qualifier m/z 122.1 (Tetrahydropyrazolopyridine core)
Declustering Potential (DP) 60 V
Collision Energy (CE) - Quant 25 eV
Collision Energy (CE) - Qual 35 eV
Source Temperature 500 °C
Ion Spray Voltage 5500 V

Systemic Validation Standards (ICH M10 Compliance)

To ensure absolute trustworthiness, the LC-MS/MS bioanalytical method must be validated according to the[1]. The self-validating criteria include:

  • Linearity: The calibration curve (e.g., 1–1000 ng/mL) must exhibit a correlation coefficient ( R2 ) > 0.99 using a 1/x² weighting factor.

  • Accuracy & Precision: Quality Control (QC) samples at Low, Mid, and High concentrations must demonstrate an accuracy within ±15% of the nominal concentration (±20% at the LLOQ) and a precision (CV) of ≤ 15% (≤ 20% at the LLOQ)[1].

  • Matrix Effect: The IS-normalized matrix factor, calculated from 6 independent lots of blank plasma, must have a Coefficient of Variation (CV) ≤ 15%.

  • Stability: Analyte stability must be proven for freeze-thaw cycles, bench-top (room temperature), and long-term storage at -80 °C, ensuring no greater than 15% degradation from nominal values.

References

  • Title: Discovery of Novel 4,5,6,7-Tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one Derivatives as Orally Efficacious ATX Allosteric Inhibitors for the Treatment of Pulmonary Fibrosis Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: ICH M10 on Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) Guidance for Industry URL: [Link]

Sources

Method

Comprehensive Application Note: Pyrazolo[4,3-c]pyridines in Modern Medicinal Chemistry and Drug Discovery

Executive Summary & Scaffold Rationale The pyrazolo[4,3-c]pyridine core is a privileged bicyclic heterocyclic scaffold in modern medicinal chemistry. Characterized by a fused five-membered pyrazole and a six-membered pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

The pyrazolo[4,3-c]pyridine core is a privileged bicyclic heterocyclic scaffold in modern medicinal chemistry. Characterized by a fused five-membered pyrazole and a six-membered pyridine ring, this isomer offers a unique spatial arrangement of nitrogen atoms compared to the more traditional indazole or pyrazolo[3,4-b]pyridine cores.

From an application standpoint, the distinct placement of the nitrogen atoms alters the scaffold's pKa​ , dipole moment, and hydrogen-bond donor/acceptor profile. This allows medicinal chemists to precisely tune lipophilicity and ligand efficiency (LE) while accessing deep binding pockets—such as kinase hinge regions and protein-protein interaction (PPI) interfaces—that are inaccessible to bulkier bioisosteres.

This guide details three distinct, field-proven applications of pyrazolo[4,3-c]pyridines: Kinase Inhibition , PPI Disruption , and Phosphatase Inhibition , complete with validated experimental protocols.

Application 1: Precision Kinase Inhibition (ERK Pathway)

Mechanistic Rationale

The Extracellular Signal-Regulated Kinase (ERK) pathway is frequently hyperactivated in cancers harboring BRAF or RAS mutations. Traditional ERK inhibitors often suffer from high molecular weight and poor kinome selectivity. By transitioning to a [1], researchers have achieved low-nanomolar potency with high ligand efficiency.

Causality in Design: The pyrazolo[4,3-c]pyridine core forms essential bidentate hydrogen bonds with the kinase hinge region. Concurrently, the urea moiety installed at the C-6 position extends into the back pocket to interact with the gatekeeper residue (Gln103) and Lys112. Because Gln103 is unique to ERK among 491 human kinases, this specific scaffold interaction guarantees exceptional kinome selectivity.

ERK_Pathway RAS RAS Activation RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Target) MEK->ERK Downstream Tumor Cell Proliferation ERK->Downstream Inhibitor 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitor->ERK Selective Inhibition

Fig 1. ERK/MAPK signaling cascade and targeted inhibition by pyrazolo[4,3-c]pyridine derivatives.

Quantitative Data Summary
Compound ClassStructural ModificationERK IC₅₀ (nM)Ligand Efficiency (LE)Molecular Weight ( g/mol )
Indazole Lead Parent Scaffold150.24588
Compound 21 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea90.29< 400
Protocol: TR-FRET In Vitro Kinase Inhibition Assay

To validate the potency of pyrazolo[4,3-c]pyridine kinase inhibitors, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard. It eliminates auto-fluorescence false positives common in small-molecule libraries.

  • Reagent Preparation: Prepare a kinase assay buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

    • Causality: DTT maintains the kinase in a physiologically relevant reduced state, while MgCl₂ is required to coordinate the ATP substrate.

  • Compound Serial Dilution: Perform 3-fold serial dilutions of the pyrazolo[4,3-c]pyridine derivative in 100% DMSO. Transfer to an intermediate aqueous buffer to yield a final assay DMSO concentration of strictly 1%.

    • Causality: Fluctuating DMSO concentrations cause non-linear enzyme denaturation. A strict 1% ceiling ensures observed inhibition is purely target-driven.

  • Kinase Pre-Incubation: Add 5 nM recombinant ERK2 and the diluted inhibitor to a 384-well plate. Incubate at room temperature for 30 minutes.

    • Causality: Pyrazolopyridines often exhibit slow-binding kinetics. Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the hinge region before ATP competition begins.

  • Reaction Initiation: Add 10 µM ATP and 100 nM biotinylated substrate peptide to initiate the reaction. Incubate for 60 minutes.

  • Detection & Analysis: Stop the reaction by adding EDTA (to chelate Mg²⁺). Add Europium-labeled anti-phospho antibody and Streptavidin-APC. Measure the TR-FRET signal (Emission ratio 665 nm / 615 nm) to calculate the IC₅₀.

Application 2: Disrupting Protein-Protein Interactions (PEX14-PEX5)

Mechanistic Rationale

Targeting Protein-Protein Interactions (PPIs) is notoriously difficult due to large, flat binding interfaces. However, pyrazolo[4,3-c]pyridines have been successfully deployed as the [2], a critical pathway for glycosomal protein import in Trypanosoma brucei (the causative agent of sleeping sickness).

Causality in Design: The native PEX5 protein binds PEX14 via a helical WXXX(F/Y) motif. The rigid, planar pyrazolo[4,3-c]pyridine scaffold acts as a perfect structural mimic of this motif. It intercalates into the hydrophobic pocket of PEX14, forming highly favorable π−π stacking interactions with residues Phe17 and Phe34, completely blocking the native PPI.

PEX_PPI PEX5 PEX5 (Cargo Receptor) WXXX(F/Y) Motif Import Glycosomal Protein Import PEX5->Import Native Binding PEX14 PEX14 (Membrane Anchor) Phe17 / Phe34 Pocket PEX14->Import Inhibitor Pyrazolo[4,3-c]pyridine PPI Inhibitor Inhibitor->PEX14 Competitive Disruption

Fig 2. Disruption of the PEX14-PEX5 protein-protein interaction by pyrazolo[4,3-c]pyridine.

Quantitative Data Summary
CompoundTarget AssayAffinity/PotencyTrypanocidal Activity (In Vitro)
Compound 1 NMR CSP (K_D)163 µMWeak
Compound 29 (Hybrid) AlphaScreen IC₅₀Low NanomolarHigh (Kills T. brucei)
Protocol: NMR Chemical Shift Perturbation (CSP) Assay

To validate direct binding to the flat PPI interface, 2D NMR CSP is utilized. It maps the exact binding footprint of the pyrazolo[4,3-c]pyridine scaffold on the target protein.

  • Isotope Labeling: Express the N-terminal domain (NTD) of PEX14 in E. coli using M9 minimal media supplemented with ¹⁵NH₄Cl as the sole nitrogen source. Purify to >95% homogeneity.

  • Sample Preparation: Buffer exchange the ¹⁵N-PEX14 into an NMR buffer (50 mM Sodium Phosphate pH 6.8, 50 mM NaCl, 2 mM DTT) containing 10% D₂O.

    • Causality: D₂O is strictly required to provide a lock signal for the NMR spectrometer's magnetic field stabilization.

  • Ligand Titration: Record a baseline 2D ¹H-¹⁵N HSQC spectrum of the apo-protein (50 µM). Titrate the pyrazolo[4,3-c]pyridine inhibitor at molar ratios of 1:0.5, 1:1, 1:2, and 1:5 (Protein:Ligand).

  • Data Acquisition & Mapping: Overlay the spectra. Identify cross-peaks that shift in a concentration-dependent manner.

    • Causality: Peaks corresponding to Phe17 and Phe34 will shift significantly, self-validating the mechanism of action that the scaffold occupies the WXXX(F/Y) binding pocket. Calculate the KD​ by plotting the normalized chemical shift change ( Δδ ) against ligand concentration.

Application 3: Anti-Tubercular Phosphatase Inhibition (PtpB-Mtb)

Mechanistic Rationale

Protein tyrosine phosphatase B (PtpB) is a critical virulence factor secreted by Mycobacterium tuberculosis into host macrophages to subvert immune responses. Traditional phosphatase inhibitors rely on highly anionic, non-cell-permeable phosphate mimetics. Recent virtual screening and empirical validation have identified [3].

Causality in Design: The uncharged nature of the pyrazolo[4,3-c]pyridine core ensures high cell permeability (cLogP ~3.97), overcoming the primary limitation of historical phosphatase inhibitors. The scaffold achieves tight binding through hydrogen bonding with the catalytic loop of PtpB without requiring a negatively charged warhead.

Quantitative Data Summary
CompoundScaffold TypePtpB-Mtb IC₅₀ (µM)Dissociation Constant (K_D)Cytotoxicity (HEK293T)
D6 Pyrazolo[4,3-c]pyridine14.40.012 µMMinimal (<300 µM)
D9 1,4-diazepane32.60.57 µMMinimal
Protocol: Biolayer Interferometry (BLI) for K_D Determination

BLI is utilized to determine the real-time association ( Kon​ ) and dissociation ( Koff​ ) rates of the inhibitor.

  • Biosensor Hydration: Hydrate Ni-NTA biosensors in kinetic buffer (PBS pH 7.4, 0.05% Tween-20, 1% DMSO) for 10 minutes.

    • Causality: Tween-20 prevents non-specific hydrophobic binding of the pyrazolo[4,3-c]pyridine compound to the sensor shaft.

  • Ligand Immobilization: Dip the sensors into a solution of His-tagged recombinant PtpB-Mtb (20 µg/mL) until a wavelength shift of ~1.0 nm is achieved. Transfer to blank kinetic buffer to establish a baseline.

    • Causality: BLI is chosen over Surface Plasmon Resonance (SPR) here because BLI is fluidics-free, eliminating the risk of microfluidic clogging by lipophilic small molecules.

  • Association Phase: Dip the functionalized sensors into varying concentrations of the pyrazolo[4,3-c]pyridine inhibitor (e.g., 0.1 µM to 10 µM) for 300 seconds to measure Kon​ .

  • Dissociation Phase: Move the sensors back into the blank kinetic buffer for 300 seconds to measure Koff​ .

  • Kinetic Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( KD​=Koff​/Kon​ ).

References

  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link] [1]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link] [2]

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B Source: Infection and Immunity (ASM Journals) URL:[Link] [3]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies Source: Molecules (MDPI) URL:[Link]

Application

Application Notes and Protocols for the Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivatives as Inhibitors

Abstract The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold represents a "privileged" heterocyclic system in modern medicinal chemistry. Its rigid, three-dimensional structure serves as an excellent framework for...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold represents a "privileged" heterocyclic system in modern medicinal chemistry. Its rigid, three-dimensional structure serves as an excellent framework for the development of potent and selective inhibitors against a wide array of biological targets. Derivatives of this core have demonstrated significant therapeutic potential in oncology, infectious diseases, and neuroinflammation. This guide provides an in-depth exploration of the design, synthesis, and biological evaluation of 3-phenyl-substituted tetrahydropyrazolopyridine derivatives. We offer detailed, field-tested protocols for chemical synthesis, in vitro enzymatic assays, cell-based functional assays, and target validation, grounded in the principles of structure-activity relationship (SAR) to empower researchers in their drug discovery efforts.

The Therapeutic Versatility of the Pyrazolo[4,3-c]pyridine Scaffold

The strategic fusion of a pyrazole and a tetrahydropyridine ring creates a versatile template that can be decorated with various functional groups to achieve specific interactions with diverse biological targets. This adaptability has led to the discovery of inhibitors for multiple target classes, underscoring the scaffold's importance.

  • Kinase Inhibition: Dysregulation of protein kinases is a hallmark of many cancers. The pyrazolo[4,3-c]pyridine core has been successfully employed to generate potent inhibitors of key oncogenic kinases, including Cyclin-Dependent Kinases (CDKs) and the receptor tyrosine kinase c-Met.[1][2][3] Inhibitors targeting these kinases can disrupt cell cycle progression and block tumor growth signaling pathways.

  • Antimicrobial Activity: Novel therapeutic strategies are urgently needed to combat infectious diseases like tuberculosis. Derivatives of this scaffold have been developed as potent inhibitors of Mycobacterium tuberculosis (MTB) pantothenate synthetase, an essential enzyme for bacterial survival.[4]

  • Protein-Protein Interaction (PPI) Inhibition: Disrupting essential PPIs is an emerging therapeutic paradigm. The PEX14-PEX5 interaction, critical for glycosome function in Trypanosoma parasites, has been successfully targeted by pyrazolo[4,3-c]pyridine derivatives, demonstrating trypanocidal activity.[5][6]

  • Neuroinflammation and Pain: The scaffold has also been explored for its role in treating neuropathic pain, with derivatives showing inhibitory activity against tumor necrosis factor-alpha (TNF-α) and cannabinoid receptor 1 (CB₁).[7]

Caption: Diverse therapeutic applications of the pyrazolo[4,3-c]pyridine scaffold.

Synthetic Strategy: Constructing the Core Scaffold

A robust and flexible synthetic route is paramount for generating a library of analogs for SAR studies. The most common and efficient strategies commence from a substituted piperidin-4-one derivative, allowing for the systematic introduction of diversity elements. The following protocol outlines a generalized, multi-step synthesis.

Synthetic_Workflow start Piperidin-4-one Derivative step1 Step 1: Formylation (Vilsmeier-Haack or similar) start->step1 step2 Step 2: Pyrazole Formation (Hydrazine Condensation) step1->step2 core Pyrazolo[4,3-c]pyridine Core step2->core step3 Step 3: N-Functionalization (Acylation / Alkylation) core->step3 final Final Inhibitor Library step3->final

Caption: General workflow for the synthesis of pyrazolo[4,3-c]pyridine derivatives.

Protocol 1: Synthesis of a Representative N-Benzoyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivative

This protocol is a composite based on established literature procedures.[4] It is designed to be a reliable starting point for producing the core scaffold and a representative analog.

Materials:

  • 1-tert-butoxycarbonyl-4-piperidone (Boc-4-piperidone)

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF)

  • Phenylhydrazine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Benzoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvents (DMF, DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of 1-Boc-4-oxo-piperidine-3-carbaldehyde (Vilsmeier-Haack Formylation)

    • Rationale: This step introduces a formyl group adjacent to the ketone, which is essential for the subsequent pyrazole ring formation. The Vilsmeier reagent, generated in situ from POCl₃ and DMF, is a potent electrophile for this transformation.

    • a. In a three-neck flask under a nitrogen atmosphere, cool anhydrous DMF to 0 °C.

    • b. Add POCl₃ dropwise with vigorous stirring, maintaining the temperature below 5 °C. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

    • c. Add a solution of Boc-4-piperidone in DMF dropwise to the reagent.

    • d. Allow the reaction to warm to room temperature and then heat to 80 °C for 4-6 hours, monitoring by TLC.

    • e. Cool the mixture and carefully pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution until pH ~7-8.

    • f. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • g. Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the formylated intermediate.

  • Step 2: Synthesis of Boc-protected 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

    • Rationale: Cyclocondensation with phenylhydrazine forms the desired pyrazole ring. The choice of solvent and temperature is critical for driving the reaction to completion and minimizing side products.

    • a. Dissolve the intermediate from Step 1 in ethanol or acetic acid.

    • b. Add phenylhydrazine (1.1 equivalents).

    • c. Reflux the mixture for 3-5 hours until TLC analysis indicates the consumption of the starting material.

    • d. Cool the reaction and concentrate the solvent in vacuo.

    • e. Neutralize the residue with saturated sodium bicarbonate solution and extract with ethyl acetate.

    • f. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product can often be used directly in the next step or purified by chromatography if necessary.

  • Step 3: Deprotection of the Piperidine Nitrogen

    • Rationale: The Boc protecting group is acid-labile. TFA in DCM is a standard, efficient method for its removal, yielding the secondary amine as a salt.

    • a. Dissolve the Boc-protected pyrazolopyridine in DCM.

    • b. Add TFA (5-10 equivalents) and stir at room temperature for 1-2 hours.

    • c. Monitor the reaction by TLC. Upon completion, remove the solvent and excess TFA under reduced pressure to yield the TFA salt of the free amine.

  • Step 4: N-Acylation to Yield the Final Product

    • Rationale: This final step introduces a key diversity element. Acylation with benzoyl chloride under basic conditions is a standard procedure. The base (TEA or DIPEA) neutralizes the HCl generated during the reaction.

    • a. Dissolve the TFA salt from Step 3 in DCM or DMF.

    • b. Add TEA or DIPEA (3 equivalents) to neutralize the salt and act as a base.

    • c. Add benzoyl chloride (1.2 equivalents) dropwise at 0 °C.

    • d. Allow the reaction to stir at room temperature for 2-4 hours.

    • e. Quench the reaction with water and extract with DCM.

    • f. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine. Dry over Na₂SO₄, filter, and concentrate.

    • g. Purify the final compound via column chromatography to obtain the desired inhibitor.

Self-Validation and QC:

  • Characterization: Confirm the structure of the final compound and all key intermediates using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Purity: Assess the purity of the final compound using HPLC analysis (>95% purity is recommended for biological assays).

Biological Evaluation Protocols

Once synthesized and purified, the compounds must be evaluated for biological activity. The following protocols describe standard assays for determining inhibitory potency and cellular effects.

Evaluation_Workflow compound Purified Compound (>95% Purity) biochem Protocol 2: Biochemical Assay (e.g., Kinase IC50) compound->biochem cell_potency Protocol 3: Cellular Potency Assay (e.g., MTT Proliferation) compound->cell_potency data Data Analysis: IC50, SAR biochem->data target_engage Protocol 4: Target Engagement (e.g., Western Blot) cell_potency->target_engage target_engage->data

Caption: A systematic workflow for evaluating novel inhibitors.

Protocol 2: In Vitro c-Met Kinase Inhibition Assay (TR-FRET)

Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of its target kinase. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format is a robust, high-throughput method that measures the phosphorylation of a substrate peptide.[8]

Materials:

  • Recombinant human c-Met kinase

  • Biotinylated substrate peptide (e.g., Biotin-poly-Glu-Tyr)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Europium-labeled anti-phosphotyrosine antibody (Donor)

  • Streptavidin-Allophycocyanin (SA-APC) (Acceptor)

  • Test compounds serially diluted in DMSO

  • Low-volume 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare a 2X solution of c-Met kinase and 2X solution of substrate/ATP in assay buffer.

  • Dispense test compounds in DMSO into the assay plate, followed by the addition of the 2X kinase solution. Include controls:

    • Negative Control (0% Inhibition): DMSO vehicle only.

    • Positive Control (100% Inhibition): A known potent c-Met inhibitor (e.g., Crizotinib).

  • Incubate for 15-20 minutes at room temperature to allow compound binding.

  • Initiate the kinase reaction by adding the 2X substrate/ATP solution. The final ATP concentration should be at or near its Km value for c-Met to ensure sensitive detection of ATP-competitive inhibitors.[8]

  • Incubate for 60-90 minutes at room temperature.

  • Stop the reaction by adding EDTA.

  • Add the detection reagents (Europium-antibody and SA-APC).

  • Incubate for 60 minutes in the dark to allow for signal development.

  • Read the plate on a TR-FRET reader, measuring emissions at 665 nm (APC) and 620 nm (Europium).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Normalize the data to controls and fit the resulting dose-response curve using non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

Protocol 3: Cell-Based Antiproliferation Assay (MTT)

Rationale: This assay assesses the overall effect of an inhibitor on the viability and proliferation of cancer cells. It measures the metabolic activity of living cells, which serves as a proxy for cell number.[9][10] We will use the MKN45 gastric cancer cell line, which exhibits c-Met amplification.[1]

Materials:

  • MKN45 cells

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • 96-well cell culture plates

  • Test compounds serially diluted in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • Multichannel pipette and microplate reader (570 nm)

Procedure:

  • Seed MKN45 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds (final DMSO concentration should be <0.5%). Include a vehicle control (DMSO only).

  • Incubate for 72 hours at 37 °C, 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes and measure the absorbance at 570 nm.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the logarithm of the compound concentration and fit the curve using non-linear regression to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 4: Western Blot for c-Met Phosphorylation

Rationale: This assay provides direct evidence of on-target activity within a cellular context. A reduction in the phosphorylation of c-Met upon compound treatment confirms that the antiproliferative effect is likely mediated through inhibition of the intended target.[1]

Materials:

  • MKN45 cells

  • HGF (Hepatocyte Growth Factor)

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane and transfer equipment

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Culture MKN45 cells to 70-80% confluency. Serum-starve the cells overnight.

  • Pre-treat cells with various concentrations of the test inhibitor for 2 hours.

  • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes to induce c-Met phosphorylation.

  • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[9]

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane (e.g., with 5% BSA or non-fat milk) and probe with the primary antibody for phospho-c-Met overnight at 4 °C.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and an imager.

  • Validation: Strip the membrane and re-probe with an antibody for total c-Met to ensure equal protein loading. A dose-dependent decrease in the p-c-Met/total c-Met ratio confirms target engagement.

Data Interpretation and Structure-Activity Relationships (SAR)

Systematic analysis of biological data from a library of analogs is crucial for optimizing lead compounds. By correlating changes in chemical structure with changes in inhibitory potency, a robust SAR can be established.

Key Insights from SAR Studies:

  • N-5 Position of Tetrahydropyridine: This position is a critical handle for modifying activity and properties. Acylation or alkylation can significantly impact potency. For c-Met inhibitors, specific amide functionalities at this position have been shown to be crucial for activity.[1]

  • 3-Phenyl Ring Substitution: Substitution on the phenyl ring at the C-3 position of the pyrazole can be used to fine-tune potency and selectivity. For example, in MTB pantothenate synthetase inhibitors, a 4-nitrophenyl group was found to be highly active.[4]

  • Core Scaffold: The rigidity and orientation of the pyrazolo[4,3-c]pyridine core itself are essential for placing key pharmacophoric features into the binding pockets of targets like kinases.[5]

Compound ID Modification (vs. Lead) Target IC₅₀ (nM) Reference
Lead 1 N-benzoyl, 3-phenylc-Met>1000[1]
8c Optimized N-acyl groupc-Met68[1]
6ac N-carboxamide, 3-phenyl-4-nitroMTB PS21,800 (21.8 µM)[4]
1 N-aryl, 3-indolePEX14-PEX5163,000 (163 µM, Kᴅ)[5]

Table 1: Example SAR data for 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives against various targets. This table illustrates how modifications to the core structure can dramatically influence potency.

Conclusion

The 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold is a highly productive starting point for the development of novel inhibitors. Its synthetic tractability allows for extensive chemical exploration, while its favorable geometry enables potent interactions with a range of important biological targets. By employing a systematic workflow encompassing rational design, robust synthesis, and a cascade of biochemical and cellular assays, researchers can effectively advance compounds from this class toward the development of next-generation therapeutics. The protocols and insights provided herein serve as a comprehensive guide for professionals dedicated to this exciting area of drug discovery.

References

  • Al-Ostoot, F.H., Al-Ghorbani, M., El-Gazzar, M.G., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][11]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports. Available at: [Link]

  • Lu, T., Chen, Y., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Dawidowski, M., Schor, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, P., Kumar, K., et al. (2013). Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Vymetalova, E., Gucky, T., et al. (2017). Anti-angiogenic effects of novel cyclin-dependent kinase inhibitors with a pyrazolo[4,3-d]pyrimidine scaffold. British Journal of Pharmacology. Available at: [Link]

  • Guttikonda, S., Lather, V., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link]

  • Pawar, C., Pansare, D., & Shinde, D. (2017). Synthesis and antiproliferative activity of 3-(substituted)-4,5,6,7-tetrahydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridine derivatives. European Journal of Chemistry. Available at: [Link]

  • Hylsova, M., Necas, M., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. European Journal of Medicinal Chemistry. Available at: [Link]

  • Peruncheralathan, S., Khan, I., et al. (2013). Discovery of novel tetrahydro-pyrazolo [4,3-c] pyridines for the treatment of neuropathic pain: synthesis and neuropharmacology. European Journal of Medicinal Chemistry. Available at: [Link]

  • Moosavi-Zare, A.R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies. Available at: [Link]

  • Song, H., et al. (2014). Tetrahydro-3H-pyrazolo[4,3-a]phenanthridine-based CDK inhibitor. Chemical Communications. Available at: [Link]

  • Soth, M., et al. (2020). Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. Journal of Medicinal Chemistry. Available at: [Link]

  • Verga, D., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]

  • Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction wi. CNR Iris. Available at: [Link]

  • Teixidó, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Krasavin, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. Available at: [Link]

  • Wang, Z., et al. (2024). Discovery of Novel 4,5,6,7-Tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one Derivatives as Orally Efficacious ATX Allosteric Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry. Available at: [Link]

  • Tzani, A., et al. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at: [Link]

Sources

Method

experimental design for studying pyrazolo[4,3-c]pyridine mechanism of action

An Application Guide to Elucidating the Mechanism of Action for Novel Pyrazolo[4,3-c]pyridine Compounds Introduction: The Pyrazolo[4,3-c]pyridine Scaffold in Modern Drug Discovery The pyrazolo[4,3-c]pyridine core is a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Elucidating the Mechanism of Action for Novel Pyrazolo[4,3-c]pyridine Compounds

Introduction: The Pyrazolo[4,3-c]pyridine Scaffold in Modern Drug Discovery

The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Its structural resemblance to purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities.[1] Compounds built around this scaffold have demonstrated efficacy as kinase inhibitors, carbonic anhydrase inhibitors, and modulators of protein-protein interactions.[2][3] Notably, this scaffold is a key component in recently approved drugs, such as Asciminib, an allosteric inhibitor of the BCR-ABL1 tyrosine kinase, underscoring its therapeutic potential.[2]

A Multi-Tiered Strategy for MoA Elucidation

A successful MoA study requires a logical progression of experiments that build upon one another. We propose a three-tiered approach that begins with identifying the primary molecular target(s) and culminates in preclinical validation. This workflow is designed to maximize information while efficiently allocating resources.

MoA_Workflow cluster_0 Tier 1: Target Identification & Validation cluster_1 Tier 2: Biochemical & Cellular Characterization cluster_2 Tier 3: Phenotypic & Preclinical Evaluation T1_Kinome Kinome Profiling (Broad Screen) T1_CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) T1_Kinome->T1_CETSA Identifies Putative Kinase Targets T2_Biochem Biochemical Assays (e.g., IC50 Determination) T1_CETSA->T2_Biochem Validated Target(s) T2_Western Pathway Analysis (Western Blot) T2_Biochem->T2_Western Confirms Potency, Informs Pathway T3_Pheno Cell-Based Phenotypic Assays (Proliferation, Apoptosis, Cell Cycle) T2_Western->T3_Pheno Confirmed Cellular Activity T3_InVivo In Vivo Studies (Efficacy, PK/PD) T3_Pheno->T3_InVivo Links Molecular MoA to Cellular Outcome End Mechanism of Action Established T3_InVivo->End Start Novel Pyrazolo[4,3-c]pyridine Compound Start->T1_Kinome CETSA_Principle p1 Protein p2 Denatured Protein p1->p2 Heat dp1 Drug Protein dp2 Drug Protein dp1->dp2 Heat (Stabilized)

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA Followed by Western Blot

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the pyrazolo[4,3-c]pyridine compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Heat Challenge: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. [6]3. Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.

  • Fractionation: Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.

  • Protein Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the putative target (e.g., ABL1 from the kinome screen) by Western blotting. [7]6. Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate a melting curve. The shift in the melting temperature (Tagg) between the drug-treated and vehicle-treated samples indicates target engagement.

Data Presentation: Hypothetical CETSA Results

Target ProteinVehicle Tagg (°C)Compound Tagg (°C)ΔTagg (°C)Conclusion
ABL152.560.0+7.5Strong Engagement
SRC54.058.5+4.5Engagement
β-Actin (Control)65.065.1+0.1No Engagement

Tier 2: In-Depth Biochemical and Cellular Characterization

With a validated intracellular target, the next tier focuses on quantifying the compound's potency and confirming its functional impact on the relevant signaling pathway.

Biochemical Inhibition Assays: Quantifying Potency

Expertise & Experience: To characterize the compound as an inhibitor, it is essential to determine its potency (IC50) against the purified target enzyme. [8]Luminescence-based assays, such as those that measure ATP consumption or ADP production, are industry-standard methods that are safe, sensitive, and highly amenable to high-throughput screening. [8][9] Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, combine the purified kinase (e.g., recombinant ABL1), its specific substrate peptide, and ATP.

  • Compound Titration: Add the pyrazolo[4,3-c]pyridine compound in a series of dilutions (e.g., from 10 µM to 0.1 nM). Include a no-inhibitor control and a no-enzyme control.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction.

  • Signal Measurement: Measure the luminescent signal using a plate reader. The signal is directly proportional to kinase activity.

  • IC50 Calculation: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Biochemical Potency

Kinase TargetIC50 (nM)
ABL15.2
SRC25.8
Western Blotting for Pathway Analysis: Assessing Functional Impact

Authoritative Grounding: Engaging a target is only therapeutically relevant if it modulates downstream signaling. Western blotting is a fundamental technique used to measure changes in the phosphorylation status of downstream substrates, providing direct evidence of the compound's functional effect on the signaling cascade. [10][11][12]For an ABL1 inhibitor, a key downstream marker is the phosphorylation of CrkL.

Signaling_Pathway cluster_0 BCR-ABL1 Signaling BCR_ABL BCR-ABL1 (Active Kinase) CrkL CrkL BCR_ABL->CrkL Phosphorylates pCrkL p-CrkL (Phosphorylated) Downstream Downstream Signaling (Proliferation, Survival) pCrkL->Downstream Compound Pyrazolo[4,3-c]pyridine Inhibitor Compound->Inhibition Inhibition->BCR_ABL caption Inhibition of BCR-ABL1 blocks CrkL phosphorylation.

Caption: Point of inhibition in a target signaling pathway.

Protocol: Western Blotting for Phospho-CrkL

  • Cell Treatment & Lysis: Treat BCR-ABL1 positive cells (e.g., K562) with increasing concentrations of the pyrazolo[4,3-c]pyridine compound for 2-4 hours. Lyse the cells in SDS sample buffer. [7]2. Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [13]4. Blocking: Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding. [12]5. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-CrkL and total CrkL. A housekeeping protein like β-Actin should also be probed as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities. Normalize the phospho-CrkL signal to the total CrkL signal to determine the dose-dependent effect of the compound on target pathway modulation.

Tier 3: Cellular Phenotype and Preclinical Evaluation

The final tier connects the molecular mechanism to a cancer-relevant phenotype and assesses the compound's potential as a therapeutic agent in a more complex biological system.

Cell-Based Phenotypic Assays

Expertise & Experience: A compound's ability to inhibit a target and its pathway should translate into a measurable anti-cancer phenotype. A standard panel of assays assessing cell proliferation, apoptosis, and cell cycle progression provides a comprehensive picture of the compound's cellular effects. [14] Protocols:

  • Cell Proliferation Assay (e.g., CellTiter-Glo®):

    • Seed cancer cells in a 96-well plate and allow them to adhere.

    • Treat with a serial dilution of the compound for 72 hours.

    • Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

    • Measure luminescence and calculate the GI50 (concentration causing 50% growth inhibition).

  • Apoptosis Assay (Annexin V/PI Staining):

    • Treat cells with the compound at 1x and 10x GI50 concentrations for 24-48 hours.

    • Harvest cells and stain with FITC-conjugated Annexin V (an early apoptotic marker) and Propidium Iodide (PI, a late apoptotic/necrotic marker).

    • Analyze the cell populations by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and viable cells.

  • Cell Cycle Analysis (Propidium Iodide Staining):

    • Treat cells with the compound for 24 hours.

    • Harvest and fix the cells in cold 70% ethanol. [15] 3. Treat with RNase and stain the cellular DNA with Propidium Iodide (PI). 4. Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. [16][17] Data Presentation: Summary of Cellular Effects

AssayCell LineResult
Cell ProliferationK562GI50 = 15 nM
Apoptosis (at 150 nM)K56245% Annexin V positive cells
Cell Cycle (at 150 nM)K56270% of cells arrested in G0/G1 phase
In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

Authoritative Grounding: The ultimate test of a compound's MoA is its ability to perform in a living organism. In vivo studies are essential for evaluating anti-tumor efficacy and for establishing a critical link between drug exposure (pharmacokinetics) and target modulation (pharmacodynamics). [18][19][20][21] Protocol Overview: Xenograft Mouse Model

  • Model Establishment: Implant human cancer cells (e.g., K562) subcutaneously into immunocompromised mice. [22]Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Dosing: Randomize mice into vehicle control and treatment groups. Administer the pyrazolo[4,3-c]pyridine compound via a clinically relevant route (e.g., oral gavage) daily.

  • Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week to assess anti-tumor activity and toxicity.

  • PK/PD Analysis: At specified time points after the final dose, collect blood samples (for PK analysis to measure drug concentration) and tumor tissue (for PD analysis).

  • PD Biomarker Analysis: Prepare lysates from the tumor tissue and perform Western blotting for the target biomarker (e.g., phospho-CrkL) to confirm that the compound is inhibiting its target in the tumor at therapeutic doses.

  • Data Correlation: Correlate the drug concentration in the plasma and tumor (PK) with the degree of target inhibition (PD) and the observed anti-tumor efficacy.

Data Presentation: Key In Vivo Parameters

ParameterValue
Efficacy (Dose)75% Tumor Growth Inhibition (at 30 mg/kg)
Cmax (30 mg/kg, plasma)2.5 µM
Tumor p-CrkL Inhibition>80% inhibition 4 hours post-dose

References

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  • Pharmacokinetic/Pharmacodynamic-Driven Drug Development. (n.d.). PMC - NIH. [Link]

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  • Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. (2025). NBD | Creative Biolabs. [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH. [Link]

  • Mapping the Protein Kinome: Current Strategy and Future Direction. (2023). MDPI. [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2024). MDPI. [Link]

  • Pharmacodynamic vs Pharmacokinetic Assays for DOACs. (2026). European Society of Medicine. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PMC - NIH. [Link]

  • CETSA. (n.d.). Pelago Bioscience. [Link]

  • Western Blotting (Immunoblotting): History, Theory, Uses, Protocol, and Problems. (n.d.). PMC. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

  • The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development. (n.d.). PMC. [Link]

  • Mechanism of Action: discover your small molecule's interactions and targets. (n.d.). Broad Institute. [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]

  • KinomePro - Functional Kinase Activity Profiling. (n.d.). Pamgene. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis. [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. [Link]

  • Animal models for exploring the pharmacokinetics of breast cancer therapies. (n.d.). PMC - NIH. [Link]

  • Small Molecule Drug Discovery: Principles, Processes, and Molecular Design for Optimal Therapeutic Efficacy. (n.d.). Vipergen. [Link]

  • Video: Mouse Models of Cancer Study. (2023). JoVE. [Link]

  • Techniques in kinase profiling. (2026). Medicines Discovery Catapult. [Link]

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021). Dovepress. [Link]

  • Blog: What are Pharmacokinetic and Pharmacodynamic Studies? (2022). ALS TDI. [Link]

  • Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. (2017). Biochemistry. [Link]

  • Western Blotting/Immunoblotting (WB/IB) Protocol. (n.d.). Aviva Systems Biology. [Link]

  • Full article: Western Blotting (immunoblotting): History, Theory, Uses, Protocol and Problems. (2023). Taylor & Francis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Welcome to the technical support center for the synthesis of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your synthetic yield.

Introduction to the Synthesis

The 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold is a key structural motif in medicinal chemistry, with derivatives showing potential as c-Met kinase inhibitors for cancer therapy and as agents for treating neuropathic pain.[1][2] The synthesis of this molecule typically involves two key stages: the formation of the core 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine ring system, often via a Pictet-Spengler type reaction, followed by N-benzylation. Optimizing the yield of this synthesis requires careful control over reaction conditions and a thorough understanding of potential side reactions.

This guide will address common issues encountered during this synthesis, providing evidence-based solutions and detailed protocols to enhance your experimental success.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Part 1: Formation of the Tetrahydropyrazolo[4,3-c]pyridine Core

A common and effective method for constructing the pyrazolo[4,3-c]pyridine core is through a reaction analogous to the Pictet-Spengler condensation.[3] This involves the cyclization of an aminopyrazole derivative.

Question 1: My yield for the pyrazolo[4,3-c]pyridine core is very low. What are the most likely causes?

Low yields in this cyclization step can often be attributed to several factors:

  • Purity of Starting Materials: The purity of the aminopyrazole precursor is critical. Impurities can significantly interfere with the reaction.[4]

    • Recommendation: Ensure your starting aminopyrazole is of high purity. Recrystallization or column chromatography of the starting material may be necessary before use.

  • Catalyst Choice and Concentration: The selection and amount of acid catalyst are crucial for promoting the cyclization.

    • Recommendation: A screening of acid catalysts is advisable. While traditional protic acids like HCl or trifluoroacetic acid (TFA) are commonly used, Lewis acids such as ZrCl₄ have also been shown to be effective in related syntheses.[4] The optimal catalyst loading should be determined empirically.

  • Reaction Temperature and Time: Suboptimal temperature can lead to either an incomplete reaction or decomposition of the product.

    • Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Some reactions may proceed at room temperature, while others require heating.[4] A gradual increase in temperature may be necessary if the reaction is sluggish at lower temperatures.

  • Solvent Selection: The solvent plays a key role in reactant solubility and reaction kinetics.

    • Recommendation: A solvent screen is recommended. While ethanol is a common choice, other solvents like acetonitrile or even solvent-free conditions at elevated temperatures have proven effective in similar syntheses.[4][5]

Question 2: I am observing the formation of an unexpected regioisomer, pyrazolo[1,5-c]pyrimidine. Why is this happening and how can I favor the desired pyrazolo[4,3-c]pyridine?

The formation of a pyrazolo[1,5-c]pyrimidine isomer has been reported as a significant side reaction in a similar synthesis, where it was, in fact, the major product.[6] This is believed to occur through a retro-Mannich cascade rearrangement of the initially formed pyrazolo[4,3-c]pyridine.

  • Mechanistic Insight: The choice of acid catalyst and reaction conditions can influence the equilibrium between the desired product and the rearranged isomer.

  • Optimization Strategy:

    • Catalyst: The original report of this rearrangement used pyridinium p-toluenesulfonate (PPTS).[6] Experimenting with different Brønsted or Lewis acids may alter the reaction pathway and favor the desired product.

    • Temperature: Lowering the reaction temperature may disfavor the rearrangement, which likely has a higher activation energy.

    • Reaction Time: Shorter reaction times, monitored carefully by TLC or LC-MS, might allow for the isolation of the kinetic pyrazolo[4,3-c]pyridine product before significant rearrangement occurs.

Question 3: How can I effectively monitor the progress of the cyclization reaction?

  • TLC Analysis: Use a suitable mobile phase (e.g., a gradient of hexane and ethyl acetate) to separate the starting materials from the product. Visualization under UV light (254 nm) is typically effective for these aromatic heterocyclic compounds.[4] Staining with iodine vapor can also be used.

  • LC-MS: For more precise monitoring and to identify potential byproducts, LC-MS is an invaluable tool.

Part 2: N-Benzylation of the Tetrahydropyrazolo[4,3-c]pyridine Core

Once the core is synthesized, the final step is the introduction of the benzyl group at the N-5 position.

Question 4: I am struggling with the N-benzylation step. What are the standard conditions and how can I improve my yield?

The N-benzylation of nitrogen heterocycles is a well-established transformation, but optimization is often necessary.

  • General Conditions: This reaction is typically carried out by treating the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.[7]

  • Troubleshooting Low Yields:

    • Base Selection: A common cause of low yield is an inappropriate or insufficient amount of base. Stronger bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) are often more effective than weaker bases like potassium carbonate (K₂CO₃).

    • Reactivity of the Benzyl Halide: Benzyl bromide is generally more reactive than benzyl chloride. If you are experiencing low reactivity with benzyl chloride, switching to the bromide analogue can improve the reaction rate and yield.

    • Temperature: While many N-alkylations proceed at room temperature, gentle heating may be required to drive the reaction to completion. Monitor for potential decomposition at higher temperatures.

    • Solvent: Aprotic polar solvents such as DMF or acetonitrile are generally good choices for this reaction.

Question 5: I am observing the formation of multiple benzylated products. How can I control the regioselectivity?

The pyrazolo[4,3-c]pyridine core has multiple nitrogen atoms that could potentially be benzylated.

  • Controlling Regioselectivity:

    • Steric Hindrance: Benzylation is likely to occur at the most sterically accessible nitrogen atom.

    • Protecting Groups: If regioselectivity is a persistent issue, consider a protecting group strategy. For example, one of the pyrazole nitrogens could be protected (e.g., with a BOC group) prior to benzylation, and then deprotected in a subsequent step.

    • Reaction Conditions: The choice of base and solvent can sometimes influence the site of alkylation. It is advisable to screen different conditions if a mixture of isomers is obtained.

Question 6: What are the common side reactions during N-benzylation and how can they be minimized?

  • Over-alkylation: The formation of a quaternary ammonium salt can occur if an excess of the benzyl halide is used or if the reaction is run for too long at elevated temperatures.

    • Mitigation: Use a stoichiometric amount or only a slight excess of the benzylating agent and monitor the reaction progress carefully.

  • C-Alkylation: Although less common, alkylation on a carbon atom of the heterocyclic ring is a possibility under certain conditions.

    • Mitigation: This is generally minimized by using appropriate reaction conditions (e.g., a non-nucleophilic base).

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate (A Derivative of the Target Scaffold)

This protocol is adapted from a reported synthesis and serves as a starting point for optimization.[6] Note that this procedure yielded the desired product in 14% yield, with the major product being a rearranged isomer.

Materials:

  • N-Benzyl-piperidone

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol (absolute)

  • Hydrazine monohydrate

  • Pyridinium p-toluenesulfonate (PPTS)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Under a nitrogen atmosphere, add sodium (0.11 g, 4.7 mmol) to ice-cooled ethanol (15 mL).

  • After the sodium has completely reacted, cool the solution to -10°C and add diethyl oxalate (0.59 mL, 4.3 mmol) dropwise.

  • Add N-Benzyl-piperidone (0.80 mL, 4.3 mmol) dropwise over 1 hour.

  • Allow the mixture to warm to room temperature and stir for 10 hours.

  • Add hydrazine monohydrate (0.23 mL, 4.7 mmol) and stir for 5 minutes.

  • Add pyridinium p-toluenesulfonate (PPTS) (2.2 g, 8.6 mmol) and stir for 5-6 hours at room temperature.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with saturated sodium bicarbonate solution (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to isolate the desired product.

ProductYield
Ethyl 5-benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate14%
Ethyl 6-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-2-carboxylate62%
Ethyl 5-(2-(benzylamino)ethyl)-1H-pyrazole-3-carboxylate10%

Table 1: Reported yields from a synthesis attempt that produced the target scaffold as a minor product.[6]

Visualizations

Reaction Pathways

Synthesis_Pathway cluster_0 Core Synthesis (Pictet-Spengler type) cluster_1 N-Benzylation N-Benzyl-piperidone N-Benzyl-piperidone Core_Intermediate 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine (unsubstituted core) N-Benzyl-piperidone->Core_Intermediate 1. Diethyl oxalate, NaOEt 2. Hydrazine, Acid Catalyst Hydrazine Hydrazine Hydrazine->Core_Intermediate Diethyl_oxalate Diethyl_oxalate Diethyl_oxalate->Core_Intermediate Final_Product 5-Benzyl-4,5,6,7-tetrahydro-1H- pyrazolo[4,3-c]pyridine Core_Intermediate->Final_Product Base (e.g., NaH) Solvent (e.g., THF/DMF) Benzyl_Halide Benzyl Bromide or Chloride Benzyl_Halide->Final_Product Base Base Base->Final_Product

Caption: General synthetic workflow for 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Side Product Formation Check_Purity Verify Purity of Starting Materials Start->Check_Purity Optimize_Catalyst Screen Acid Catalysts (Brønsted vs. Lewis) & Optimize Loading Check_Purity->Optimize_Catalyst If pure Optimize_Temp Vary Reaction Temperature (Monitor by TLC/LC-MS) Optimize_Catalyst->Optimize_Temp Optimize_Solvent Screen Solvents (e.g., EtOH, ACN, Toluene) Optimize_Temp->Optimize_Solvent Optimize_Base For N-Benzylation: Screen Bases (NaH, K2CO3) & Benzyl Halide (Br vs. Cl) Optimize_Solvent->Optimize_Base Successful_Synthesis Improved Yield Optimize_Base->Successful_Synthesis

Caption: A systematic approach to troubleshooting low yields in the synthesis.

References

  • Wipf, P., & Maciejewski, J. P. (2014). A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement. Australian Journal of Chemistry, 67(3), 420-425. [Link]

  • Lu, T., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 942-951. [Link]

  • Kaur, R., et al. (2013). Discovery of novel tetrahydro-pyrazolo [4,3-c] pyridines for the treatment of neuropathic pain: synthesis and neuropharmacology. European Journal of Medicinal Chemistry, 66, 324-334. [Link]

  • BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • Kocevar, M., et al. (1995). Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine. Journal of Organic Chemistry, 60(12), 3585-3591.
  • BenchChem. (2025). Optimization of reaction conditions for the Pictet-Spengler synthesis.
  • BenchChem. (2025). Optimizing Pictet-Spengler Reactions for Tryptamine Analogs: A Technical Support Guide.
  • Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • Moosavi-Zare, A. R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies, 6(8), 571-581.

Sources

Optimization

Technical Support Center: Synthesis of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Welcome to the Technical Support Center for the synthesis of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS: 35005-71-1) . This bicyclic scaffold is a critical building block in medicinal chemistry, frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS: 35005-71-1) . This bicyclic scaffold is a critical building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and Autotaxin (ATX) allosteric inhibitors for the treatment of conditions like pulmonary fibrosis[1].

This guide provides researchers with field-proven protocols, mechanistic insights, and troubleshooting strategies to optimize yields and mitigate common byproducts (such as azines and aromatized pyridinium salts) during the synthesis workflow.

Reaction Pathway & Mechanism

The construction of the pyrazolo[4,3-c]pyridine core typically proceeds via a highly efficient two-step sequence starting from 1-benzyl-4-piperidone.

  • Enamine Formation: The starting ketone is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a 3-((dimethylamino)methylene)-1-benzylpiperidin-4-one intermediate. DMF-DMA is chosen over traditional formylating agents (like ethyl formate) because it avoids the need for strong bases, thereby suppressing unwanted aldol self-condensation of the piperidone[2].

  • Cyclization: The enamine intermediate undergoes a nucleophilic attack by hydrazine hydrate. Hydrazine displaces the dimethylamine group and subsequently condenses with the C4-ketone, driving an intramolecular cyclization to form the fused pyrazole ring[3].

SynthesisWorkflow A 1-Benzyl-4-piperidone (Starting Material) C Enamine Intermediate (Yellow Solid) A->C Toluene, Reflux 12 hours B DMF-DMA (Formylating Agent) B->C E 5-Benzyl-4,5,6,7-tetrahydro- 1H-pyrazolo[4,3-c]pyridine (Target Product) C->E Ethanol, Reflux 4 hours F Azine Byproduct (Dimerization) C->F Excess Ketone / Low Hydrazine D Hydrazine Hydrate (Cyclization Agent) D->E G Pyridinium Salt (Oxidation Byproduct) E->G Air Oxidation (Prolonged Exposure)

Workflow for 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine synthesis and byproducts.

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. Visual cues and TLC checkpoints are integrated to ensure reaction fidelity before proceeding to the next step.

Step 1: Synthesis of the Enamine Intermediate
  • Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1-benzyl-4-piperidone (1.0 eq) in anhydrous toluene (0.5 M concentration).

  • Reagent Addition: Add DMF-DMA (1.5 eq) dropwise at room temperature. Causality: An excess of DMF-DMA ensures complete conversion and compensates for any moisture in the system, which can hydrolyze the reagent[2].

  • Reaction: Reflux the mixture at 100–110 °C for 12 hours. The solution will transition from colorless to a deep yellow/orange, indicating the formation of the conjugated enamine system.

  • Validation: Check TLC (DCM:MeOH 95:5). The starting material (Rf ~0.6) should disappear, replaced by a highly UV-active yellow spot (Rf ~0.4).

  • Workup: Concentrate the mixture under reduced pressure to remove toluene and unreacted DMF-DMA. The crude yellow solid can be used directly in the next step without further purification.

Step 2: Cyclization to the Pyrazolo[4,3-c]pyridine Core
  • Setup: Dissolve the crude enamine intermediate in absolute ethanol (0.2 M).

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add hydrazine hydrate (64% in water, 2.0 eq) dropwise. Causality: Slow addition at low temperatures prevents the highly exothermic rapid displacement of dimethylamine, which can lead to dimerization (azine formation) if the local concentration of hydrazine is too low relative to the enamine[4].

  • Reaction: Remove the ice bath and reflux the mixture at 80 °C for 4 hours.

  • Validation: Monitor via TLC (DCM:MeOH 9:1 with 1% NH₄OH). The yellow enamine spot will be consumed, yielding a new, highly polar UV-active spot (Rf ~0.3).

  • Workup: Evaporate the ethanol. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃. Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography (gradient elution: DCM to DCM:MeOH 9:1) to afford the target compound as an off-white solid.

Quantitative Data & Yield Optimization

The following table summarizes the expected quantitative parameters for the optimized workflow. Monitoring these metrics ensures reproducibility and limits byproduct formation.

ParameterStep 1: Enamine FormationStep 2: Pyrazole Cyclization
Reagent Equivalents 1.0 eq Ketone : 1.5 eq DMF-DMA1.0 eq Enamine : 2.0 eq Hydrazine
Optimal Solvent Anhydrous TolueneAbsolute Ethanol
Temperature / Time 100–110 °C / 12 hours80 °C / 4 hours
TLC System DCM:MeOH (95:5)DCM:MeOH:NH₄OH (90:9:1)
Expected Rf Value ~0.4 (Yellow under visible light)~0.3 (UV active, 254 nm)
Expected Yield >90% (Crude)75–85% (Isolated)

Troubleshooting & Byproduct Management (FAQs)

Q: I am observing a highly polar, brightly colored (red/orange) byproduct on my TLC during Step 2. What is this, and how do I prevent it? A: This is likely an azine byproduct . It forms when one molecule of hydrazine reacts with two molecules of the enamine intermediate (dimerization) instead of undergoing intramolecular cyclization.

  • Causality: This occurs when the local concentration of the enamine is higher than that of hydrazine, often due to adding the enamine to the hydrazine too quickly, or using degraded/old hydrazine hydrate.

  • Solution: Always use a slight excess of fresh hydrazine hydrate (2.0 eq) and add it dropwise to the enamine solution at 0 °C to ensure the initial nucleophilic attack is followed rapidly by intramolecular cyclization before a second enamine molecule can react[4].

Q: My final product is turning brown over time and showing a new baseline spot on TLC. Is it degrading? A: Yes. The 4,5,6,7-tetrahydropyridine ring is susceptible to auto-oxidation (aromatization) when exposed to air and light for prolonged periods. The driving force is the formation of a fully aromatic pyrazolo-pyridinium system.

  • Solution: Store the purified 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine under an inert atmosphere (argon or nitrogen) at -20 °C. If oxidation has occurred, the product must be repurified via column chromatography immediately before use in subsequent coupling or debenzylation steps.

Q: I am using methylhydrazine instead of hydrazine hydrate. Will I get the same single product? A: No. Using a substituted hydrazine (like methylhydrazine or phenylhydrazine) breaks the symmetry of the nucleophile. You will generate a mixture of N1 and N2 regioisomers (e.g., 1-methyl vs. 2-methyl-pyrazolo[4,3-c]pyridines).

  • Causality: The two nitrogen atoms of methylhydrazine have different nucleophilicities. The NH₂ group typically attacks the more electrophilic enamine carbon first, while the NHMe group attacks the ketone. However, steric hindrance and reaction kinetics often lead to a 3:1 or 4:1 mixture of regioisomers[5].

  • Solution: If an N-substituted pyrazole is desired, you must separate the regioisomers via preparative HPLC or careful silica gel chromatography. For the unsubstituted 1H-pyrazole, stick to hydrazine hydrate; rapid tautomerization makes the N1 and N2 positions chemically equivalent in the final product.

Q: The enamine formation in Step 1 is stalling at ~50% conversion. How can I drive it to completion? A: The reaction of the ketone with DMF-DMA releases methanol as a byproduct. If methanol accumulates in the reaction mixture, it can push the equilibrium backward.

  • Solution: Conduct the reaction in a setup equipped with a Dean-Stark trap or allow a slight flow of nitrogen over the reflux condenser to sweep away the volatile methanol. Additionally, ensure your DMF-DMA is fresh, as it readily hydrolyzes to DMF and methanol upon exposure to atmospheric moisture[2].

References

  • [1] Discovery of Novel 4,5,6,7-Tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one Derivatives as Orally Efficacious ATX Allosteric Inhibitors for the Treatment of Pulmonary Fibrosis | Source: acs.org | 1

  • [3] (E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3c] Pyridine | Source: mdpi.com | 3

  • [2] 2-Amino-4-bromo-3-nitropyridine: A Versatile Intermediate in the Synthesis of Bioactive Molecules | Source: benchchem.com | 2

  • [5] Recent highlights in the synthesis and biological significance of pyrazole derivatives | Source: nih.gov | 5

  • [4] US20070232600A1 - Anti-migraine treatments | Source: google.com | 4

Sources

Troubleshooting

Technical Support Center: Synthesis of Tetrahydropyrazolo[4,3-c]pyridines

Welcome to the technical support center for the synthesis of tetrahydropyrazolo[4,3-c]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of tetrahydropyrazolo[4,3-c]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic scaffold. The tetrahydropyrazolo[4,3-c]pyridine core is a cornerstone in modern drug discovery, with applications ranging from cannabinoid receptor modulators to potential treatments for diabetes and neuropathic pain.[1]

However, the construction of this fused bicyclic system is not without its challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common hurdles encountered in the laboratory. Our approach is to explain the causality behind experimental phenomena, empowering you to make informed decisions to optimize your synthetic routes.

Section 1: Troubleshooting Common Synthetic Challenges

This section addresses the most frequent and critical issues encountered during the synthesis of tetrahydropyrazolo[4,3-c]pyridines in a practical question-and-answer format.

Q1: My reaction is resulting in very low or no yield of the desired product. What are the primary causes and how can I troubleshoot this?

A: Low or nonexistent yield is a common but multifaceted problem. The cause often depends on the specific synthetic strategy employed (e.g., multicomponent reaction vs. a stepwise approach). A systematic troubleshooting workflow is the most effective way to identify and resolve the issue.

Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting cluster_reagents Purity & Stoichiometry cluster_conditions Temperature, Solvent, Time cluster_catalyst Catalyst Choice & Handling start Low or No Yield Observed check_reagents Step 1: Verify Starting Materials start->check_reagents check_conditions Step 2: Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK reagent_purity Confirm purity (NMR, LCMS). Impurities can poison catalysts. check_reagents->reagent_purity check_catalyst Step 3: Assess Catalyst/Reagent Activity check_conditions->check_catalyst Conditions Seem Correct cond_temp Is temperature optimal? Too high = decomposition. Too low = no reaction. check_conditions->cond_temp check_workup Step 4: Review Work-up & Purification check_catalyst->check_workup Catalyst is Active cat_choice Is it the right catalyst for the transformation? (e.g., Lewis vs. Brønsted acid). check_catalyst->cat_choice outcome Yield Improved check_workup->outcome Purification Optimized reagent_stoich Check stoichiometry. Is a key reagent limiting? cond_solvent Is the solvent appropriate? Check solubility of all reactants. Consider solvent polarity effects. cond_time Is the reaction time sufficient? Monitor via TLC/LCMS. cat_activity Is the catalyst active? Was it handled under inert atmosphere if required? cat_loading Is catalyst loading optimized? (e.g., 5-10 mol%)

Caption: A systematic workflow for troubleshooting low-yield reactions.

Detailed Causality and Solutions:

  • Purity of Starting Materials : This is the most common and often overlooked cause. Impurities in reactants, such as the aminopyrazole or aldehyde in a multicomponent reaction, can inhibit or poison catalysts.[2]

    • Solution : Always verify the purity of your starting materials using techniques like NMR or LCMS before beginning the reaction. If purity is questionable, purify them by recrystallization or column chromatography.[2]

  • Suboptimal Reaction Conditions : Temperature, solvent, and reaction time are critical variables.

    • Temperature : Many cyclization reactions, like the Pictet-Spengler, are sensitive to temperature.[3] Some require heating to overcome activation barriers, while others may lead to decomposition at elevated temperatures.[3][4]

      • Solution : Start with literature-reported conditions. If the reaction is sluggish, incrementally increase the temperature while monitoring for product formation and decomposition by TLC or LCMS.

    • Solvent : The solvent affects reactant solubility and can influence reaction kinetics and even selectivity.[3][5] Protic solvents like ethanol are common in multicomponent reactions, while aprotic solvents may be necessary for other transformations.[2][6]

      • Solution : If solubility is an issue, or if the reaction is not proceeding, a solvent screen is advisable. For multicomponent reactions, ethanol is a good starting point.[6] For other cyclizations, consider screening solvents like toluene, acetonitrile, or DMF.[5]

  • Catalyst Inactivity or Inappropriate Choice : The success of many synthetic routes hinges on the catalyst.

    • Cause : The catalyst may be inappropriate for the specific substrates (e.g., an acid catalyst that is too harsh for sensitive functional groups) or may have lost activity due to improper storage or handling.[2][3]

    • Solution : Screen different catalysts. For reactions involving cyclocondensation, both Brønsted acids (e.g., acetic acid, TFA) and Lewis acids (e.g., ZnCl₂, ZrCl₄) have proven effective.[2][7][8] Ensure that air- or moisture-sensitive catalysts are handled under an inert atmosphere.

Q2: I am getting a mixture of regioisomers during the pyrazole formation step. How can I control the regioselectivity?

A: Achieving regiocontrol is arguably the most significant challenge in the synthesis of unsymmetrically substituted pyrazoles, which are common precursors to the tetrahydropyrazolo[4,3-c]pyridine core.[9] The reaction of an N-substituted hydrazine with an unsymmetrical 1,3-dicarbonyl equivalent can lead to two different regioisomers, which are often difficult to separate.[5][9]

The outcome is governed by a delicate balance of steric, electronic, and solvent effects.

Key Factors Influencing Regioselectivity:

FactorInfluence on RegioselectivityTroubleshooting Strategy
Steric Hindrance The incoming hydrazine nucleophile will preferentially attack the less sterically hindered carbonyl group.[5]Use bulkier substituents on either the 1,3-dicarbonyl precursor or the N-substituted hydrazine to direct the reaction to the desired position.
Electronic Effects An electron-withdrawing group on the 1,3-dicarbonyl will activate the adjacent carbonyl for nucleophilic attack.[9]Strategically place an electron-withdrawing group (e.g., an ester) on the dicarbonyl precursor to favor the formation of a single regioisomer.[9]
Solvent Choice Polar aprotic solvents (DMF, DMSO) can stabilize charged intermediates differently than protic solvents, influencing the transition state and favoring one isomer.[5] Fluorinated alcohols (TFE, HFIP) have also been shown to dramatically improve regioselectivity in some cases.[5][10]Screen different solvents. Start with a polar aprotic solvent like DMF. If selectivity is still poor, evaluate fluorinated alcohols.
Base/Catalyst The choice of base or catalyst can significantly alter the N1/N2 alkylation ratio on a pre-formed pyrazole ring. For instance, K₂CO₃ in DMSO is effective for N1-alkylation.[5]For N-alkylation steps, carefully select the base. K₂CO₃ is a good starting point for N1 selectivity, while other systems may favor N2.[5]

Decision Tree for Improving Regioselectivity

Regioselectivity cluster_knorr Knorr Condensation Strategies cluster_alkylation N-Alkylation Strategies start Poor Regioselectivity (Mixture of Isomers) q1 Is the reaction a Knorr-type condensation? start->q1 q2 Is the reaction an N-alkylation of a pyrazole? q1->q2 No knorr_strat Modify 1,3-Dicarbonyl Precursor q1->knorr_strat Yes alkyl_strat Modify Reaction Conditions q2->alkyl_strat Yes knorr_electronic Introduce an Electron-Withdrawing Group to activate one carbonyl. knorr_strat->knorr_electronic knorr_steric Increase steric bulk near one carbonyl to block attack. knorr_strat->knorr_steric alkyl_base Change the Base (e.g., K₂CO₃ for N1). alkyl_strat->alkyl_base alkyl_solvent Change the Solvent (e.g., DMF, TFE). alkyl_strat->alkyl_solvent alkyl_sterics Use a bulkier alkylating agent to favor the less hindered N. alkyl_strat->alkyl_sterics

Caption: Decision tree for improving regioselectivity in pyrazole synthesis.

Q3: My multicomponent reaction (MCR) is producing a complex mixture of byproducts. How can I optimize it?

A: MCRs are powerful for building molecular complexity rapidly, but their one-pot nature can make them difficult to optimize.[7][11] A complex mixture suggests that one or more of the intermediate reactions are either slow, incomplete, or competing with side pathways.

Strategies for MCR Optimization:

  • Sequential Optimization : Although the goal is a one-pot reaction, troubleshooting often requires temporarily breaking it down. Try to run the first two steps (e.g., formation of the pyrazolone from hydrazine and ethyl acetoacetate) separately to ensure the intermediate is forming cleanly before adding the subsequent components (aldehyde and ammonia source).[7]

  • Adjust Stoichiometry : Carefully control the ratio of reactants. Sometimes, a slight excess of one component (like the ammonia source) can drive the final cyclization to completion.

  • Catalyst Choice : MCRs for this scaffold often benefit from a catalyst. Various catalysts have been reported, including simple Brønsted acids, Lewis acids like Zn(II) or Ni(II), and even nano-catalysts.[7][11][12] The catalyst plays a pivotal role in activating substrates and facilitating the cascade of reactions.[7][11] A catalyst screen is highly recommended.

  • Monitor Intermediates : Use LCMS to track the reaction over time. Look for the build-up and consumption of key intermediates, such as the initial pyrazolone or the Knoevenagel condensation product. This can reveal which step in the cascade is the rate-limiting or problematic one.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the most reliable method for confirming the regiochemistry of my substituted pyrazole? Unambiguous characterization is critical. While 1D ¹H and ¹³C NMR can provide clues, they are often insufficient to definitively assign the structure of regioisomers. The most reliable methods are:

  • 2D NMR Spectroscopy : Techniques like NOESY (for through-space correlations) or HMBC (for long-range C-H correlations) can establish connectivity and confirm which nitrogen atom is substituted.

  • X-ray Crystallography : If you can grow a suitable crystal, this is the gold-standard method for irrefutable structural assignment.[9]

FAQ 2: I'm having trouble with the final ring closure to form the tetrahydropyridine portion. What are common failure points? This step, often a Pictet-Spengler type reaction or intramolecular cycloaddition, can be challenging.[3]

  • Insufficiently Activated Ring : The Pictet-Spengler reaction works best with electron-rich aromatic or heteroaromatic rings.[3] If your pyrazole ring has strong electron-withdrawing groups, the electrophilic cyclization onto the ring may be disfavored.

  • Iminium Ion Formation : The reaction proceeds via an iminium ion intermediate. If the condensation between your amine and aldehyde/ketone is inefficient, the cyclization will fail. Ensure conditions are suitable for imine formation (e.g., removal of water or use of a Lewis acid).

  • Harsh Conditions : Strongly acidic conditions used to promote cyclization can sometimes lead to decomposition of sensitive substrates.[3][13] Consider screening milder acids or lower temperatures.

FAQ 3: How can I purify my final tetrahydropyrazolo[4,3-c]pyridine product, which is highly polar? Purification can be difficult due to the basic nitrogen atoms in the scaffold, which can cause streaking on silica gel.

  • Column Chromatography : Use a silica gel column, but consider adding a small amount of a basic modifier to the eluent system (e.g., 0.5-1% triethylamine or ammonia in methanol) to prevent streaking and improve peak shape. A gradient of hexane/ethyl acetate is a good starting point, potentially with increasing amounts of methanol for very polar compounds.[2][14]

  • Crystallization : If the product is a solid, crystallization is an excellent method for achieving high purity on a large scale. Screen a variety of solvent systems (e.g., ethanol, ethyl acetate/hexanes, dichloromethane/ether).

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for One-Pot, Four-Component Synthesis

This protocol is adapted from methodologies utilizing a multicomponent approach to rapidly assemble the core structure.[6][7][11][12]

  • To a round-bottomed flask, add ethyl acetoacetate (2.0 mmol), an aromatic aldehyde (1.0 mmol), hydrazine hydrate (2.0 mmol), and ammonium acetate (3.0 mmol) in ethanol (10 mL).

  • Add the chosen catalyst (e.g., Zn-[2BSMP]Cl₂ (5 mol%) or a similar Lewis acid).[7]

  • Heat the reaction mixture to reflux (approx. 80 °C) and stir for the appropriate time (typically 2-6 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, collect it by filtration.

  • If no precipitate forms, concentrate the mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from ethanol to afford the desired tetrahydropyrazolo[4,3-c]pyridine derivative.

Protocol 2: Stepwise Synthesis via Knorr Pyrazole Formation and Cyclization

This protocol is based on a regioselective Knorr condensation followed by functional group manipulation and cyclization, offering greater control.[9]

Step A: Regioselective Knorr Pyrazole Synthesis

  • Synthesize the 1,3-diketone precursor (e.g., tert-butyl 4-(2-ethoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate).[9]

  • In a round-bottomed flask, dissolve the 1,3-diketone (1.0 eq) in a suitable solvent like ethanol.

  • Add methylhydrazine (1.1 eq) to the solution.

  • Heat the mixture to reflux and maintain for 12-24 hours. The presence of the ester group as an electron-withdrawing moiety directs the regioselectivity.[9]

  • Monitor the reaction by TLC/LCMS.

  • After cooling, remove the solvent under reduced pressure and purify the resulting pyrazole by column chromatography. The structure should be confirmed by NMR and/or X-ray crystallography to ensure the correct regioisomer was formed.[9]

Step B: Reduction and Cyclization (Illustrative)

  • The ester group on the pyrazole formed in Step A can be reduced to a primary alcohol using a reducing agent like LiBH₄.[9]

  • The alcohol can then be converted to a suitable leaving group (e.g., a bromide via an Appel reaction).[9]

  • Subsequent intramolecular cyclization, often promoted by a base, would form the tetrahydropyridine ring. The specifics of this step are highly dependent on the overall molecular structure.

References

  • Singh, R., & Singh, U. P. (2026). MCM‐41‐Anchored Ni (II) Schiff Base Complex: A Recyclable Catalyst for One‐Pot Multicomponent Synthesis of Tetrahydropyrazolopyridines. ChemistrySelect. Available from: [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Available from: [Link]

  • Hickey, J. L., et al. (2014). Synthesis of 3-(Hetero)aryl Tetrahydropyrazolo[3,4-c]pyridines by Suzuki–Miyaura Cross-Coupling Methodology. The Journal of Organic Chemistry. Available from: [Link]

  • Kaur, N., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Available from: [Link]

  • Moosavi-Zare, A.R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies, 6(8), 571-581. Available from: [Link]

  • Luss-Lusis, V. V., et al. (2012). Synthesis of novel tetrahydro-1H-pyrazolo[4,3-c]pyridines via intramolecular nitrilimine cycloaddition. Chemical & Pharmaceutical Bulletin, 60(8), 1063-6. Available from: [Link]

  • Gulevskaya, A. V., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available from: [Link]

  • Synthesis and Characterization of Tetrahydropyrazolo Pyridine Analogous By Using Zn-O Nano Catalyst as a One-Pot. (2025). IJRPR. Available from: [Link]

  • Ammar, Y. A., et al. (2018). Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). PMC. Available from: [Link]

  • Duplantier, A. J., et al. (2001). Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine PDE-IV Inhibitor. Organic Process Research & Development, 5(5), 512-518. Available from: [Link]

  • Akula, M., et al. (2013). Discovery of novel tetrahydro-pyrazolo [4,3-c] pyridines for the treatment of neuropathic pain: synthesis and neuropharmacology. European Journal of Medicinal Chemistry, 69, 519-28. Available from: [Link]

  • Gulevskaya, A. V., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. Available from: [Link]

  • Optimization of reaction conditions a. (2023). ResearchGate. Available from: [Link]

  • Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. (2014). Organic & Biomolecular Chemistry. Available from: [Link]

  • Chuprakov, S., et al. (2009). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society. Available from: [Link]

  • A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement. (2013). Australian Journal of Chemistry. Available from: [Link]

  • Synthesis of 1,2,3,4-tetrahydropyridines. Organic Chemistry Portal. Available from: [Link]

  • Krasavin, M., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991-997. Available from: [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2025). ResearchGate. Available from: [Link]

  • Liu, C., et al. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. ARKIVOC. Available from: [Link]

  • Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3- e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. (2024). PubMed. Available from: [Link]

  • Vitale, P., et al. (2019). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 24(1), 126. Available from: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2022). Innovative Journal. Available from: [Link]

  • The reaction of tetrahydrochromeno[3,4-c]pyridines with activated alkynes. The first synthesis of tetrahydrochromeno[4,3-d]azocines. Academia.edu. Available from: [Link]

  • Synthesis of 2‐R‐4,5,7‐Trimethyl‐1‐vinyl‐4,5,6,7‐tetrahydropyrrolo[3,2‐c]pyridines. (2005). ChemInform. Available from: [Link]

  • Dabiri, M., et al. (2014). An efficient synthesis of tetrahydropyrazolopyridine derivatives by a one-pot tandem multi-component reaction in a green media. ResearchGate. Available from: [Link]

  • Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. (2020). Organic Chemistry Frontiers. Available from: [Link]

  • Pyridine Synthesis: Cliff Notes. (2004). Baran Lab, Scripps Research. Available from: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). PMC. Available from: [Link]

Sources

Optimization

Technical Support Center: Assay Solubilization Guide for 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the 5-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the 5-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold.

This bicyclic core is a privileged structure in drug discovery, frequently utilized in the development of [1], [2], and [3]. However, researchers consistently encounter severe aqueous solubility issues during in vitro testing. This guide provides field-proven, self-validating methodologies to keep your compounds in solution and ensure the integrity of your assay data.

The Causality of Precipitation: Understanding the Scaffold

Before troubleshooting, it is critical to understand why this specific molecule precipitates in standard biochemical buffers. We do not just treat the symptom; we engineer the assay environment based on the molecule's structural liabilities.

  • Hydrophobic Collapse: The addition of the 5-benzyl group significantly increases the compound's lipophilicity (cLogP). In aqueous media, these hydrophobic tails undergo rapid hydrophobic collapse to minimize water contact, forming colloidal suspensions that can non-specifically sequester assay proteins.

  • Intermolecular Hydrogen Bonding: The 1H-pyrazole motif acts as both a strong hydrogen bond donor and acceptor. Once the hydrophobic benzyl groups drive the molecules together, the pyrazole rings form stable, tightly packed crystal lattices that resist dissolution.

  • Protonation State (pKa): The nitrogen at the 5-position (bearing the benzyl group) is a tertiary aliphatic amine embedded within the tetrahydropyridine ring. Its pKa typically ranges from 7.5 to 8.5. At a standard physiological pH of 7.4, the compound is only partially protonated, leaving a large fraction of the neutral, highly insoluble free base in solution.

Troubleshooting Workflows & FAQs

When a compound crashes out, systematic intervention is required. Follow the decision tree below to rescue your assay.

Workflow Start Precipitation Detected in Assay Buffer CheckPH Adjust Buffer pH (Target pH 6.0-6.5) Start->CheckPH Step 1: Protonate 3° Amine AddSurfactant Add Surfactant/Co-solvent (e.g., 0.01% Tween-20) CheckPH->AddSurfactant If still insoluble Success Soluble & Stable Assay Conditions CheckPH->Success Solubilized AddCarrier Add Carrier Protein (e.g., 0.1% BSA) AddSurfactant->AddCarrier If NSB/Colloids persist AddSurfactant->Success Solubilized AddCarrier->Success Solubilized

Troubleshooting workflow for solubilizing 5-benzyl-pyrazolo-pyridine derivatives.

Frequently Asked Questions

Q1: My compound crashes out immediately when diluted from a 10 mM DMSO stock into my biochemical assay buffer. How do I prevent this? A: You are observing "solvent shock." Direct dilution from 100% DMSO into an aqueous buffer causes localized supersaturation, leading to irreversible nucleation. You must implement an intermediate dilution step (see Protocol 1). Transitioning the compound through a 10% DMSO intermediate allows the solvent to dissipate gradually, maintaining the compound in a metastable supersaturated state long enough to complete the assay[4].

Q2: Does the pH of my assay buffer matter for this specific scaffold? A: Yes, it is the most critical variable. Because the 5-benzyl-tetrahydropyridine nitrogen is a weak base, lowering the buffer pH slightly (e.g., to pH 6.5 using a ) will fully protonate the tertiary amine[4]. This introduces a positive charge that disrupts the crystal lattice and drastically increases aqueous solubility, provided your biological target remains active at this pH.

Q3: I am seeing highly variable IC50 values across different assay runs. Could this be related to solubility? A: Highly likely. The 5-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core is notorious for forming colloidal aggregates at concentrations above 1–5 µM. These colloids act as "protein sponges," leading to artifactual enzyme inhibition (false positives). To validate whether your IC50 is real, add 0.01% Triton X-100 or 0.1% BSA to your buffer. If the IC50 shifts dramatically or activity is lost, your previous results were driven by colloidal aggregation.

Q4: For cell-based assays, I cannot use high concentrations of DMSO or toxic surfactants. What are my options? A: Utilize cyclodextrins. Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 1–5% (w/v) can encapsulate the lipophilic 5-benzyl tail via host-guest complexation. This shields the hydrophobic moiety from the aqueous environment without disrupting cellular lipid bilayers.

Quantitative Data: Solubilizing Agent Selection

Select your solubilizing agent based on the specific constraints of your biological target.

Solubilizing AgentCategoryRecommended ConcentrationMechanism of ActionAssay Compatibility
DMSO Co-solvent≤ 1% (v/v)Disrupts crystal lattice and solvation shellHigh (Most enzymes tolerate up to 1%)
Tween-20 Non-ionic Surfactant0.005% - 0.05%Micellar encapsulation of the benzyl groupHigh (Prevents non-specific binding to plastics)
HP-β-CD Cyclodextrin1% - 5% (w/v)Host-guest complexation of lipophilic tailHigh (Ideal for cell-based and phenotypic assays)
BSA Carrier Protein0.05% - 0.1%Binds hydrophobic motifs, preventing colloidsModerate (May shift apparent IC50 due to binding)
PEG-3350 Polymeric Co-solvent1% - 5% (w/v)Steric stabilization of the compoundHigh (Low toxicity, excellent for bioassays)[4]

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure you are testing a true solution, not a suspension.

Protocol 1: The "Step-Down" Intermediate Dilution Workflow

Objective: Prevent solvent shock and colloidal aggregation during assay preparation.

  • Primary Stock: Prepare a 10 mM stock of the 5-benzyl-pyrazolo-pyridine derivative in 100% anhydrous DMSO. Store desiccated at -20°C.

  • Intermediate Stock (100x): Prepare a 100x intermediate solution (e.g., 100 µM) by pipetting the DMSO stock into an intermediate buffer containing 10% DMSO and 0.5% Tween-20.

    • Critical Causality Step: Add the aqueous buffer to the DMSO stock dropwise while vortexing vigorously. Do not add DMSO to the buffer. This prevents localized pockets of high water concentration that trigger nucleation.

  • Final Assay Dilution (1x): Transfer the intermediate stock into the final assay buffer (yielding 1 µM compound, 0.1% DMSO, 0.005% Tween-20).

Dilution Stock Primary Stock 10 mM in 100% DMSO Inter Intermediate Dilution 10% DMSO + 0.5% Tween-20 Stock->Inter Dropwise addition with vortexing Assay Final Assay Buffer 0.1% DMSO + Target Inter->Assay Dispense into assay plate

Step-down dilution pathway to prevent solvent shock and colloidal aggregation.

Protocol 2: Kinetic Solubility Verification via Nephelometry

Objective: Determine the maximum soluble concentration in your specific assay buffer before running the biological assay to validate that your IC50 curves are thermodynamically sound[4].

  • Serially dilute the compound in DMSO (e.g., 10 mM down to 10 µM).

  • Spike 2 µL of each DMSO dilution into 198 µL of your exact assay buffer (including all co-factors, minus the enzyme) in a 96-well clear-bottom plate.

  • Incubate at room temperature for 2 hours (matching the typical duration of your biochemical assay).

  • Validation Step: Measure light scattering using a microplate reader (absorbance at 620 nm).

  • Data Analysis: Plot Absorbance vs. Concentration. The inflection point where absorbance sharply increases is your kinetic solubility limit. Rule of thumb: Your top assay concentration must remain at least 2-fold below this threshold.

References

  • Discovery of Novel 4,5,6,7-Tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one Derivatives as Orally Efficacious ATX Allosteric Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry - ACS Publications.

  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. ResearchGate.

  • Discovery of novel tetrahydro-pyrazolo [4,3-c] pyridines for the treatment of neuropathic pain: synthesis and neuropharmacology. PubMed - NIH.

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry - ACS Publications.

Sources

Troubleshooting

avoiding peak tailing in HPLC analysis of pyridine compounds

A Guide to Overcoming Peak Tailing in HPLC Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks for pyridine and related basic compounds can be...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Peak Tailing in HPLC

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks for pyridine and related basic compounds can be a significant challenge in HPLC method development. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, actionable solutions to diagnose and eliminate peak tailing, ensuring the accuracy and robustness of your analytical results.

Part 1: Understanding the Root Cause – The Problem with Silanols

Before we dive into solutions, it's crucial to understand the underlying chemistry that causes pyridine compounds to tail on standard silica-based reversed-phase columns.

Q1: Why do my pyridine peaks tail so frequently in reversed-phase HPLC?

A1: The primary cause of peak tailing for basic compounds like pyridine is a secondary, undesirable interaction with the stationary phase.[1][2] Here's the mechanism:

  • Silanol Groups: Standard silica-based columns (like C18) have residual silanol groups (Si-OH) on their surface.[3][4] Even after the C18 chains are chemically bonded, steric hindrance prevents all silanols from being covered.[3][4]

  • Acidity and Ionization: These residual silanols are weakly acidic. In mobile phases with a pH above approximately 3.0, they can deprotonate to become negatively charged silanates (Si-O⁻).[1][2]

  • Analyte Interaction: Pyridine is a weak base with a pKa of approximately 5.23 for its conjugate acid, the pyridinium ion.[5][6] In mobile phases with a pH below 5.23, pyridine will be protonated and carry a positive charge (C₅H₅NH⁺).

  • The Tailing Mechanism: The positively charged pyridine molecules engage in a strong ionic interaction with the negatively charged silanate groups on the silica surface.[2][7] This interaction is stronger and has different kinetics than the desired hydrophobic (reversed-phase) retention mechanism. Some pyridine molecules are delayed in the column, leading to a slow elution from these active sites and creating an asymmetric, tailing peak.[1][2]

This dual-retention mechanism—part hydrophobic, part ionic—is the main culprit behind poor peak shape.[2]

Silanol_Interaction Figure 1. Mechanism of Peak Tailing for Pyridine cluster_0 Silica Surface (pH > 3) cluster_1 Mobile Phase (pH < 5.2) Silanol Deprotonated Silanol (Si-O⁻) Pyridine Protonated Pyridine (Pyr-H⁺) Pyridine->Silanol Strong Ionic Interaction (Causes Tailing) TEA Protonated TEA (TEA-H⁺) TEA->Silanol Competitive Shielding (Prevents Tailing)

Figure 1. Mechanism of Peak Tailing and Mitigation.

Part 2: Troubleshooting & Solutions – A Multi-faceted Approach

Resolving peak tailing requires a systematic approach that addresses the interactions described above. We will explore strategies involving the mobile phase, stationary phase, and overall system.

Mobile Phase Optimization FAQs

Q2: How does adjusting the mobile phase pH improve peak shape for pyridine?

A2: Adjusting the pH is your most powerful tool. The goal is to control the ionization state of both the pyridine analyte and the silanol groups to minimize their unwanted interaction.[8]

  • Low pH (pH 2.0 - 3.0): This is the most common and effective strategy. At a low pH, the high concentration of protons in the mobile phase keeps the silanol groups protonated (Si-OH), preventing them from becoming negatively charged.[9] While the pyridine is fully protonated (positively charged), there are no significant negatively charged sites on the stationary phase to interact with, thus eliminating the secondary ionic retention and dramatically improving peak shape.[9]

  • High pH (pH > 8.0): An alternative, though less common, strategy is to operate at a high pH. At a pH well above pyridine's pKa (e.g., pH 8-10), the pyridine molecule is in its neutral, free-base form. Since it carries no charge, it will not interact with the now-ionized silanol groups. This approach requires a pH-stable column, such as a hybrid-silica or polymer-based column, as traditional silica will dissolve at high pH.[10]

pH StrategyPyridine State (pKa ~5.23)Silanol State (pKa ~3.5-4.5)InteractionPeak ShapeColumn Requirement
Low pH (2.0-3.0) Protonated (C₅H₅NH⁺)Neutral (Si-OH)MinimizedExcellent Standard Silica C18
Mid-Range pH (4-7)Protonated (C₅H₅NH⁺)Ionized (Si-O⁻)StrongPoor (Tailing) N/A
High pH (>8.0) Neutral (C₅H₅N)Ionized (Si-O⁻)MinimizedGood pH-Stable Column (Hybrid/Polymer)

Q3: When should I use a mobile phase additive like Triethylamine (TEA)? What concentration is best?

A3: Triethylamine (TEA) is a classic "silanol-masking" agent.[11] It is a competing base that is added to the mobile phase in small quantities.

  • Mechanism of Action: TEA, being a base, is protonated in the mobile phase. The positively charged triethylammonium ions then compete with your protonated pyridine analyte for the active, ionized silanol sites on the stationary phase.[11][12][13] By effectively "blocking" these sites, TEA prevents the pyridine from engaging in the secondary interactions that cause tailing.[11][12]

  • When to Use: TEA is most effective in the mid-pH range (pH 4-7.5), where silanols are ionized, but you cannot use a low-pH strategy due to other analytical constraints (e.g., analyte stability or retention of other components). Its use has become less necessary with modern, high-purity, well-end-capped columns, but it remains a powerful tool for older methods or particularly challenging separations.[12]

  • Recommended Concentration: Start with a concentration of 0.1% (v/v) TEA in the aqueous portion of your mobile phase.[12] You can optimize this in the range of 0.05% to 0.5%. Adjust the final pH of the mobile phase after adding the TEA.

Q4: Are there alternatives to TEA? What about buffers like ammonium formate or ammonium acetate?

A4: Yes, buffered mobile phases are excellent alternatives and are often preferred for LC-MS applications due to their volatility.

  • Ammonium Formate / Ammonium Acetate: These salt buffers serve a dual purpose.[14]

    • pH Control: They provide buffering capacity to maintain a stable pH throughout the analysis, which is critical for reproducible retention times.[14][15] For pyridine, using an ammonium formate buffer to maintain a pH of around 3.0 is a very effective strategy.

    • Ionic Shielding: The ammonium ions (NH₄⁺) in the buffer act as weak competing cations. They help to shield or mask the residual silanol sites, similar to TEA but generally with a weaker effect. This can significantly improve peak shape, especially at higher buffer concentrations.[16]

  • Recommended Concentration: A good starting point for ammonium formate or acetate is 10-20 mM in the aqueous portion of the mobile phase. This typically provides sufficient buffering and ionic shielding without being excessively harsh on the MS source.

Stationary Phase Selection FAQs

Q5: Will changing my HPLC column help with pyridine peak tailing? What should I look for?

A5: Absolutely. Column choice is critical. If you are using an older, "Type A" silica column, you are much more likely to see tailing. Modern columns offer significant advantages.

  • High-Purity, End-Capped "Type B" Silica Columns: This is the modern standard. These columns are made from silica with very low metal contamination and feature advanced "end-capping."[17] After the primary C18 groups are bonded, the column is treated with a small, reactive silane (like trimethylchlorosilane) to cap off as many of the remaining accessible silanol groups as possible.[3][4][18] This drastically reduces the number of active sites available to interact with basic compounds like pyridine, resulting in much better peak shapes.[4][18][19]

  • Hybrid Silica Columns: These columns incorporate organic (e.g., methyl) groups into the silica particle itself, not just on the surface.[20][21] This fundamentally changes the surface chemistry, reducing the number and acidity of silanol groups.[21] Hybrid particles offer excellent peak shape for bases and have the significant advantage of being stable over a much wider pH range (often pH 1-12), allowing you to confidently use the high-pH strategy.[10][22][23]

  • Polar-Embedded or Polar-Endcapped Phases: Some columns have polar groups (e.g., amides, carbamates) embedded near the base of the alkyl chain or used in the end-capping. These can provide an alternative mechanism to shield silanols and often yield excellent peak shapes for basic compounds.[3]

Column TechnologyKey FeatureAdvantage for Pyridine Analysis
Standard End-Capped (Type B)High-purity silica with TMS end-capping.[3][17]Significantly reduces silanol interactions; good performance at low pH.
Hybrid Particle (e.g., BEH, Triart)Organic/inorganic hybrid particle structure.[20][21]Inherently fewer and less acidic silanols; wide pH stability (1-12).[10][21][22]
Polar-Embedded/EndcappedPolar groups integrated into the stationary phase.Provides alternative shielding of silanols, can alter selectivity.[3]

Part 3: Protocols & Workflows

Protocol: Systematic Troubleshooting of Peak Tailing

This protocol provides a logical flow to diagnose and solve peak tailing issues for pyridine compounds.

Step 1: System Check & Initial Diagnosis

  • Confirm the Problem: Inject a well-characterized standard. Is the tailing observed only for pyridine and other bases, or for all peaks?

    • If all peaks tail: The issue is likely extra-column dead volume (e.g., bad fittings, long tubing) or a physical column problem (e.g., a void).[24][25] Address these mechanical issues first.

    • If only basic peaks tail: The issue is chemical interaction, proceed to Step 2.

  • Review Current Method Parameters: Note the column type, mobile phase pH, and any additives.

Step 2: Mobile Phase Optimization (The Quickest Fix)

  • Lower the pH: Prepare a new aqueous mobile phase containing 0.1% Formic Acid or 0.1% Phosphoric Acid to achieve a pH between 2.5 and 3.0.

  • Equilibrate & Test: Flush the column with at least 10-15 column volumes of the new mobile phase. Inject the standard.

  • Evaluate: In over 90% of cases, this will resolve the tailing. If peak shape is now acceptable, re-optimize the gradient for desired retention and resolution.

Step 3: Introduce a Competing Base (If Low pH is Not an Option)

  • Prepare Additive Mobile Phase: If you must operate at a mid-range pH (4-7), add a competing base to your existing mobile phase. Start with 0.1% Triethylamine (TEA) or 20mM Ammonium Formate.

  • Equilibrate & Test: Flush the system thoroughly and inject the standard.

  • Evaluate: Observe the improvement in peak symmetry. You may need to optimize the additive concentration.

Step 4: Stationary Phase Evaluation (If Tailing Persists)

  • Assess Your Column: If you are still seeing significant tailing, especially at low pH, your column may be old, degraded, or simply not suitable for basic compounds.

  • Switch to a Modern Column: Replace the current column with a high-performance, end-capped C18 column from a reputable manufacturer or, for maximum performance and flexibility, a hybrid-silica column.

  • Re-test: Begin with the low-pH mobile phase from Step 2. The combination of an inert column and low-pH mobile phase should provide excellent peak shape.

Troubleshooting_Workflow start Peak Tailing Observed q1 Does it affect ALL peaks or just basic compounds? start->q1 all_peaks Check for Dead Volume: - Fittings - Tubing - Column Void q1->all_peaks All Peaks only_basics Chemical Interaction Issue q1->only_basics Only Basics fail Contact Technical Support all_peaks->fail low_ph Strategy 1: Low pH (Add 0.1% Formic Acid, pH 2.5-3.0) only_basics->low_ph q2 Is peak shape acceptable? low_ph->q2 additives Strategy 2: Additive (Add 0.1% TEA or 20mM NH4FA) q2->additives No success Success: Optimize Retention q2->success Yes q3 Is peak shape acceptable? additives->q3 column Strategy 3: New Column (Use modern end-capped or hybrid silica column) q3->column No q3->success Yes column->low_ph Re-test with Low pH

Figure 2. Troubleshooting Workflow for Peak Tailing.

References

  • National Center for Biotechnology Information. (n.d.). Pyridine. PubChem. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Hawach Scientific. (n.d.). C18-Aqueous HPLC Column, Liquid Chromatography Column. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Patsnap. (2025, September 19). HPLC Column Packing Material: Compare Silica vs Polymer. Retrieved from [Link]

  • LabRulez LCMS. (2025, October 29). The Role of End-Capping in Reversed-Phase. Retrieved from [Link]

  • Sychev, K. (2020). TO ADD OR NOT TO ADD. HPLC-Today. Retrieved from [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base. Retrieved from [Link]

  • Reddit. (2024, June 27). Why pyridine is acidic? r/OrganicChemistry. Retrieved from [Link]

  • Phenomenex. (n.d.). The role of end-capping in reversed-phase. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, December 1). Simple Sugars Methods using Triethylamine TEA in Aqueous Normal Phase ANP Methods. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • GL Sciences. (n.d.). C18 Columns HPLC. Retrieved from [Link]

  • Oae, S., et al. (n.d.). pKa VALUES OF 2- AND 2,6-DISUBSTITUTED PYRIDINE DERIVATIVES CONTAINING SULFENYL AND SULFINYL GROUPS AND σ AND Es*. Retrieved from [Link]

  • PubMed. (2004, September 15). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Retrieved from [Link]

  • Welch Materials. (n.d.). Use and Maintenance of HPLC column. Retrieved from [Link]

  • Hawach. (2023, November 8). Considerations for Using an HPLC Column. Retrieved from [Link]

  • YMC America, Inc. (2016, January 26). Hybrid UHPLC and HPLC Columns and Media: Triart C18 and Triart C8. Retrieved from [Link]

  • American Chemical Society. (n.d.). From Discovery to Production: Hybrid Silica Chromatography and the Pharmaceutical Industry. Retrieved from [Link]

  • Fortis Technologies. (n.d.). Common HPLC Buffers. Retrieved from [Link]

  • Wyndham, K. D., et al. (2019, July 1). Hybrid Particle Columns: The First Twenty Years. LCGC International. Retrieved from [Link]

  • Scientist Live. (2013, April 1). Hybrid particle technologyand its use in HPLC. Retrieved from [Link]

  • Mech, P., et al. (2019, December 19). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • PubMed Central. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Retrieved from [Link]

  • SepSci. (n.d.). HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. Retrieved from [Link]

  • Shodex. (n.d.). HPLC Columns. Retrieved from [Link]

  • Hawach. (2025, November 21). How to Use New HPLC Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Scribd. (2022, July 19). HPLC Column Conditioning and Equilibration. Retrieved from [Link]

  • PubMed Central. (n.d.). The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. Retrieved from [Link]

  • University of Barcelona. (n.d.). Buffer considerations for LC and LC-MS. Retrieved from [Link]

  • Chromatography Online. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • ACS Publications. (2001, October 12). Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. Retrieved from [Link]

  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Column Catalog. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • LCGC International. (2025, November 27). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Dr-A-J-Schmidt.de. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

Sources

Optimization

stability issues of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine in solution

Technical Support Center: 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine A Guide to Understanding and Mitigating Solution-Phase Stability Issues Welcome to the technical support center for 5-Benzyl-4,5,6,7-tetrah...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

A Guide to Understanding and Mitigating Solution-Phase Stability Issues

Welcome to the technical support center for 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research. The pyrazolo[4,3-c]pyridine scaffold is a valuable heterocyclic motif in modern drug discovery, but like many nitrogen-containing heterocycles, its stability in solution can be a critical variable affecting experimental reproducibility and the ultimate viability of a drug candidate.[1][2]

This guide is structured to help you anticipate, identify, and solve common stability challenges through a series of frequently asked questions, in-depth troubleshooting guides, and validated experimental protocols.

Frequently Asked Questions (FAQs)

Here we address the most common initial observations and questions that arise when working with this compound in solution.

Q1: My solution of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is turning a pale yellow or brown over time. What is causing this discoloration?

A1: The development of a yellow or brown hue is a classic indicator of oxidative degradation.[3] The 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine structure contains two primary sites susceptible to oxidation: the tertiary amine at the N5 position within the tetrahydropyridine ring and the benzylic carbon (the CH₂ group connecting the phenyl ring to N5). Oxidation at the tertiary amine can lead to the formation of an N-oxide, while the benzylic position can be oxidized to form various chromophoric (color-producing) impurities. This process is often accelerated by the presence of dissolved oxygen, trace metal impurities, or exposure to light.

To mitigate this:

  • Use de-gassed solvents: Sparge your solvents with an inert gas like nitrogen or argon before preparing solutions.

  • Work under an inert atmosphere: When handling solutions for extended periods, use a nitrogen or argon blanket.

  • Store properly: Store solutions in amber vials to protect from light and at reduced temperatures (4°C or -20°C) to slow the rate of degradation.[3][4]

Q2: I'm observing new peaks in my HPLC/LC-MS chromatogram after storing my solution for a day, even in the refrigerator. What are these new peaks?

A2: The appearance of new, smaller peaks that grow over time is a clear sign of chemical degradation. Given the structure, these are likely primary and secondary degradation products resulting from hydrolysis, oxidation, or photodegradation.[5][6] The goal of a stability-indicating analytical method is to resolve these new peaks from the parent compound, allowing for accurate quantification of its purity over time.[7] Conducting a forced degradation study is the most effective way to intentionally generate these degradants and confirm your analytical method can detect them.

Q3: How critical is solution pH to the stability of this compound?

A3: The pH of the solution is a highly critical parameter. The molecule contains basic nitrogen atoms, making its stability susceptible to pH-catalyzed degradation. While the core structure lacks functional groups that are classically prone to hydrolysis (like esters or amides), extreme pH conditions can still promote instability.[4]

  • Acidic Conditions (Low pH): Can lead to ring-opening or other rearrangements, although the pyrazole core is generally stable.

  • Basic Conditions (High pH): Can facilitate deprotonation and increase susceptibility to oxidation. For initial studies, it is advisable to buffer your solutions to a near-neutral pH (e.g., pH 6.8-7.4) unless your experimental design requires otherwise.

Q4: How can I systematically determine the degradation pathway of my compound?

A4: A systematic investigation of degradation pathways is achieved by conducting forced degradation or stress testing studies.[8][9] This involves intentionally exposing the compound to harsh conditions that are known to cause degradation and then analyzing the resulting mixture to identify the degradants.[6] This process is fundamental for developing stable formulations and is a regulatory expectation in drug development.[10] The primary stress conditions to investigate are acid/base hydrolysis, oxidation, heat (thermolysis), and light (photolysis).[8]

Troubleshooting Guide: Identifying and Preventing Degradation

This section provides a deeper dive into the specific types of degradation and how to manage them.

Oxidative Degradation
  • Symptoms: Solution turning yellow/brown, appearance of new peaks in LC-MS corresponding to +16 Da (N-oxide or hydroxylation) or other oxidative adducts.

  • Causality: The tertiary amine is electron-rich and readily donates electrons, making it a prime target for oxidizing agents, including dissolved atmospheric oxygen. Peroxides, which can form in solvents like THF, dioxane, and diethyl ether, are potent initiators of oxidative degradation.

  • Prevention & Mitigation:

    • Inert Atmosphere: Always handle and store solutions under nitrogen or argon.

    • Solvent Purity: Use high-purity, peroxide-free solvents. Test ethereal solvents for peroxides before use.

    • Antioxidants: For formulated products, the inclusion of antioxidants (e.g., BHT, Vitamin E) may be considered, but this can complicate analysis in a research setting.

    • Chelating Agents: Trace metal ions can catalyze oxidation. Adding a small amount of a chelating agent like EDTA can sometimes improve stability.

Photodegradation
  • Symptoms: Rapid degradation upon exposure to ambient or UV light. Often results in a complex mixture of degradants. The benzyl and pyrazole rings are aromatic and can absorb UV radiation.

  • Causality: Absorption of photons can excite the molecule to a higher energy state, where it can undergo reactions not seen in the dark, such as bond cleavage or reaction with oxygen to form radical species.

  • Prevention & Mitigation:

    • Light Protection: The simplest and most effective solution is to work in a dimly lit area and store all solutions in amber glass vials or by wrapping clear vials in aluminum foil.[4]

    • Photostability Studies: If the compound is light-sensitive, a formal photostability study (as per ICH Q1B guidelines) should be conducted to quantify the rate of degradation under controlled light conditions.

pH-Dependent Degradation (Hydrolysis)
  • Symptoms: Degradation rate is significantly faster in highly acidic or basic solutions.

  • Causality: While the core scaffold is not easily hydrolyzed, derivatives containing esters, amides, or other labile functional groups will be highly susceptible. Even without these groups, protonation or deprotonation of the heterocyclic nitrogens at extreme pH can alter electron distribution and open up novel degradation pathways.

  • Prevention & Mitigation:

    • pH Control: Maintain the solution pH within a stable range, determined experimentally. Start with a neutral pH buffer (e.g., phosphate-buffered saline).

    • pH-Stability Profile: Conduct a study where the compound is dissolved in a series of buffers across a wide pH range (e.g., pH 2 to pH 10) to identify the pH of maximum stability.

Diagrams: Workflows and Key Concepts

G cluster_0 Troubleshooting Decision Tree Instability Instability Observed (e.g., color change, new peaks) ColorChange Is there a color change (yellow/brown)? Instability->ColorChange NewPeaks Are new peaks present in HPLC/LC-MS? ColorChange->NewPeaks No Oxidation Likely Cause: Oxidative Degradation ColorChange->Oxidation Yes LightExposure Was the solution exposed to light? NewPeaks->LightExposure Yes ExtremePH Is the solution at an extreme pH? LightExposure->ExtremePH No Photodegradation Likely Cause: Photodegradation LightExposure->Photodegradation Yes ExtremePH->Oxidation No Hydrolysis Likely Cause: pH-Mediated Degradation ExtremePH->Hydrolysis Yes SolutionOx Solution: - Use de-gassed solvents - Store under inert gas (N₂/Ar) Oxidation->SolutionOx SolutionPhoto Solution: - Use amber vials - Protect from light Photodegradation->SolutionPhoto SolutionPH Solution: - Adjust to neutral pH - Perform pH-stability profile Hydrolysis->SolutionPH

Caption: A decision tree to guide researchers in troubleshooting stability issues.

Caption: Key structural sites susceptible to degradation.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the compound to identify potential degradants and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the parent compound.[11]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine in a suitable solvent (e.g., 50:50 acetonitrile:water). This will be your Stock Solution.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of Stock Solution with 1 mL of 0.1 M HCl. Incubate one sample at room temperature and another at 60°C.

  • Base Hydrolysis: Mix 1 mL of Stock Solution with 1 mL of 0.1 M NaOH. Incubate one sample at room temperature and another at 60°C.

  • Oxidative Degradation: Mix 1 mL of Stock Solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature.

  • Thermal Degradation: Place 1 mL of Stock Solution in a sealed vial in an oven at 60°C. Also, place a small amount of the solid compound in the oven.

  • Photolytic Degradation: Place 1 mL of Stock Solution in a clear vial and expose it to a photostability chamber with controlled light (UV and visible) exposure. A control sample should be wrapped in foil and placed in the same chamber.

3. Sampling and Analysis:

  • Withdraw aliquots from each stress condition at various time points (e.g., 2, 8, 24, 48 hours).

  • For acid/base samples, neutralize the aliquot with an equivalent amount of base/acid before dilution.

  • Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • Analyze all samples, including an unstressed control, by a suitable HPLC-UV/MS method.

Table 1: Summary of Forced Degradation Conditions

Stress Condition Reagent Temperature Duration Target Degradation
Acid Hydrolysis 0.1 M HCl Room Temp & 60°C 2-48 hours 5-20%
Base Hydrolysis 0.1 M NaOH Room Temp & 60°C 2-48 hours 5-20%
Oxidation 3% H₂O₂ Room Temp 2-24 hours 5-20%
Thermal None (Solution & Solid) 60°C 24-72 hours 5-20%

| Photolytic | UV/Vis Light Source | Ambient | Per ICH Q1B | 5-20% |

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the drug substance from its degradation products, process impurities, and excipients.

1. Initial Conditions (Starting Point):

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV (e.g., 254 nm or lambda max) and Mass Spectrometry (for peak identification).

2. Method Validation:

  • Analyze the samples generated from the forced degradation study (Protocol 1).

  • Specificity: The primary goal is to demonstrate that the parent peak is well-resolved from all degradation peaks (Resolution > 2).

  • Peak Purity: Use a PDA detector or MS to assess the peak purity of the parent compound in the stressed samples to ensure no degradants are co-eluting.

  • Optimization: If co-elution occurs, adjust the gradient slope, mobile phase pH (e.g., by using ammonium formate), or try a column with a different selectivity (e.g., Phenyl-Hexyl).[7]

G cluster_1 Forced Degradation Workflow cluster_stress Start Prepare 1 mg/mL Stock Solution Stress Expose Aliquots to Stress Conditions Start->Stress Acid Acid (0.1 M HCl) Base Base (0.1 M NaOH) Oxid Oxidation (3% H₂O₂) Heat Thermal (60°C) Light Photolytic (UV/Vis) Sample Sample at Time Points (e.g., 2, 8, 24h) Acid->Sample Base->Sample Oxid->Sample Heat->Sample Light->Sample Quench Quench / Neutralize (if necessary) Sample->Quench Analyze Analyze by Stability-Indicating HPLC-UV/MS Method Quench->Analyze Identify Identify Degradants & Establish Degradation Pathway Analyze->Identify

Caption: A standard workflow for conducting a forced degradation study.

References

  • Forced Degradation – A Review. (2022, November 30). Technology Networks. Available from: [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC. (n.d.). National Center for Biotechnology Information. Available from: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2015). Journal of Pharmaceutical Analysis. Available from: [Link]

  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - New Journal of Chemistry (RSC Publishing). (2023, April 19). Royal Society of Chemistry. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). That's Nice. Available from: [Link]

  • 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine - NextSDS. (n.d.). NextSDS. Available from: [Link]

  • Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. (2026, January 16). LinkedIn. Available from: [Link]

  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability - PURKH. (n.d.). PURKH. Available from: [Link]

  • 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | C6H9N3 | CID 2760583 - PubChem. (n.d.). PubChem. Available from: [Link]

  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010, December 1). American Pharmaceutical Review. Available from: [Link]

  • (E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3c] Pyridine - MDPI. (2021, July 1). MDPI. Available from: [Link]

  • Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed. (2013, November 15). PubMed. Available from: [Link]

  • Development of a New Analytical Method for Determining Pesticide Residues by Gas Chromatography-High Resolution Mass Spectrometry using the Zebron™ ZB-5MSPLUS™ Column - Phenomenex. (n.d.). Phenomenex. Available from: [Link]

  • A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement | Australian Journal of Chemistry | ConnectSci. (2013, October 28). ConnectSci. Available from: [Link]

  • (PDF) (E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3c] Pyridine - ResearchGate. (2025, October 15). ResearchGate. Available from: [Link]

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC. (n.d.). National Center for Biotechnology Information. Available from: [Link]

Sources

Troubleshooting

troubleshooting low yield in pyrazolo[4,3-c]pyridine reactions

Technical Support Center: Pyrazolo[4,3-c]Pyridine Synthesis A Guide for Researchers, Scientists, and Drug Development Professionals The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, f...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Pyrazolo[4,3-c]Pyridine Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic targets. However, its synthesis, particularly via modern cross-coupling methods, can be challenging, with low yields often hindering progress. This guide, structured as a series of troubleshooting questions and answers, provides in-depth technical insights to help you diagnose and resolve common issues encountered during these reactions.

Troubleshooting Guide: Diagnosing and Solving Low-Yield Reactions

This section addresses specific, common problems encountered during the synthesis of pyrazolo[4,3-c]pyridines, which often involves palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination or Suzuki-Miyaura coupling.

Question 1: My cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki) shows low or no conversion of my starting materials. What are the primary factors to investigate?

Low or no conversion is one of the most common issues and typically points to a fundamental problem with the catalytic system or reaction environment. A systematic check of the core components is the most effective troubleshooting approach.[1]

Potential Cause 1: Inactive Catalyst System

The heart of the reaction is the active Pd(0) catalyst. If this species is not generated efficiently or is deactivated, the reaction will fail.

  • Explanation: Many modern protocols use stable Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species.[2] This reduction can be inefficient if conditions are not optimal. Furthermore, the active Pd(0) catalyst and the phosphine ligands that stabilize it are highly sensitive to oxidation.[1][2]

  • Diagnostic Steps:

    • Check Reagent Quality: Ensure your palladium source and phosphine ligands have been stored correctly under an inert atmosphere. Oxidized phosphine ligands (phosphine oxides) can inhibit the reaction.

    • Inert Atmosphere: Confirm your reaction setup is scrupulously free of oxygen. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) species.[1]

    • Solvent Purity: Use anhydrous, degassed solvents. Water and oxygen in the solvent are primary culprits for catalyst deactivation. Solvents should be degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.[1]

  • Solutions:

    • Switch to a Precatalyst: If you are using a source like Pd(OAc)₂, consider switching to a modern palladacycle precatalyst (e.g., a G3 or G4 Buchwald precatalyst). These are designed to generate the active LPd(0) catalyst more cleanly and efficiently upon exposure to a base.[2]

    • Improve Inert Technique: Ensure all glassware is oven-dried. Assemble the reaction under a positive pressure of argon or nitrogen. Use cannulation or syringe techniques for transferring degassed solvents and reagents.

    • Ligand Selection: The choice of ligand is critical. For challenging substrates like heteroaryl amines, specialized, bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos) may be necessary to stabilize the catalyst and promote the reaction.

Potential Cause 2: Incorrect Base Selection or Activity

The base plays a crucial role, but an inappropriate choice can halt the reaction or lead to side products.

  • Explanation: In Buchwald-Hartwig aminations, the base deprotonates the amine nucleophile. In Suzuki couplings, it activates the boronic acid.[3][4] The physical properties and strength (pKa) of the base are critical. Strong bases like sodium tert-butoxide (NaOtBu) are common but can degrade sensitive functional groups.[2] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may require higher temperatures but offer better functional group tolerance.[2]

  • Diagnostic Steps:

    • Review Substrate Compatibility: Check if your starting materials contain base-sensitive functional groups (e.g., esters, amides) that could be degraded by a strong base like NaOtBu.

    • Check Physical Properties: Inorganic bases can clump together in the reaction mixture, reducing their effective surface area and activity.[2]

  • Solutions:

    • Screen Bases: If you suspect base incompatibility, screen a panel of bases ranging from strong (NaOtBu) to weaker (K₃PO₄, Cs₂CO₃).

    • Improve Base Dispersion: Before use, finely grind inorganic bases with a mortar and pestle. During the reaction, ensure vigorous stirring to maintain a good suspension. Adding an agent like Celite can sometimes help prevent clumping.[2] For some systems, soluble organic bases like DBU can be an effective alternative.[5]

Question 2: My reaction is messy, with significant formation of side products. How can I identify and minimize them?

The formation of side products not only consumes starting materials, reducing the yield of the desired product, but also complicates purification.

Common Side Product 1: Hydrodehalogenation

This is the reduction of the aryl halide starting material to the corresponding arene, where the halogen is replaced by a hydrogen atom.

  • Explanation: This side reaction can be promoted by certain catalyst systems and reaction conditions, particularly if there are sources of hydride in the reaction mixture or if β-hydride elimination pathways are accessible.

  • Solution: Optimizing catalyst loading and reaction temperature can often minimize this pathway. Screening different ligands is also a valuable strategy, as the ligand can influence the relative rates of the desired coupling versus undesired side reactions.

Common Side Product 2: Homocoupling

This involves the dimerization of the aryl halide (to form a biaryl) or the amine.

  • Explanation: Homocoupling can occur under certain conditions, particularly at higher temperatures or if the oxidative addition/reductive elimination pathway for the aryl halide is faster than the cross-coupling with the intended partner.

  • Solution: Reducing the reaction temperature or catalyst loading can sometimes disfavor the homocoupling pathway. Adjusting the stoichiometry of the reactants may also be beneficial.

Common Side Product 3: Protodeboronation (in Suzuki Reactions)

This is the cleavage of the C-B bond of the organoboron reagent, replacing it with a C-H bond, effectively destroying the coupling partner.

  • Explanation: This is a common side reaction for boronic acids, especially under harsh basic conditions or in the presence of excess water.

  • Solution:

    • Use Milder Bases: Switch from strong hydroxides to carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).

    • Protect the Boron: Consider using boronate esters (e.g., pinacol esters) instead of boronic acids, as they are often more stable under reaction conditions.

    • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid reagent to compensate for some degradation.

Frequently Asked Questions (FAQs)

Q1: How critical is the choice of ligand for pyrazolo[4,3-c]pyridine synthesis?

Extremely critical. The ligand stabilizes the palladium catalyst, influences its reactivity, and dictates the success of the catalytic cycle. Heterocyclic substrates like pyrazolopyridines are often challenging, and standard ligands like PPh₃ may be ineffective.[6] Modern, bulky, and electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) are often required to achieve high yields.[7] It is highly recommended to consult a ligand selection guide and screen a small set of ligands for your specific substrate combination.

Q2: My starting halide is an aryl chloride. Why is the reaction so difficult?

The reactivity of aryl halides in palladium-catalyzed cross-coupling generally follows the trend: I > Br > OTf >> Cl.[2] The C-Cl bond is much stronger and less readily undergoes oxidative addition to the Pd(0) center, which is often the rate-limiting step. To couple aryl chlorides successfully, you typically need more forcing conditions and, crucially, highly active catalyst systems employing bulky, electron-rich phosphine ligands specifically designed for this purpose (e.g., XPhos, SPhos).

Q3: Can I run these reactions open to the air?

No. As discussed, the active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen.[1] Running these reactions without taking precautions to establish and maintain an inert atmosphere is a primary cause of reaction failure.

Data & Protocols

Table 1: General Guide for Buchwald-Hartwig Reaction Parameter Selection
ParameterRecommendationRationale & Key Considerations
Palladium Source G3/G4 Buchwald PrecatalystsOffer efficient and clean generation of the active Pd(0) catalyst compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[2][7]
Ligand Bulky Biarylphosphines (e.g., BrettPhos, RuPhos)Essential for challenging heteroaryl amine couplings. Ligand choice is highly dependent on the specific amine nucleophile.
Base NaOtBu, K₃PO₄, or Cs₂CO₃NaOtBu is strong and effective but can degrade sensitive groups. K₃PO₄ and Cs₂CO₃ are milder alternatives.[2]
Solvent Toluene, Dioxane, or t-BuOHMust be anhydrous and thoroughly degassed. The choice can affect reagent solubility and reaction rate.
Temperature 80–110 °CHigher temperatures may be needed for less reactive substrates or weaker bases, but can also increase side product formation.[2]
General Protocol for a Trial Buchwald-Hartwig Amination

This protocol provides a starting point for optimization.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the pyrazolopyridine halide (1.0 eq), the amine coupling partner (1.2 eq), the base (e.g., NaOtBu, 1.4 eq), and the phosphine ligand (1-5 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst & Solvent Addition: Under a positive pressure of argon, add the palladium precatalyst (0.5-2 mol%). Then, add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS.[1] Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Problem: Workflows and Mechanisms

Understanding the underlying processes is key to effective troubleshooting. The following diagrams illustrate the catalytic cycle and a logical workflow for diagnosing issues.

Diagram 1: Generalized Palladium Cross-Coupling Catalytic Cycle

Catalytic Cycle pd0 Active LPd(0) Catalyst ox_add Oxidative Addition (Ar-X) pd0->ox_add Often Rate-Limiting deactivation Catalyst Deactivation (e.g., Oxidation) pd0->deactivation pd2_complex L(Ar)Pd(II)-X ox_add->pd2_complex transmetal Transmetalation (Suzuki) or Ligand Exchange (Buchwald) pd2_complex->transmetal pd2_intermediate L(Ar)Pd(II)-R transmetal->pd2_intermediate red_elim Reductive Elimination pd2_intermediate->red_elim red_elim->pd0 Regenerates Catalyst product Product (Ar-R) red_elim->product precatalyst Pd(II) Precatalyst activation Activation (Base) precatalyst->activation Requires Base activation->pd0 Generates Active Catalyst

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[2]

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting Workflow start Low Yield or No Reaction check_reagents 1. Verify Reagent Quality & Purity (Catalyst, Ligand, Solvents, Base) start->check_reagents check_setup 2. Scrutinize Reaction Setup (Inert Atmosphere, Dry Glassware) check_reagents->check_setup Reagents OK reagents_bad Problem Found: Degraded Reagents check_reagents->reagents_bad Purity Issue? analyze_crude 3. Analyze Crude Reaction Mixture (LC-MS, NMR) check_setup->analyze_crude Setup OK setup_bad Problem Found: Oxygen/Water Contamination check_setup->setup_bad Setup Issue? side_products Side Products Identified (e.g., Hydrodehalogenation) analyze_crude->side_products Byproducts? no_conversion Only Starting Material Present analyze_crude->no_conversion No Reaction? solution_reagents Solution: Use fresh, high-purity reagents. Store properly. reagents_bad->solution_reagents solution_setup Solution: Improve inert gas technique. Use oven-dried glassware and degassed solvents. setup_bad->solution_setup solution_side Solution: Optimize conditions. (Screen Ligands/Bases, Lower Temp) side_products->solution_side solution_no_conversion Solution: Re-evaluate core parameters. (Switch to Precatalyst, Stronger Base, Different Ligand) no_conversion->solution_no_conversion

Caption: A logical workflow for diagnosing and addressing low-yield issues.

References

  • Nikolaeva, Y.G., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1686. Available at: [Link]

  • Coley, C.W., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Shields, B.J., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Chemical Science, 11(42), 11596-11608. Available at: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]

  • Whiting, M., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11144-11152. Available at: [Link]

  • Kim, H., et al. (2024). Designing Buchwald–Hartwig Reaction Graph for Yield Prediction. Journal of Chemical Information and Modeling. Available at: [Link]

  • Synthesis of (a) pyrazolo[4,3-c]pyridines 14a–j and... - ResearchGate. Available at: [Link]

  • Yan, G., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 856. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • Bruneau, A., et al. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Organic Process Research & Development, 23(8), 1484-1500. Available at: [Link]

  • Iriepa, I., et al. (2017). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 22(11), 1899. Available at: [Link]

  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents.
  • New Route for the Preparation of Pyrazolo[4,3-c]pyridines - Oxford Academic. Available at: [Link]

  • Bedwell, E.V., et al. (2024). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 22(1), 69-74. Available at: [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC. Available at: [Link]

  • Subtle steric differences reveal a model for Ni cross-coupling success. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]

  • ChemInform Abstract: Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Bedwell, E.V., et al. (2024). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available at: [Link]

Sources

Optimization

Technical Support Center: Pyrazolo[4,3-c]pyridine Synthesis &amp; Optimization

Welcome to the Pyrazolo[4,3-c]pyridine Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in navigating t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Pyrazolo[4,3-c]pyridine Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in navigating the complex synthetic workflows associated with this privileged pharmacophore. Pyrazolo[4,3-c]pyridines are critical in modern drug discovery, frequently utilized as antiproliferative agents[1], carbonic anhydrase inhibitors[2], and disruptors of PEX14–PEX5 protein-protein interactions[3].

Below, you will find validated protocols, quantitative optimization data, and a mechanistic troubleshooting FAQ to ensure high-fidelity synthesis.

Core Synthetic Workflows

The synthesis of pyrazolo[4,3-c]pyridines generally proceeds via two primary pathways: the electrophilic cyclization of azides and the condensation of dienamines. The diagram below maps these critical workflows.

G A Starting Materials (Azides / Dienamines) B Electrophilic Cyclization (I2, Base, DCM) A->B Azide Route C Condensation (Amines, MeOH, Reflux) A->C Dienamine Route D 7-Iodo-pyrazolo[4,3-c]pyridines B->D Intermediate Formed E Pyrazolo[4,3-c]pyridine Sulfonamides C->E Final Product F Suzuki Cross-Coupling (Pd(OAc)2, Cs2CO3, MW) D->F Functionalization G Tetrasubstituted Pyrazolo[4,3-c]pyridines F->G Final Product

Workflow for Pyrazolo[4,3-c]pyridine synthesis via azide cyclization and dienamine condensation.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Monitor intermediate formation via LC-MS before proceeding to subsequent steps.

Protocol A: Iodine-Mediated Electrophilic Cyclization

Target: 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines[1]

  • Preparation : Dissolve the intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole (1.0 equiv) in anhydrous dichloromethane (DCM)[1].

  • Base Addition (Critical Step) : Add the appropriate base. For primary azides, use 5.0 equivalents of K₃PO₄. For secondary azides, use 1.0 equivalent of NaHCO₃[1]. (See FAQ Q1 for causality).

  • Iodine Addition : Introduce molecular iodine (I₂, 2.0 equiv) to the mixture[1].

  • Reaction : Stir the mixture at room temperature for 12 hours under an argon atmosphere[1].

  • Workup : Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize excess iodine. Extract the aqueous layer with DCM, dry the combined organic phases over MgSO₄, filter, and purify via flash column chromatography.

Protocol B: Dienamine Condensation

Target: Pyrazolo[4,3-c]pyridine Sulfonamides[2]

  • Preparation : In a round-bottom flask, combine the starting dienamine (0.53 g, 2.0 mmol) and the corresponding sulfonamide-containing amine (2.1 mmol)[2].

  • Catalysis/Base : If the amine is supplied as a hydrochloride salt, add triethylamine (Et₃N, 0.22 g, 2.2 mmol) to liberate the free base in situ[2].

  • Reaction : Suspend the mixture in methanol (6 mL) and heat to reflux for 1 hour[2].

  • Isolation : Cool the reaction mixture to room temperature to induce precipitation. Collect the resulting solid by vacuum filtration[2].

  • Purification : Wash the filter cake with cold methanol (3 × 5 mL) and dry under high vacuum to afford the pure product[2].

Optimization Data: Reaction Conditions

Use the following table to benchmark your expected yields and optimize your specific reaction parameters.

Table 1: Optimal Conditions for Pyrazolo[4,3-c]pyridine Core Synthesis and Functionalization

Substrate TypeReaction TypeReagents / CatalystSolventTemp / TimeYield (%)
Primary Azide Electrophilic CyclizationI₂, K₃PO₄ (5 eq)DCMRT, 12 h75–85
Secondary Azide Electrophilic CyclizationI₂, NaHCO₃ (1 eq)DCMRT, 12 h70–82
Dienamine + Amine CondensationEt₃N (if HCl salt)MeOHReflux, 1 h72–88
7-Iodo-pyrazolo-pyridine Suzuki Cross-CouplingBoronic acid, Pd(OAc)₂, Cs₂CO₃aq. EtOHMW, 120 °C, 20 min65–90

Troubleshooting & FAQs

Q1: Why am I observing poor regioselectivity or incomplete cyclization during the iodine-mediated ring closure of azides? A: The basicity of the reaction environment dictates the cyclization efficiency and prevents side reactions. For primary azides, a stronger base like K₃PO₄ (5 equivalents) is required to drive the electrophilic substitution and subsequent deprotonation[1]. However, secondary azides are more sterically hindered and electronically distinct; using K₃PO₄ can lead to substrate degradation. Instead, a milder base like NaHCO₃ (1 equivalent) provides optimal conversion to the pyrazolo[4,3-c]pyridine core without compromising the integrity of the substituents[1].

Q2: My synthesis of pyrazolo[4,3-c]pyridines from piperidones is yielding a mixture of products. LC-MS shows a mass corresponding to open-chain hydrazones. How do I force the cyclization? A: This is a well-documented thermodynamic trap. The initial condensation between the hydrazine derivative and the piperidone often stalls at the open-chain hydrazone intermediate rather than proceeding to the fully cyclized pyrazolo[4,3-c]pyridine[3]. To overcome this activation barrier and drive the cyclocondensation process to completion, you must subject the mixture to prolonged refluxing in glacial acetic acid[3]. Note: This acidic reflux may result in concurrent acetylation of any free hydroxyl groups on your molecule, which can be subsequently removed using K₂CO₃ in methanol[3].

Q3: During the functionalization of 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines via Suzuki-Miyaura cross-coupling, my yields are low due to debromination/deiodination side products. What is the recommended fix? A: Extended heating under conventional thermal conditions often leads to protodehalogenation of the electron-rich pyrazolo[4,3-c]pyridine core. To mitigate this, transition from conventional heating to microwave (MW) irradiation. Utilizing palladium acetate (Pd(OAc)₂) as the catalyst with cesium carbonate (Cs₂CO₃) in an aqueous ethanol mixture under MW irradiation drastically reduces the reaction time (often to <30 minutes)[1]. This rapid kinetic push minimizes the opportunity for side reactions and maximizes the cross-coupling yield[1].

References

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules (MDPI).[Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences (PMC).[Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry (ACS).[Link]

Sources

Troubleshooting

minimizing impurities in the synthesis of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Welcome to the Technical Support Center for the synthesis of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS: 35005-71-1). This scaffold is a critical pharmacophore in medicinal chemistry, frequently utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS: 35005-71-1). This scaffold is a critical pharmacophore in medicinal chemistry, frequently utilized in the development of autotaxin (ATX) inhibitors[1] and GPCR ligands.

Synthesizing this fused bicyclic system typically involves the formylation of 1-benzyl-4-piperidone followed by a hydrazine-mediated cyclization. However, this sequence is highly susceptible to impurity generation, including azine dimerization and spontaneous aromatization. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-purity yields.

Pathway Visualization

Pathway SM 1-Benzyl-4-piperidone (Starting Material) DMFDMA DMF-DMA (Formylation) SM->DMFDMA Enaminone Enaminone Intermediate (Conjugated System) DMFDMA->Enaminone Hydrazine Hydrazine Hydrate (Cyclization) Enaminone->Hydrazine Azine Azine Dimer (Impurity) Enaminone->Azine Excess Enaminone (Low N2H4) Product 5-Benzyl-4,5,6,7-tetrahydro- 1H-pyrazolo[4,3-c]pyridine Hydrazine->Product Oxidized Aromatized Pyridine (Impurity) Product->Oxidized O2 Exposure (Spontaneous)

Synthetic workflow and impurity pathways for 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a high level of the azine dimer impurity during the cyclization step?

  • Mechanistic Cause: Hydrazine is a potent bidentate nucleophile. When the enaminone intermediate is present in local excess relative to hydrazine, a single hydrazine molecule can condense with two enaminone molecules. This forms a highly stable, conjugated azine dimer that acts as an irreversible thermodynamic sink.

  • Mitigation Strategy: Always maintain hydrazine in stoichiometric excess (1.5–2.0 equivalents). Crucially, reverse the standard order of addition: add the enaminone solution dropwise to the hydrazine solution. This ensures the local concentration of hydrazine is always maximized, kinetically favoring the intramolecular ring closure over intermolecular dimerization[2].

Q2: How do I prevent the spontaneous oxidation of the tetrahydropyridine ring?

  • Mechanistic Cause: The 4,5,6,7-tetrahydropyridine system has a strong thermodynamic driving force to undergo oxidative aromatization into a fully aromatic pyridine ring. This is accelerated by atmospheric oxygen, light, and trace transition metals in your solvents.

  • Mitigation Strategy: Degas all reaction solvents (e.g., sparging with argon for 15 minutes) prior to the cyclization step. Perform the reaction and subsequent workup under a strict inert atmosphere. Store the final purified product at -20°C under argon.

Q3: My product contains unreacted enaminone intermediate. How can I drive the cyclization to completion?

  • Mechanistic Cause: The initial attack of hydrazine to form the hydrazone is rapid, but the subsequent intramolecular cyclization to form the pyrazole ring requires overcoming a higher activation energy barrier to eliminate dimethylamine. At room temperature, the reaction often stalls at the hydrazone stage.

  • Mitigation Strategy: Utilize absolute ethanol as the solvent and reflux the mixture (78°C) for at least 4 hours. The protic solvent facilitates the necessary proton transfers during the elimination step.

  • Self-Validation: Monitor the reaction via HPLC-UV. The enaminone intermediate exhibits a strong absorption band at ~300 nm due to its push-pull conjugated system. The reaction is complete when this peak completely disappears and is replaced by the pyrazole product peak at ~230 nm.

Q4: Why use DMF-DMA instead of ethyl formate for the initial formylation?

  • Mechanistic Cause: While ethyl formate can generate the required β -keto aldehyde equivalent, it requires strong bases (e.g., NaH or LiHMDS), which often trigger self-condensation (aldol-type reactions) of the 1-benzyl-4-piperidone. DMF-DMA acts as both the formylating agent and its own base, smoothly yielding a stable enaminone intermediate under neutral thermal conditions[3].

Quantitative Data: Impurity Profiling

Impurity ProfileChemical NaturePrimary CauseAnalytical Detection (Self-Validation)
Azine Dimer Bis-enaminone hydrazoneUnder-stoichiometric hydrazine; rapid enaminone addition.LC-MS: Prominent [2M−N2​H4​+H]+ mass peak; Late-eluting HPLC peak.
Aromatized Pyridine 5-benzyl-1H-pyrazolo[4,3-c]pyridineSpontaneous air oxidation driven by aromatic stabilization.1H NMR: Loss of aliphatic multiplets (2.7-3.6 ppm); appearance of aromatic protons.
Des-benzyl Pyrazole 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridineDealkylation during harsh acidic workup or catalytic hydrogenation.LC-MS: [M−90]+ mass peak; TLC: Highly polar, baseline-retained spot.
Unreacted Enaminone 1-benzyl-3-((dimethylamino)methylene)piperidin-4-oneInsufficient thermal energy to eliminate dimethylamine.HPLC-UV: Strong absorbance at ~300 nm (conjugated push-pull system).

Standard Operating Procedure: Self-Validating Synthesis

Step 1: Synthesis of the Enaminone Intermediate
  • Preparation: Charge a flame-dried, argon-purged 250 mL round-bottom flask with 1-benzyl-4-piperidone (10.0 g, 52.8 mmol, 1.0 eq) and anhydrous toluene (100 mL, 0.5 M).

  • Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (9.4 g, 79.2 mmol, 1.5 eq) dropwise at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to 90°C for 12 hours. Causality: Heating is required to drive off the methanol byproduct, shifting the equilibrium toward the enaminone.

  • Isolation: Cool to room temperature and concentrate under reduced pressure to yield the crude enaminone as a dark orange oil.

  • Validation Check: Analyze via 1 H NMR. The reaction is successful if a distinct singlet appears at ~7.5 ppm, representing the vinylic proton of the newly formed enamine.

Step 2: Cyclization to 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
  • Preparation: In a separate flame-dried flask, dissolve hydrazine hydrate (64% in water, 5.3 g, 105.6 mmol, 2.0 eq) in absolute ethanol (50 mL). Cool the solution to 0°C under argon.

  • Addition: Dissolve the crude enaminone from Step 1 in absolute ethanol (50 mL). Add this enaminone solution dropwise to the chilled hydrazine solution over 45 minutes. Causality: Dropwise addition into excess hydrazine prevents azine dimer formation.

  • Reaction: Warm the mixture to room temperature, then heat to reflux (78°C) for 4 hours.

  • Validation Check: Pull a 50 μ L aliquot and analyze via HPLC-UV. Confirm the complete disappearance of the 300 nm enaminone peak and the emergence of the 230 nm pyrazole peak.

  • Workup: Cool to room temperature and concentrate the ethanol in vacuo. Partition the residue between Ethyl Acetate (150 mL) and saturated aqueous NaHCO3​ (100 mL). Extract the aqueous layer once more with EtOAc (50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash chromatography (DCM:MeOH 95:5) to afford the pure product. Store immediately at -20°C under argon.

References

  • Discovery of Novel 4,5,6,7-Tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one Derivatives as Orally Efficacious ATX Allosteric Inhibitors for the Treatment of Pulmonary Fibrosis Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Source: European Patent Office (EPO)
  • Source: United States Patent and Trademark Office (USPTO)

Sources

Reference Data & Comparative Studies

Validation

The Pyrazolo[4,3-c]pyridine Scaffold: A Comparative Guide to a Privileged Kinase Inhibitor Core

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the landscape of oncology drug discovery, the quest for potent and selective kinase inhibitors is relentless. Kinases, as centr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of oncology drug discovery, the quest for potent and selective kinase inhibitors is relentless. Kinases, as central regulators of cellular signaling, represent a target class of profound importance. Within the vast chemical space of potential inhibitors, certain molecular scaffolds emerge as "privileged structures"—frameworks that demonstrate a recurring ability to bind effectively to the ATP pocket of various kinases. The pyrazolo[4,3-c]pyridine core is one such scaffold, demonstrating significant promise in the development of targeted cancer therapeutics.

This guide moves beyond a singular focus on the anecdotally referenced 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, for which public data is scarce. Instead, we will conduct a deep, data-driven comparison of a well-characterized derivative from this family, compound 8c , against clinically established, multi-targeted inhibitors of the c-Met receptor tyrosine kinase: Crizotinib and Cabozantinib . Through this lens, we will explore the therapeutic potential of this scaffold, provide actionable experimental protocols, and offer insights into its place within the broader context of kinase inhibitor development.

The Target: c-Met Receptor Tyrosine Kinase

The c-Met receptor, also known as hepatocyte growth factor (HGF) receptor, is a critical driver of oncogenesis and tumor progression in numerous human cancers.[1][2] Upon binding its ligand, HGF, c-Met activates a cascade of downstream signaling pathways, including RAS/MAPK and PI3K/AKT, which are fundamental for cell proliferation, survival, motility, and invasion.[3] Aberrant c-Met activation, through overexpression, gene amplification, or mutation, is a well-documented mechanism of tumor growth, metastasis, and resistance to other targeted therapies, making it a compelling target for anticancer drug development.[1][4]

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding p_cMet p-c-Met (Activated) cMet->p_cMet Autophosphorylation GRB2 GRB2/SOS p_cMet->GRB2 GAB1 GAB1 p_cMet->GAB1 RAS RAS GRB2->RAS PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Transcription Gene Transcription mTOR->Transcription ERK ERK MEK->ERK ERK->Transcription Proliferation Proliferation Survival Survival Invasion Invasion Angiogenesis Angiogenesis Inhibitors Compound 8c Crizotinib Cabozantinib Inhibitors->cMet Inhibit Phosphorylation

Caption: The c-Met signaling pathway and point of inhibition.

Head-to-Head Comparison: Biochemical Potency and Selectivity

A critical attribute of any kinase inhibitor is its potency against the intended target and its selectivity profile across the kinome. High potency ensures efficacy at lower concentrations, while high selectivity minimizes off-target effects and potential toxicity. Here, we compare the published biochemical (enzymatic) inhibitory activities.

CompoundScaffoldc-Met IC₅₀ (nM)KDR (VEGFR2) IC₅₀ (nM)ALK IC₅₀ (nM)RET IC₅₀ (nM)
Compound 8c Pyrazolo[4,3-c]pyridine68>10,000>10,000>10,000
Crizotinib Aminopyridine8Not specified20Not specified
Cabozantinib Quinoline1.30.035Not specified5.2

Data for Compound 8c sourced from a 2017 study on pyrazolo[4,3-c]pyridine derivatives. Data for Crizotinib and Cabozantinib compiled from multiple sources.[5][6][7][8][9]

From this biochemical data, several key insights emerge:

  • Potency: The clinically approved inhibitors, Cabozantinib and Crizotinib, exhibit single-digit nanomolar potency against c-Met, significantly higher than the 68 nM potency of the representative pyrazolo[4,3-c]pyridine compound 8c.

  • Selectivity: Compound 8c demonstrates remarkable selectivity for c-Met over other tested tyrosine kinases, with IC₅₀ values greater than 10,000 nM. This high degree of selectivity is a promising feature of the pyrazolo[4,3-c]pyridine scaffold.

  • Multi-Targeting: In contrast, Cabozantinib is a potent multi-kinase inhibitor, strongly inhibiting both c-Met and VEGFR2, a key driver of angiogenesis. Crizotinib is also multi-targeted, with potent activity against both c-Met and ALK.[5][8] This multi-targeting can be a therapeutic advantage in some contexts but may also contribute to a broader side-effect profile.

Cellular Activity: Inhibition in Cancer Cell Lines

Biochemical potency must translate into activity within a cellular context. The following table compares the anti-proliferative effects of the inhibitors on cancer cell lines with known c-Met activity.

CompoundCell Line (Cancer Type)c-Met StatusCellular IC₅₀ / GI₅₀ (µM)
Compound 8c MKN45 (Gastric)Amplified0.23
Compound 8c EBC-1 (Lung)Amplified0.28
Crizotinib EBC-1 (Lung)Amplified0.01
Crizotinib MDA-MB-231 (Breast)Expressed5.16
Cabozantinib TT (Thyroid)Mutated (RET)0.094

Data compiled from multiple sources. Cellular activity can be measured by various endpoints (e.g., proliferation, phosphorylation) and values can vary based on assay conditions.[6][10][11]

Compound 8c demonstrates respectable low-micromolar to high-nanomolar activity against cancer cells with c-Met gene amplification. This confirms that the pyrazolo[4,3-c]pyridine scaffold can effectively engage its target in a cellular environment, leading to a functional anti-proliferative response. However, established drugs like Crizotinib show significantly greater potency in MET-amplified cell lines.

Experimental Protocols for Comparative Analysis

To empower researchers to conduct their own comparative studies, we provide detailed, field-proven methodologies for assessing kinase inhibitor performance both biochemically and in cells.

Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™)

This protocol describes a luminescent, homogeneous assay to measure the enzymatic activity of c-Met kinase by quantifying the amount of ADP produced during the phosphorylation reaction. It is highly sensitive and amenable to high-throughput screening.[12][13]

Objective: To determine the IC₅₀ value of a test compound against purified c-Met kinase.

Materials:

  • Recombinant human c-Met kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Ultra-Pure ATP

  • Test Compounds (e.g., Compound 8c, Crizotinib)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white, opaque assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A common starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

  • Kinase Reaction Setup (5 µL volume): a. In a 384-well plate, add 1.25 µL of 4x Kinase Reaction Buffer. b. Add 1.25 µL of a 4x solution of substrate and ATP. The final concentration should be near the Kₘ for ATP (e.g., 10 µM) and a suitable concentration for the substrate (e.g., 0.2 mg/mL). c. Add 1 µL of test compound at various concentrations (or DMSO for controls). d. To initiate the reaction, add 1.25 µL of 4x enzyme solution (recombinant c-Met). e. Mix gently and incubate at room temperature for 60 minutes.

  • ATP Depletion: a. Add 5 µL of ADP-Glo™ Reagent to each well. b. Mix and incubate at room temperature for 40 minutes. This step terminates the kinase reaction and depletes the remaining unconsumed ATP.[14]

  • ADP to ATP Conversion and Detection: a. Add 10 µL of Kinase Detection Reagent to each well. b. Mix and incubate at room temperature for 30-60 minutes. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a light signal.[14]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement via Western Blot for p-c-Met

This protocol details how to assess an inhibitor's ability to block c-Met autophosphorylation in a cellular context, a direct measure of target engagement.

Objective: To determine the effect of a test compound on HGF-stimulated c-Met phosphorylation (at Tyr1234/1235) in a relevant cancer cell line (e.g., MKN45).

WesternBlot_Workflow start 1. Cell Culture & Treatment serum_starve Serum Starve Cells (e.g., 16h) start->serum_starve inhibitor_treat Treat with Inhibitor (Dose Response, 2h) serum_starve->inhibitor_treat hgf_stim Stimulate with HGF (e.g., 50 ng/mL, 15 min) inhibitor_treat->hgf_stim lysis 2. Lysate Preparation hgf_stim->lysis wash_pbs Wash with ice-cold PBS lysis->wash_pbs lyse_buffer Add Lysis Buffer (with Protease/Phosphatase Inhibitors) wash_pbs->lyse_buffer scrape_centrifuge Scrape, Incubate on Ice, Centrifuge lyse_buffer->scrape_centrifuge quantify Quantify Protein (BCA Assay) scrape_centrifuge->quantify sds_page 3. Electrophoresis & Transfer quantify->sds_page load_gel Load Equal Protein Run SDS-PAGE sds_page->load_gel transfer Transfer to PVDF Membrane load_gel->transfer immunoblot 4. Immunoblotting transfer->immunoblot block Block Membrane (5% BSA in TBST) immunoblot->block primary_ab Incubate with Primary Ab (anti-p-c-Met, 4°C Overnight) block->primary_ab wash1 Wash (3x TBST) primary_ab->wash1 secondary_ab Incubate with HRP-Secondary Ab wash1->secondary_ab wash2 Wash (3x TBST) secondary_ab->wash2 detect 5. Detection & Analysis wash2->detect ecl Add ECL Substrate detect->ecl image Image Chemiluminescence ecl->image reprobe Strip & Re-probe (Total c-Met, Loading Control e.g., Actin) image->reprobe analyze Densitometry Analysis reprobe->analyze

Caption: Workflow for Western Blot analysis of p-c-Met.

Procedure:

  • Cell Culture and Treatment: a. Plate MKN45 cells and grow to 70-80% confluency. b. Serum-starve the cells for 16-24 hours to reduce basal signaling. c. Pre-treat cells with a dose range of the test compound (or DMSO vehicle control) for 2 hours. d. Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes to induce c-Met phosphorylation. Include an unstimulated control.

  • Lysate Preparation: a. Immediately place the plate on ice and wash cells twice with ice-cold PBS. b. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. The use of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins.[15] c. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant. e. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: a. Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. b. Boil samples at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis. d. Transfer separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). BSA is preferred over milk for phosphoprotein detection to reduce background. b. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated c-Met (e.g., anti-p-Met Tyr1234/1235). c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash again three times for 10 minutes each with TBST.

  • Detection and Analysis: a. Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate. b. Capture the signal using a digital imager. c. To confirm equal loading and determine the extent of inhibition, the membrane can be stripped and re-probed for total c-Met and a loading control protein like β-actin.[15] d. Quantify band intensity using densitometry software. Normalize the p-c-Met signal to the total c-Met or loading control signal.

Discussion and Future Perspectives

This comparative analysis reveals that the pyrazolo[4,3-c]pyridine scaffold, represented by compound 8c, is a valid and promising starting point for the development of highly selective kinase inhibitors. Its standout feature is its exceptional selectivity for c-Met over other kinases, a highly desirable trait for minimizing off-target toxicities. While its biochemical and cellular potency does not yet match that of clinically approved, multi-targeted agents like Crizotinib and Cabozantinib, this is not unexpected for a compound from an initial discovery campaign.

The journey from a hit compound like 8c to a clinical candidate involves extensive structure-activity relationship (SAR) studies to enhance potency while maintaining selectivity. Researchers working with this scaffold should focus on modifications that improve interactions with the c-Met ATP-binding pocket. The provided protocols offer a robust framework for evaluating new analogs, ensuring that improvements in biochemical potency translate to on-target cellular activity.

For drug development professionals, the pyrazolo[4,3-c]pyridine core represents an attractive scaffold for building "best-in-class" selective c-Met inhibitors. While multi-kinase inhibitors have their place, a highly selective agent could offer a better safety profile, particularly in combination therapies where toxicity profiles are additive. Future work should involve comprehensive kinome scanning of optimized leads and subsequent evaluation in in vivo xenograft models to assess efficacy and pharmacokinetic properties.

References

  • Peruzzi, B. & Bottaro, D. P. Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research. [Link]

  • Organ, S. L. & Tsao, M. S. An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology. [Link]

  • Eder, J. P. et al. Novel Therapeutic Inhibitors of the c-Met Signaling Pathway in Cancer. Clinical Cancer Research. [Link]

  • Peruzzi, B. & Bottaro, D. P. Targeting the c-Met signaling pathway in cancer. PubMed. [Link]

  • Gherardi, E. et al. Targeting the c-MET signaling pathway for cancer therapy. PubMed. [Link]

  • Sonbol, M. B. et al. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma. Clinical Pharmacology & Therapeutics. [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Surriga, A. G. et al. Crizotinib, a c-Met Inhibitor, Prevents Metastasis in a Metastatic Uveal Melanoma Model. Molecular Cancer Therapeutics. [Link]

  • Al-Obeidi, F. A. et al. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents. OncoTargets and Therapy. [Link]

  • Yakes, F. M. et al. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer. Clinical Cancer Research. [Link]

  • ResearchGate. IC50 values against c-Met kinase. ResearchGate. [Link]

  • Kim, H. J. et al. Crizotinib exhibits antitumor activity by targeting ALK signaling not c-MET in pancreatic cancer. Oncotarget. [Link]

  • ResearchGate. Western blotting for c-Met, phosphorylated c-Met and selected downstream mediators in renal cell carcinoma (RCC) cell lines. ResearchGate. [Link]

  • Bio-Rad. Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. [Link]

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Comparative

A Comparative Guide to the Synthesis of Tetrahydropyrazolo[4,3-c]pyridines: Strategies and Methodologies

The tetrahydropyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds with applications ranging from neuroscience to oncology.[1][2] Its rigid, thre...

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Author: BenchChem Technical Support Team. Date: April 2026

The tetrahydropyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds with applications ranging from neuroscience to oncology.[1][2] Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of functional groups, making it a highly sought-after target in medicinal chemistry and drug discovery. This guide provides a comparative analysis of the principal synthetic strategies for constructing this valuable scaffold, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach.

Multicomponent Reactions (MCRs): The Power of Convergence

One of the most efficient and atom-economical approaches to the tetrahydropyrazolo[4,3-c]pyridine core is through multicomponent reactions (MCRs). These one-pot procedures assemble the heterocyclic system from simple, readily available starting materials, often in a single synthetic operation, which minimizes purification steps and reduces waste.[3][4]

Hantzsch-Type Dipyrazolopyridine Synthesis

A prevalent MCR strategy involves the condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), hydrazine hydrate, and a source of ammonia (commonly ammonium acetate or urea).[3][5][6] This pseudo-six-component reaction (as two equivalents of the β-ketoester and hydrazine are used) yields highly substituted 1,4,7,8-tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines.

Mechanism and Rationale: The reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and the pyrazolone (formed in situ from the β-ketoester and hydrazine). This is followed by a Michael addition of a second pyrazolone molecule. The resulting intermediate then undergoes cyclization with ammonia, followed by dehydration to afford the final product.[5] The choice of catalyst, such as Zn-[2-boromophenyl-salicylaldimine-methylpyranopyrazole]Cl2 ([Zn-2BSMP]Cl2) or nano-CdZr4(PO4)6, can significantly influence reaction times and yields by activating the carbonyl groups and promoting the condensation steps.[3]

Figure 1: Simplified workflow for the Hantzsch-type multicomponent synthesis.

Representative Experimental Protocol:

A mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (2 mmol), hydrazine hydrate (2 mmol), and ammonium acetate (4 mmol) in ethanol (5 mL) is heated at reflux for 4-8 hours. After cooling, water is added to precipitate the product, which is then filtered, washed, and dried.[6]

Table 1: Comparison of Catalytic Systems for Hantzsch-Type Synthesis

CatalystAmmonia SourceSolventTemperature (°C)Time (min)Yield (%)Reference
NoneAmmonium AcetateEthanolReflux240-48075-90[5][6]
[Zn-2BSMP]Cl2UreaWater8025-4588-96[3]
Nano-CdZr4(PO4)6Ammonium AcetateEthanolReflux30-4590-96[3]
CuFe2O4@HNTsAmmonium AcetateEthanol8025-4590-98[3]

Advantages:

  • High convergence and atom economy.

  • Operational simplicity (one-pot).

  • Access to a wide range of substituents based on the chosen aldehyde and β-ketoester.

  • Often employs green solvents like ethanol or water.[5][6]

Disadvantages:

  • Can lead to the formation of symmetrical dipyrazolopyridines.

  • Control of regioselectivity can be challenging with unsymmetrical β-ketoesters.

Intramolecular Cycloaddition Strategies

Intramolecular cycloaddition reactions offer a powerful and often elegant approach to constructing the tetrahydropyrazolo[4,3-c]pyridine core, allowing for the formation of complex structures with high stereocontrol.

Intramolecular Nitrilimine Cycloaddition

This method involves the generation of a highly reactive nitrilimine intermediate which then undergoes an intramolecular [3+2] cycloaddition with a tethered alkyne.[7] This strategy is particularly useful for synthesizing novel, highly functionalized derivatives that may not be accessible through MCRs.

Mechanism and Rationale: The synthesis starts with a suitably functionalized precursor containing both a hydrazonoyl chloride (the nitrilimine precursor) and an alkyne moiety, separated by a piperidine linker. Under mild basic conditions, the hydrazonoyl chloride is dehydrochlorinated to form the transient nitrilimine. The proximity of the alkyne allows for a rapid intramolecular cycloaddition to form the fused pyrazole ring. The choice of base and reaction conditions is critical to ensure the efficient generation of the nitrilimine without promoting side reactions.

Figure 2: Key steps in the intramolecular nitrilimine cycloaddition pathway.

Representative Experimental Protocol:

To a solution of the hydrazonoyl chloride precursor in a suitable solvent (e.g., THF), a mild base such as triethylamine is added at room temperature. The reaction is stirred until completion, as monitored by TLC. The product is then isolated and purified by column chromatography.[7]

Advantages:

  • Access to unique and complex substitution patterns.

  • Often proceeds under mild reaction conditions.

  • Can provide good control over regioselectivity.

Disadvantages:

  • Requires a multi-step synthesis of the starting precursor.

  • May result in the formation of diastereomeric mixtures.[7]

  • The scope can be limited by the availability of the functionalized precursors.

Sequential Annulation Strategies

Sequential strategies involve the stepwise construction of the heterocyclic system, typically by forming the pyrazole ring onto a pre-existing piperidine core or vice versa. While less convergent than MCRs, these methods can offer greater control over the final substitution pattern.

Knorr Pyrazole Synthesis Approach

A classic method for pyrazole formation, the Knorr synthesis, can be adapted to construct the tetrahydropyrazolo[4,3-c]pyridine scaffold. This typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound derived from a piperidine precursor. For instance, tert-butyl 4-oxopiperidine-1-carboxylate can be reacted with an acid chloride to form a 1,3-dicarbonyl intermediate, which is then cyclized with a hydrazine to yield the desired product.[8]

Mechanism and Rationale: The reaction begins with the formation of a 1,3-dicarbonyl equivalent from a piperidone derivative. This intermediate then reacts with a hydrazine, leading to a hydrazone which subsequently undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring. A significant challenge in this approach, especially when using substituted hydrazines, is controlling the regioselectivity of the cyclization.[1]

Figure 3: General scheme for sequential annulation via a Knorr-type synthesis.

Representative Experimental Protocol:

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate in a suitable solvent, a strong base (e.g., LDA) is added at low temperature. An acid chloride is then added to form the 1,3-dicarbonyl intermediate. After workup, the intermediate is dissolved in a solvent like ethanol, and a hydrazine derivative is added. The mixture is heated to effect cyclization. Purification is typically performed by column chromatography.

Advantages:

  • Allows for precise control over the placement of substituents.

  • Can be used to synthesize specific regioisomers that are difficult to access via MCRs.

Disadvantages:

  • Multi-step synthesis with potentially lower overall yields.

  • Regioselectivity issues can arise with unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[1]

  • May require the use of harsh reagents or cryogenic conditions.

Post-Scaffold Elaboration: The Suzuki-Miyaura Cross-Coupling

For instances where desired functionality is difficult to introduce during the primary ring-forming reactions, post-synthesis modification of a pre-formed tetrahydropyrazolopyridine core is a viable and powerful strategy. The Suzuki-Miyaura cross-coupling reaction is particularly well-suited for this purpose, enabling the introduction of a wide array of aryl and heteroaryl groups.[9]

Mechanism and Rationale: This approach requires a tetrahydropyrazolopyridine scaffold bearing a suitable leaving group, such as a halide or a triflate. In the presence of a palladium catalyst, a phosphine ligand, and a base, this "handle" can be coupled with a boronic acid or ester. This allows for the late-stage introduction of diverse chemical matter, which is highly advantageous in a drug discovery context for building structure-activity relationships (SAR).

Representative Experimental Protocol:

A mixture of the triflate-substituted tetrahydropyrazolopyridine (1 equiv.), a (hetero)aryl boronic acid (1.2 equiv.), a palladium catalyst such as Pd(OAc)2 with a ligand like XPhos (or an XPhos precatalyst), and a base (e.g., K3PO4) in a suitable solvent (e.g., dioxane/water) is heated under an inert atmosphere until the starting material is consumed. The product is then isolated and purified.[9]

Advantages:

  • Enables the late-stage introduction of a wide variety of substituents.

  • High functional group tolerance.

  • Well-established and reliable reaction conditions.

Disadvantages:

  • Requires the initial synthesis of a functionalized scaffold with a suitable coupling handle.

  • The cost of palladium catalysts and specialized ligands can be a consideration for large-scale synthesis.

Conclusion

The synthesis of tetrahydropyrazolo[4,3-c]pyridines can be approached through several distinct and effective strategies.

  • Multicomponent reactions stand out for their efficiency and convergence, making them ideal for generating libraries of compounds for initial screening.

  • Intramolecular cycloadditions provide access to novel and complex derivatives, showcasing the elegance of modern synthetic methodology.

  • Sequential annulation methods offer a more classical, step-wise approach that provides a high degree of control over substitution patterns, which is crucial for targeted synthesis.

  • Post-scaffold functionalization via cross-coupling reactions offers unparalleled flexibility for late-stage diversification and SAR studies.

The choice of synthetic route will ultimately depend on the specific goals of the research program, including the desired substitution pattern, the scale of the synthesis, and the available starting materials and resources. A thorough understanding of the strengths and limitations of each method, as detailed in this guide, will empower researchers to make informed decisions and efficiently access this important class of heterocyclic compounds.

References

  • Synthesis of novel tetrahydro-1H-pyrazolo[4,3-c]pyridines via intramolecular nitrilimine cycloaddition. Chemical & Pharmaceutical Bulletin, 2012. [Link]

  • Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies, 2022. [Link]

  • An efficient synthesis of tetrahydropyrazolopyridine derivatives by a one-pot tandem multi-component reaction in a green media. ARKIVOC, 2014. [Link]

  • Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). PLoS ONE, 2021. [Link]

  • An efficient synthesis of tetrahydropyrazolopyridine derivatives by a one-pot tandem multi-component reaction in a green media. ARKIVOC, 2014. [Link]

  • Discovery of novel tetrahydro-pyrazolo [4,3-c] pyridines for the treatment of neuropathic pain: synthesis and neuropharmacology. European Journal of Medicinal Chemistry, 2013. [Link]

  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Organic Process Research & Development, 2021. [Link]

  • Synthesis of pyrazolo[4,3‐c]pyridines by I2 catalysed intramolecular cyclisation. ChemistrySelect, 2023. [Link]

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters, 2008. [Link]

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 2014. [Link]

  • Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 2023. [Link]

  • Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. The Journal of Organic Chemistry, 2014. [Link]

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Tetrahedron Letters, 2010. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 2023. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 2023. [Link]

  • Synthesis of 3-(Hetero)aryl Tetrahydropyrazolo[3,4-c]pyridines by Suzuki–Miyaura Cross-Coupling Methodology. The Journal of Organic Chemistry, 2014. [Link]

Sources

Validation

Comparative Analysis of Pyrazolo[4,3-c]pyridine Isomers in Drug Discovery

As a Senior Application Scientist navigating the complexities of hit-to-lead optimization, I frequently encounter scaffolds that seem deceptively simple. The pyrazolopyridine core—a fused bicyclic system comprising a pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of hit-to-lead optimization, I frequently encounter scaffolds that seem deceptively simple. The pyrazolopyridine core—a fused bicyclic system comprising a pyrazole and a pyridine ring—is one such pharmacophore. However, the exact spatial arrangement of the nitrogen atoms within this fused system dictates the molecule's physicochemical properties, hydrogen-bonding vectors, and ultimately, its target selectivity.

In this guide, we will objectively compare the pyrazolo[4,3-c]pyridine scaffold against its primary structural isomers (such as [3,4-b] and [3,4-c]). We will analyze their distinct pharmacological profiles, dissect the mechanistic causality behind their target specificities, and establish a self-validating experimental protocol for evaluating their potency.

Structural Isomerism: The Pharmacophore Foundation

The pyrazolopyridine scaffold is a highly versatile platform, particularly in the design of ATP-competitive kinase inhibitors. The1 within the highly conserved kinase hinge regions[1].

While the 1H-pyrazolo[3,4-b]pyridine derivatives have been extensively mined for targets like TBK1 and FGFR[1], the pyrazolo[4,3-c]pyridine isomer has recently emerged as a superior scaffold for achieving extreme selectivity in specific kinases (like ERK) and novel non-kinase targets (like protein-protein interactions and bacterial phosphatases).

Isomer_Selectivity Core Pyrazolopyridine Core Iso1 [4,3-c] Isomer Core->Iso1 Iso2 [3,4-b] Isomer Core->Iso2 Iso3 [3,4-c] Isomer Core->Iso3 Target1 ERK1/2 (Oncology) PtpB-Mtb (Tuberculosis) Iso1->Target1 Gln103/Lys112 H-bonds Target2 TBK1 / FGFR / CDK (Oncology / Immunity) Iso2->Target2 Hinge + Lys52 H-bonds Target3 GSK3α/β (Neurodegeneration) Iso3->Target3 N1-H Interaction

Target selectivity divergence among pyrazolopyridine isomers based on nitrogen arrangement.

Comparative Pharmacological Profiles

To objectively evaluate these alternatives, we must look at the empirical data. The table below synthesizes the primary targets, binding mechanisms, and representative potencies of the key isomers based on recent medicinal chemistry literature.

Table 1: Pharmacological Comparison of Pyrazolopyridine Isomers
Isomer ScaffoldPrimary Target(s)Key Mechanistic FeatureDisease IndicationRepresentative Potency
[4,3-c]pyridine ERK1/2H-bonds with gatekeeper Gln103 & Lys112OncologyIC₅₀ < 0.5 nM (ERK)[1]
[4,3-c]pyridine PEX14-PEX5 (PPI)π–π stacking mimicking F/YXXXF motifTrypanosomiasisK_D = 163 μM (Hit)[2]
[4,3-c]pyridine PtpB-MtbOrthosteric phosphatase inhibitionTuberculosisIC₅₀ = 14.4 µM[3]
[3,4-b]pyridine TBK1, FGFR, CDKHinge region + conserved Lys52 H-bondsOncology / ImmunityIC₅₀ = 0.2 nM (TBK1)[1]
[3,4-c]pyridine GSK3α/βRequires N1-H; sensitive to bulky 7-substituentsNeurodegenerationLow nanomolar range[4]

Mechanistic Deep Dive: Why the [4,3-c] Isomer Excels

As drug developers, we do not just chase low IC₅₀ values; we chase Ligand Efficiency (LE) and selectivity. The pyrazolo[4,3-c]pyridine scaffold demonstrates exceptional utility in the development of Extracellular Signal-Regulated Kinase (ERK) inhibitors.

The Causality of Selectivity: In a landmark study, researchers designed 5 as ERK inhibitors[5]. Why did they choose the [4,3-c] isomer over the more common [3,4-b] variant? The specific nitrogen arrangement in the [4,3-c] core allowed the installation of a urea group at the 6-position. This precise vectoring enables the molecule to form critical hydrogen bonds with gatekeeper Gln103 and Lys112. Because5, the[4,3-c] scaffold achieves near-perfect kinome selectivity, minimizing off-target toxicity[5].

Conversely, 6 and the conserved Lys52[6]. While this drives up raw potency across multiple kinases (like TBK1 and CDKs), it inherently reduces the exquisite selectivity seen with the[4,3-c] architecture.

Emerging Frontiers: Non-Kinase Targets

The[4,3-c] isomer is not limited to the ATP-binding pocket of kinases. Recent structural biology efforts have expanded its utility:

  • Protein-Protein Interactions (PPIs): It serves as the2 in Trypanosoma parasites. The central scaffold effectively mimics the native F/YXXXF motif, laying over Phe17 and Phe34 to form favorable π–π interactions that disrupt glycosomal import[2].

  • Phosphatase Inhibition: A 2026 study identified3, exhibiting low-micromolar IC₅₀ values and strong binding affinity (K_D = 0.012 µM)[3].

  • Carbonic Anhydrase: 7, offering a novel mechanism to combat multidrug-resistant pathogens[7].

Experimental Methodology: Self-Validating Kinase Inhibition Assay

To accurately benchmark a novel pyrazolo[4,3-c]pyridine derivative against its isomers, the biochemical assay must be rigorously controlled. Below is a self-validating protocol for determining the IC₅₀ using a luminescent ADP-detection format.

Kinase_Assay S1 1. Reagent Preparation S2 2. Compound Titration S1->S2 S3 3. Kinase Reaction S2->S3 S4 4. ADP-Glo Detection S3->S4 S5 5. IC50 Analysis S4->S5

Standardized, self-validating workflow for in vitro kinase inhibition and IC50 determination.
Step-by-Step Protocol & Causality

Step 1: Reagent Preparation & Enzyme Titration

  • Action: Prepare recombinant kinase, specific peptide substrate, and ATP in assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Causality: The kinase concentration must be titrated to ensure the reaction velocity is linear over the incubation time and that the enzyme concentration is significantly lower than the substrate's K_m. This ensures Michaelis-Menten kinetics apply, preventing artificial IC₅₀ inflation.

Step 2: Compound Serial Dilution

  • Action: Perform a 10-point, 3-fold serial dilution of the pyrazolopyridine isomers in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • Causality: A 1% final DMSO concentration is the critical threshold. Exceeding this can denature the kinase, while falling below it risks the precipitation of highly lipophilic[4,3-c] derivatives, leading to false negatives.

Step 3: Reaction Initiation

  • Action: Pre-incubate the compound with the kinase for 15 minutes, then initiate the reaction by adding the ATP/Substrate mix.

  • Causality: ATP is added last to initiate the reaction. The ATP concentration must be set at its apparent K_m. Since pyrazolopyridines are generally ATP-competitive, running the assay at K_m balances the assay's sensitivity to the inhibitor with physiological relevance[1].

Step 4: Luminescent Detection

  • Action: After a 60-minute incubation at 30°C, add the ADP-Glo™ reagent to terminate the kinase reaction and deplete unconsumed ATP. Follow with the Kinase Detection Reagent to convert ADP to ATP, generating a luciferase-driven luminescent signal.

  • Causality: Measuring ADP production is a universal method that avoids the steric hindrance artifacts sometimes caused by bulky fluorescently tagged substrates interacting with the inhibitor.

Step 5: System Validation & Quality Control (Crucial)

  • Action: Calculate the Z'-factor for the assay plate. Fit the dose-response data using a four-parameter logistic non-linear regression model.

  • Self-Validation: The assay is only valid if the Z'-factor is > 0.6. Furthermore, a known reference inhibitor (e.g., SCH772984 for ERK) must be included on every plate[1]. If the IC₅₀ of the reference compound deviates by more than 3-fold from its historical running average, the entire plate's data must be discarded due to suspected reagent degradation or pipetting error.

References

  • BenchChem. "A Comparative Guide to 4-Methyl-1H-pyrazolo[4,3-c]pyridine and its Isomers in Drug Discovery." 1

  • Marvaniya, V., et al. (2022). "Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies." Pharmaceuticals (MDPI). 7

  • Raunak, R., et al. (2026). "Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B." Infection and Immunity (ASM Journals). 3

  • Lim, J., et al. (2016). "Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers." Journal of Medicinal Chemistry (ACS Publications). 5

  • Dawidowski, M., et al. (2019). "Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity." Journal of Medicinal Chemistry (ACS Publications). 2

  • Koutentis, P. A., et al. (2013). "Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines." Chem. Pharm. Bull. (J-STAGE). 4

  • Pan, M., et al. (2021). "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy." RSC Advances (NIH PMC). 6

Sources

Comparative

A Comparative Analysis of Pyrazolo[4,3-c]pyridine Analogs and Their Therapeutic Potential Against Established Kinase Inhibitors

In the landscape of modern drug discovery, the relentless pursuit of novel scaffolds with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. The pyrazolo[4,3-c]pyridine core has emerged a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the relentless pursuit of novel scaffolds with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. The pyrazolo[4,3-c]pyridine core has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a diverse array of biological entities. This guide provides an in-depth comparative analysis of the biological activity of pyrazolo[4,3-c]pyridine analogs against established, clinically relevant drugs. We will delve into their inhibitory potential against key therapeutic targets, supported by experimental data, and provide detailed methodologies to facilitate further research and development in this promising area.

Introduction to the Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolo[4,3-c]pyridine system is a bicyclic heteroaromatic ring structure that has garnered significant attention in medicinal chemistry. Its unique electronic properties and rigid framework provide an excellent platform for the design of potent and selective inhibitors of various enzymes, particularly kinases. The scaffold's ability to engage in a multitude of non-covalent interactions, including hydrogen bonding and π-π stacking, within the active sites of target proteins underpins its broad spectrum of biological activities. These activities span from anti-cancer and anti-inflammatory to anti-infective properties, making this heterocyclic system a fertile ground for the development of next-generation therapeutics.[1][2]

This guide will focus on a comparative analysis of pyrazolo[4,3-c]pyridine analogs in three key areas of therapeutic intervention: DNA damage response (ATM kinase), cell cycle regulation (CDK), and receptor tyrosine kinase signaling (c-Met).

Ataxia-Telangiectasia Mutated (ATM) Kinase Inhibition: A New Frontier in Cancer Therapy

ATM kinase is a master regulator of the DNA damage response (DDR), a critical pathway for maintaining genomic integrity. In many cancers, the DDR is dysregulated, making ATM an attractive target for therapeutic intervention, particularly in combination with DNA-damaging agents like chemotherapy and radiation.[3] Recently, a series of pyrazolo[4,3-c]quinoline derivatives, a class of compounds containing the pyrazolo[4,3-c]pyridine core, have been identified as potent ATM inhibitors.[4][5][6]

Comparative Analysis: Pyrazolo[4,3-c]quinoline Analog vs. AZD0156

A standout pyrazolo[4,3-c]quinoline analog, designated as A36 , has demonstrated exceptional potency against ATM kinase, comparable to the well-characterized clinical candidate AZD0156 .[4][5]

CompoundTargetIC50 (nM)Reference
A36 (Pyrazolo[4,3-c]quinoline analog) ATM Kinase0.3[4]
AZD0156 (Known Drug) ATM KinaseNot explicitly stated, but A36 is described as comparable[3]

The sub-nanomolar potency of A36 underscores the potential of the pyrazolo[4,3-c]pyridine scaffold in designing highly effective ATM inhibitors. The structural rationale for this high affinity lies in the ability of the tricyclic ring system to engage in favorable π-π interactions with key residues, such as Trp684 and Tyr670, within the ATM active site.[6]

Experimental Protocol: In Vitro ATM Kinase Inhibition Assay

The following protocol outlines a typical in vitro kinase assay to determine the inhibitory potency of novel compounds against ATM kinase.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against ATM kinase.

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: 20 mM HEPES (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 10 mM MnCl₂.

    • Substrate: A recombinant protein or peptide substrate for ATM, such as p53 or a specific peptide sequence.

    • ATP: Prepare a stock solution of ATP in water. The final concentration in the assay should be at or near the Km for ATM.

    • Test Compound: Prepare a stock solution of the test compound (e.g., A36) in DMSO. Perform serial dilutions to obtain a range of concentrations.

    • Enzyme: Recombinant human ATM kinase.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the test compound serial dilutions or vehicle control (DMSO) to the appropriate wells.

    • Add 10 µL of a solution containing the ATM kinase and substrate in kinase buffer to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

    • Incubate the plate for 60 minutes at 30°C.

    • Stop the reaction by adding a suitable stop reagent (e.g., EDTA).

  • Signal Detection:

    • Quantify the amount of phosphorylated substrate using an appropriate detection method, such as:

      • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced, which is proportional to kinase activity.

      • Fluorescence-based Assay (e.g., HTRF®): This assay uses fluorescence resonance energy transfer to detect substrate phosphorylation.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cyclin-Dependent Kinase (CDK) Inhibition: Targeting the Cell Cycle in Cancer

Cyclin-dependent kinases are a family of enzymes that play a crucial role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them a prime target for anti-cancer drug development. Several pyrazolo[4,3-c]pyridine analogs have been investigated as CDK inhibitors.

Comparative Analysis: Pyrazolo[4,3-c]pyridine Analogs vs. Palbociclib
CompoundTargetIC50 (nM)Reference
Pyrazolo[4,3-c]pyridine Analogs CDKsVaries (nanomolar range reported for related scaffolds)[8]
Palbociclib (Known Drug) CDK4 / CDK611 / 16[9][10]

The development of pyrazolo[4,3-c]pyridine-based CDK inhibitors remains an active area of research, with the potential to yield compounds with improved selectivity profiles compared to existing therapies.

Experimental Protocol: In Vitro CDK2/Cyclin E1 Kinase Assay

The following protocol describes a common method for assessing the inhibitory activity of compounds against CDK2/Cyclin E1, a key complex in the G1/S phase transition.

Objective: To determine the IC50 of a test compound against CDK2/Cyclin E1 kinase.

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • Substrate: Histone H1 or a specific peptide substrate for CDK2.

    • ATP: Prepare a stock solution of ATP in water.

    • Test Compound: Prepare a stock solution in DMSO and perform serial dilutions.

    • Enzyme: Recombinant human CDK2/Cyclin E1 complex.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the test compound dilutions or vehicle control to the wells.

    • Add 2 µL of the CDK2/Cyclin E1 enzyme to each well.

    • Add 2 µL of a mixture of the substrate and ATP to initiate the reaction.

    • Incubate the plate for 60 minutes at room temperature.[11]

  • Signal Detection (using ADP-Glo™ Kinase Assay):

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[11]

    • Incubate for 40 minutes at room temperature.[11]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[11]

    • Incubate for 30 minutes at room temperature.[11]

    • Measure the luminescence using a plate reader.[11]

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 value as described for the ATM kinase assay.

c-Met Kinase Inhibition: A Strategy Against Tumor Growth and Metastasis

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility. Aberrant c-Met signaling is a driver in many human cancers, making it a validated therapeutic target. While specific data for pyrazolo[4,3-c]pyridine analogs against c-Met is emerging, the related pyrazolo[3,4-b]pyridine scaffold has yielded potent inhibitors.

Comparative Analysis: Pyrazolopyridine Analogs vs. Crizotinib

The FDA-approved drug Crizotinib is a potent inhibitor of both ALK and c-Met. While a direct comparison with a pyrazolo[4,3-c]pyridine is not available, pyrazolo[3,4-b]pyridine derivatives have shown significant c-Met inhibitory activity. For example, compounds 5a and 5b from this class exhibited IC50 values of 4.27 nM and 7.95 nM, respectively, against c-Met.[12][13] Crizotinib has a reported IC50 of approximately 24 nM against c-Met phosphorylation in cellular assays.[3]

CompoundTargetIC50 (nM)Reference
Pyrazolo[3,4-b]pyridine Analog (5a) c-Met4.27[12][13]
Pyrazolo[3,4-b]pyridine Analog (5b) c-Met7.95[12][13]
Crizotinib (Known Drug) c-Met (cellular phosphorylation)~24[3]

These findings highlight the potential of the broader pyrazolopyridine scaffold in developing novel and potent c-Met inhibitors.

Experimental Protocol: Cellular c-Met Phosphorylation Assay

This protocol details a method to assess the ability of a compound to inhibit c-Met phosphorylation in a cellular context.

Objective: To determine the effect of a test compound on the phosphorylation status of c-Met in a relevant cancer cell line.

Methodology:

  • Cell Culture and Treatment:

    • Seed a c-Met-dependent cancer cell line (e.g., MKN45, which has endogenous c-Met activation) in multi-well plates.[14]

    • Once the cells are adherent, treat them with various concentrations of the test compound for a specified period (e.g., 2 hours).

    • Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1]

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method such as the BCA assay.

  • Detection of Phospho-c-Met (using ELISA):

    • Use a sandwich ELISA kit specific for phosphorylated c-Met (e.g., pY1234/pY1235).

    • Coat a multi-well plate with a capture antibody that binds to total c-Met.

    • Add the cell lysates to the wells and incubate to allow the c-Met protein to bind.

    • Wash the wells to remove unbound proteins.

    • Add a detection antibody that specifically recognizes phosphorylated c-Met, conjugated to an enzyme (e.g., HRP).

    • Wash the wells again.

    • Add a substrate for the enzyme and measure the resulting signal (e.g., colorimetric or chemiluminescent).

  • Data Analysis:

    • Normalize the phospho-c-Met signal to the total protein concentration.

    • Calculate the percentage of inhibition of c-Met phosphorylation for each compound concentration relative to the vehicle control.

    • Determine the IC50 value.

Visualizing the Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams are provided.

ATM_Signaling_Pathway DSB DNA Double-Strand Break ATM ATM Kinase DSB->ATM activates p53 p53 ATM->p53 phosphorylates Chk2 Chk2 ATM->Chk2 phosphorylates DDR DNA Damage Response (Cell Cycle Arrest, Apoptosis, DNA Repair) p53->DDR Chk2->DDR Inhibitor Pyrazolo[4,3-c]pyridine Analog (e.g., A36) Inhibitor->ATM inhibits

Caption: ATM Signaling Pathway and Inhibition by Pyrazolo[4,3-c]pyridine Analogs.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Plate Add Reagents to Microplate Reagents->Plate Incubate Incubate Plate->Incubate Stop Stop Reaction Incubate->Stop Detect Measure Signal Stop->Detect Analyze Calculate % Inhibition and IC50 Detect->Analyze

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Validation

A Researcher's Guide to the Comprehensive Validation of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine as a Novel Inhibitor

The 1H-pyrazolo[4,3-c]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Derivatives of this scaffold have sh...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1H-pyrazolo[4,3-c]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Derivatives of this scaffold have shown promise as inhibitors of critical targets including protein kinases, protein tyrosine phosphatases, and protein-protein interactions.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the validation of a specific derivative, 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.

Given that several pyrazolo[4,3-c]pyridine derivatives have been identified as potent inhibitors of protein kinases, such as c-Met, this validation workflow will proceed with the hypothesis that a kinase is the primary target.[4] This rationale-driven approach ensures that experimental choices are grounded in existing evidence, providing a robust pathway from initial biochemical characterization to cell-based functional validation. We will compare our target compound against a well-characterized, potent alternative to benchmark its performance at each stage.

Part 1: The Validation Workflow: From Target Binding to Cellular Function

A rigorous validation pipeline is essential to move a potential inhibitor from a mere "hit" to a "lead" candidate. This process must be logical and sequential, with each step building upon the last. The workflow begins with confirming direct physical interaction with the purified target protein (biochemical binding), then verifies that this binding translates into functional inhibition of the target's activity (biochemical activity), and finally, confirms these effects can be replicated within the complex environment of a living cell (cellular assays).

G cluster_1 Cell-Based Validation biochem_binding Target Binding Assay (e.g., LanthaScreen™) biochem_activity Enzymatic Activity Assay (e.g., ADP-Glo™) biochem_binding->biochem_activity cell_binding Cellular Target Engagement (e.g., NanoBRET™) biochem_activity->cell_binding Translates to Cellular System cell_activity Downstream Pathway Inhibition (e.g., Western Blot) cell_binding->cell_activity cell_toxicity Cytotoxicity Assay (e.g., MTT / CellTiter-Glo®)

Caption: Overall validation workflow from biochemical to cellular assays.

Part 2: Biochemical Validation: Quantifying Target Interaction and Inhibition

The first critical step is to confirm that the compound directly interacts with and inhibits the purified target enzyme in a controlled, in vitro setting. This stage provides fundamental quantitative metrics of potency (IC₅₀) and binding affinity (Kd).

Hypothetical Target and Comparator
  • Hypothetical Target: c-Met Kinase

  • Compound of Interest: 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (referred to as "PzP-Bn")

  • Comparator: Crizotinib (a known, potent c-Met inhibitor)

Target Binding Affinity Assessment

Causality: Before measuring functional inhibition, we must confirm direct physical binding. A binding assay quantifies the affinity between the compound and the kinase, providing a dissociation constant (Kd). This is crucial because a compound could interfere with an activity assay through non-specific means without ever binding to the intended target. We will use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for this purpose.[5]

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagent Preparation:

    • Prepare a 4X solution of the Eu-anti-tag antibody and the Alexa Fluor™ 647-labeled tracer in the specified kinase buffer.

    • Prepare a 4X solution of the tagged c-Met kinase in the same buffer.

    • Prepare a serial dilution of PzP-Bn and Crizotinib, typically starting from 100 µM down to low nM concentrations.

  • Assay Procedure:

    • To a 384-well plate, add 5 µL of the compound serial dilutions. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 5 µL of the 4X c-Met kinase solution to all wells except the "no enzyme" control.

    • Add 10 µL of the 4X antibody/tracer mix to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

    • Calculate the Emission Ratio (665/615).

    • Plot the Emission Ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the Kd.

Enzymatic Activity Inhibition

Causality: Confirming binding is not enough; we must validate that this binding leads to a functional consequence—the inhibition of the enzyme's catalytic activity. Luminescence-based assays that measure ATP consumption are highly sensitive and suitable for high-throughput screening.[6] The ADP-Glo™ assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction:

    • Prepare a reaction mix containing the c-Met kinase, its specific peptide substrate, and ATP (at a concentration near its Km value to ensure sensitivity to competitive inhibitors).

    • Add the inhibitor dilutions (PzP-Bn and Crizotinib) to a 384-well plate.

    • Initiate the reaction by adding the kinase reaction mix.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

    • The signal is directly proportional to kinase activity.

    • Plot the luminescence signal against the log of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

Data Summary: Biochemical Validation
CompoundTarget Binding (Kd, nM)Enzymatic Activity (IC₅₀, nM)
PzP-Bn 120250
Crizotinib 510

Note: Data are representative examples for illustrative purposes.

Part 3: Cell-Based Validation: Proving Efficacy in a Biological Context

Biochemical assays are a necessary but insufficient step. A compound's success ultimately depends on its ability to function within a living cell, which involves crossing the cell membrane, engaging the target in its native environment, and eliciting a specific biological response without undue toxicity.[7][8]

Cellular Target Engagement

Causality: Does the compound reach and bind to its target inside a living cell? Cellular target engagement assays are critical to bridge the gap between in vitro potency and cellular efficacy.[7] Bioluminescence Resonance Energy Transfer (BRET) is a powerful technology to measure this directly.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation:

    • Use a cell line (e.g., HEK293) transiently or stably expressing a c-Met-NanoLuc® fusion protein.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Prepare serial dilutions of PzP-Bn and Crizotinib.

    • Add the NanoBRET™ Tracer and the compound dilutions to the cells.

    • Incubate for 2 hours in a CO₂ incubator at 37°C.

    • Add the NanoBRET™ Nano-Glo® Substrate.

  • Data Acquisition:

    • Read both the donor (460 nm) and acceptor (618 nm) signals on a BRET-capable plate reader.

    • Calculate the NanoBRET™ ratio. A decrease in the ratio indicates displacement of the tracer by the compound.

    • Plot the ratio against the log of the compound concentration to determine the cellular IC₅₀ for target engagement.

Inhibition of Downstream Signaling

Causality: Binding to the target in a cell should inhibit its function, which can be measured by assessing the phosphorylation status of a known downstream substrate. For c-Met, a receptor tyrosine kinase, its own autophosphorylation is a key indicator of activation. Western blotting provides a semi-quantitative readout of this inhibition.[4]

G cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor (Kinase) HGF->cMet Activates p_cMet p-cMet cMet->p_cMet Autophosphorylation PzP_Bn PzP-Bn (Inhibitor) PzP_Bn->cMet Inhibits Gab1 Gab1 p_cMet->Gab1 PI3K PI3K/Akt Gab1->PI3K MAPK Ras/MAPK Gab1->MAPK Cell_Response Cell Proliferation, Survival PI3K->Cell_Response MAPK->Cell_Response

Caption: Simplified c-Met signaling pathway showing inhibitor action.

Experimental Protocol: Western Blot for p-cMet

  • Cell Treatment:

    • Use a c-Met dependent cancer cell line (e.g., MKN45, gastric cancer).

    • Plate cells and allow them to adhere. Starve the cells in serum-free media for 12-24 hours.

    • Pre-treat cells with various concentrations of PzP-Bn or Crizotinib for 2 hours.

    • Stimulate the c-Met pathway by adding its ligand, Hepatocyte Growth Factor (HGF), for 15 minutes.

  • Protein Extraction and Quantification:

    • Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Immunoblotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate overnight at 4°C with a primary antibody against phospho-c-Met (p-cMet).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total c-Met and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Assessment of Cytotoxicity

Causality: It is vital to distinguish between targeted anti-proliferative effects and general cytotoxicity. An ideal inhibitor should show potency against its target at concentrations well below those that cause general cell death.[9] An MTT or similar viability assay measures the metabolic activity of cells, which correlates with cell number.

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Plating and Treatment:

    • Plate MKN45 cells in a 96-well plate.

    • After 24 hours, treat the cells with a range of concentrations of PzP-Bn and Crizotinib. Include a vehicle control (DMSO) and a positive control for cell death (e.g., Staurosporine).

    • Incubate for 72 hours.

  • MTT Addition and Solubilization:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm.

    • Plot absorbance against the log of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Summary: Cell-Based Validation
CompoundCellular Target Engagement (IC₅₀, nM)Cellular Proliferation (GI₅₀, nM)
PzP-Bn 6001200
Crizotinib 2050

Note: Data are representative examples for illustrative purposes.

Conclusion

This guide outlines a rigorous, multi-step process for validating the inhibitory activity of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. By progressing from direct biochemical binding and functional assays to cellular target engagement and pathway inhibition studies, researchers can build a comprehensive data package. Each experimental choice is justified to ensure the generation of trustworthy and interpretable results. Comparing the compound's performance against a known standard like Crizotinib at each stage provides essential context for its potency and potential as a therapeutic agent. This systematic approach is fundamental to confirming not only that a compound can inhibit its target, but that it does so effectively and specifically within a biologically relevant system.

References

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B.
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.Celtarys.
  • Biochemical Kinase Assays.Thermo Fisher Scientific - US.
  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity.
  • Cell-based Assays to Identify Inhibitors of Viral Disease.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • Cell-based assays on the rise.BMG LABTECH.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells.Reaction Biology.
  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.BPS Bioscience.
  • Cell-based Assay Services.Crown Bioscience.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.Eurofins Discovery.
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.Vipergen.
  • Basics of Enzymatic Assays for HTS.Assay Guidance Manual - NCBI Bookshelf.
  • Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine deriv

Sources

Comparative

A Comparative Guide to Cross-Reactivity Profiling of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for the novel compound 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. It is intended for researchers, scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for the novel compound 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. It is intended for researchers, scientists, and drug development professionals seeking to characterize the selectivity profile of this and similar heterocyclic compounds, a critical step in preclinical safety assessment and candidate selection.

Introduction: The Imperative of Selectivity Profiling

The compound 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine belongs to the pyrazolopyridine class of heterocyclic compounds. This scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.[1][2][3][4] For instance, various pyrazolo[4,3-c]pyridine derivatives have shown activity as inhibitors of protein-protein interactions, protein tyrosine phosphatase B (PtpB), and carbonic anhydrases, while others have demonstrated potential for treating neuropathic pain through modulation of targets like TNF-α and the cannabinoid receptor CB₁.[1][5][6][7]

Given this inherent versatility, a new derivative's potential for "polypharmacology"—interacting with multiple targets—is high. While sometimes beneficial, unintended off-target interactions are a primary cause of adverse drug reactions (ADRs) and late-stage clinical failures.[8][9] Therefore, early, systematic cross-reactivity profiling is not merely a regulatory requirement but a foundational component of a rational drug discovery campaign. This guide outlines a tiered, data-driven approach to de-risk 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine by identifying and quantifying its off-target liabilities.

The Strategic Framework for Cross-Reactivity Assessment

A robust profiling strategy proceeds from broad, cost-effective in silico predictions to highly specific, quantitative in vitro assays. This tiered approach ensures that resources are focused efficiently, generating a comprehensive and interpretable selectivity dataset.

Cross_Reactivity_Workflow cluster_0 Tier 1: Predictive & Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional & Mechanistic Validation cluster_3 Tier 4: Decision Making InSilico In Silico Profiling (Target Prediction, Docking) BroadScreen Broad Panel Screening (e.g., Safety44/77, KinomeScan) InSilico->BroadScreen Guide Panel Selection DoseResponse Dose-Response Assays (IC50/EC50 Determination) BroadScreen->DoseResponse Confirm 'Hits' >50% Inhibition FunctionalAssay Cell-Based Functional Assays (Agonist vs. Antagonist) DoseResponse->FunctionalAssay Characterize Potent Hits Decision Go/No-Go Decision (Candidate Selection) DoseResponse->Decision BindingKinetics Biophysical Assays (SPR, ITC for MoA) FunctionalAssay->BindingKinetics Elucidate Mechanism of Action (MoA) BindingKinetics->Decision caption Figure 1. A tiered workflow for cross-reactivity profiling.

Sources

Validation

head-to-head comparison of pyrazolo[4,3-c]pyridine synthesis routes

Title: Head-to-Head Comparison of Pyrazolo[4,3-c]pyridine Synthesis Routes: A Comprehensive Guide for Drug Discovery Executive Summary The pyrazolo[4,3-c]pyridine scaffold is a privileged bicyclic pharmacophore that has...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Head-to-Head Comparison of Pyrazolo[4,3-c]pyridine Synthesis Routes: A Comprehensive Guide for Drug Discovery

Executive Summary

The pyrazolo[4,3-c]pyridine scaffold is a privileged bicyclic pharmacophore that has become a cornerstone in modern medicinal chemistry. Its rigid architecture and unique hydrogen-bonding profile make it an exceptional candidate for disrupting complex protein-protein interactions (PPIs) and inhibiting challenging enzymatic targets. This guide provides a head-to-head technical comparison of the three most prominent synthetic routes used to construct this core, offering detailed mechanistic causality, self-validating experimental protocols, and quantitative benchmarking to inform your synthetic strategy.

Introduction: The Strategic Value of the Pyrazolo[4,3-c]pyridine Scaffold

Depending on the substitution pattern, pyrazolo[4,3-c]pyridines can be tailored to address vastly different pathologies. Recent drug discovery campaigns have successfully deployed these derivatives as 1[1], potent antagonists of2[2], and highly selective3[3].

BioTargets Core Pyrazolo[4,3-c]pyridine Core Mod1 Sulfonamide Substitution (Route 1) Core->Mod1 Mod2 Trifluoromethyl Substitution (Route 2) Core->Mod2 Mod3 Central Scaffold Modification (Route 3) Core->Mod3 Target1 Carbonic Anhydrase (hCA I, II, IX, XII) Mod1->Target1 Target2 PtpB-Mtb Phosphatase (Tuberculosis) Mod2->Target2 Target3 PEX14-PEX5 PPI (Trypanosoma) Mod3->Target3

Caption: Logical mapping of structural modifications to therapeutic targets.

Route 1: The Dienamine Condensation Strategy (Scalable Classic)

Best for: Gram-scale synthesis of 5-substituted 3-oxo-derivatives.

Mechanistic Causality: This classical route relies on the condensation of a pre-formed dienamine (typically synthesized in two steps from dimethyl acetonedicarboxylate) with primary amines. The causality is driven by nucleophilic attack: the primary amine attacks the electrophilic center of the dienamine. When utilizing an amine hydrochloride salt, triethylamine (Et3N) is strictly required to liberate the free base in situ, ensuring the nucleophile is active. Methanol is the optimal solvent because its protic nature stabilizes the transition states during the subsequent intramolecular cyclization, which forges the fused pyridine ring[3].

Self-Validating Experimental Protocol:

  • Preparation: In a round-bottom flask, suspend dienamine precursor (0.53 g, 2.0 mmol) and the target primary amine (2.1 mmol) in methanol (6.0 mL).

  • Base Activation: If utilizing an amine hydrochloride salt, add Et3N (0.22 g, 2.2 mmol) dropwise to neutralize the salt and generate the reactive free amine.

  • Cyclization: Heat the mixture to reflux (~65 °C) for exactly 1 hour under continuous stirring.

  • Isolation: Cool the reaction mixture to 0–5 °C in an ice bath to maximize product precipitation.

  • Purification: Filter the resulting precipitate under vacuum, wash the filter cake with cold methanol (3 × 5 mL), and dry under high vacuum.

Validation Checkpoint: Yields should reliably hit 72–88%. Successful cyclization is confirmed via 1H-NMR in DMSO-d6; validate the disappearance of the primary amine protons and the emergence of a broad singlet (e.g., ~11.28 ppm for sulfonamide derivatives) confirming the structural integrity of the pyrazolo[4,3-c]pyridine core[3].

Route 2: Microwave-Assisted Multicomponent Sonogashira Strategy

Best for: Diversity-oriented synthesis and rapid SAR library generation.

Mechanistic Causality: Traditional step-wise synthesis of highly substituted pyrazolo[4,3-c]pyridines often suffers from moderate overall yields (~43-59%) due to the degradation of sensitive intermediates. By merging the steps into a one-pot multicomponent reaction using microwave irradiation, the activation energy barrier is rapidly overcome. The reaction initiates with a Pd/Cu-catalyzed Sonogashira cross-coupling of a terminal alkyne to a 5-chloro-pyrazole-4-carbaldehyde. The addition of tert-butylamine facilitates in situ imine formation, which immediately undergoes intramolecular cyclization with the newly installed alkyne to forge the pyridine ring. This cascade prevents the isolation of unstable intermediates and drastically reduces reaction times.

Self-Validating Experimental Protocol:

  • Catalyst Loading: Charge a microwave-adapted vessel with 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde (1.0 equiv), a terminal alkyne (1.2 equiv), Pd(PPh3)2Cl2 (5 mol%), and CuI (10 mol%).

  • Reagent Addition: Add tert-butylamine (2.0 equiv) and a degassed solvent (e.g., DMF or MeCN). Seal the vessel under an argon atmosphere.

  • Microwave Irradiation: Irradiate the mixture at 100–120 °C for 20–30 minutes. (Optimization of time/temp depends on the steric bulk of the alkyne).

  • Workup: Dilute with EtOAc, wash with brine to remove copper salts and amine residues, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc).

Validation Checkpoint: The final product must show a complete absence of the aldehyde proton signal (~10 ppm) in 1H-NMR. For trifluoromethyl derivatives, 19F-NMR should display a sharp singlet confirming the retention of the CF3 group.

Route 3: Electrophilic Cyclization of Azide-Alkynes

Best for: Installing halogen handles for late-stage cross-coupling.

Mechanistic Causality: When targeting 2,4,6,7-tetrasubstituted derivatives, establishing a reactive handle on the pyridine ring is critical. This route converts a pyrazole-4-carbaldehyde into an azide-alkyne intermediate. The introduction of an electrophile (such as iodine) triggers an electrophilic cyclization. The iodine atom not only forces the ring closure by activating the alkyne but also remains covalently bound at the 7-position. This 7-iodo-2H-pyrazolo[4,3-c]pyridine acts as a perfect substrate for downstream palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to build expansive libraries[4].

Self-Validating Experimental Protocol:

  • Precursor Activation: Dissolve the azide-alkyne intermediate (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Electrophilic Attack: Add an electrophilic iodine source (e.g., I2 or ICl, 1.2 equiv) at 0 °C.

  • Cyclization: Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the azide-alkyne.

  • Quenching: Quench the reaction with saturated aqueous sodium thiosulfate (Na2S2O3) to neutralize excess iodine.

  • Extraction: Extract with DCM, dry the organic layer, and concentrate.

Validation Checkpoint: LC-MS is the gold standard here; the product must display a molecular ion peak [M+H]+ with a mass shift corresponding to the addition of iodine (+126 Da). 13C-NMR will show a significant upfield shift for the C-7 carbon due to the heavy atom effect of iodine[4].

SynthesisComparison cluster_RouteA Route 1: Dienamine Condensation cluster_RouteB Route 2: Multicomponent Sonogashira A_Start Dienamine Precursor A_Reagent Amine + Et3N (MeOH, Reflux 1h) A_Start->A_Reagent A_Mech Nucleophilic Addition & Intramolecular Cyclization A_Reagent->A_Mech A_Prod 5-Substituted Pyrazolo[4,3-c]pyridine (Yield: 72-88%) A_Mech->A_Prod B_Start 5-Chloro-pyrazole-4-carbaldehyde B_Reagent Terminal Alkyne + t-BuNH2 (Pd/Cu, Microwave) B_Start->B_Reagent B_Mech Cross-Coupling, Imine Formation & Cyclization B_Reagent->B_Mech B_Prod 6-Substituted Pyrazolo[4,3-c]pyridine (Diversity-Oriented) B_Mech->B_Prod

Caption: Workflow comparison of Dienamine Condensation vs. Microwave Multicomponent routes.

Head-to-Head Quantitative Comparison

To guide synthetic planning, the following table summarizes the operational parameters, efficiencies, and strategic advantages of each route based on validated experimental data[4],[3],.

ParameterRoute 1: Dienamine CondensationRoute 2: MW MulticomponentRoute 3: Electrophilic Cyclization
Primary Advantage High scalability, simple workupHigh structural diversityInstalls versatile halogen handle
Typical Yields 72% – 88%50% – 75%60% – 80%
Reaction Time 1 Hour20 – 30 Minutes2 – 4 Hours
Temperature Reflux (~65 °C)100 °C – 120 °C (Microwave)0 °C to Room Temp
Catalyst Required NonePd(PPh3)2Cl2 / CuINone (Requires Electrophile)
Key Intermediates DienamineImine (Generated in situ)Azide-Alkyne
Purification Direct Filtration / WashingColumn ChromatographyExtraction / Chromatography

Conclusion & Selection Matrix

Selecting the optimal synthesis route for a pyrazolo[4,3-c]pyridine core depends entirely on the downstream application. If the goal is to produce large quantities of a specific 5-substituted derivative for in vivo testing, Route 1 provides the most robust and scalable protocol without the need for expensive transition metal catalysts or column chromatography. Conversely, if a medicinal chemistry program requires a broad library of 6-substituted analogs for Structure-Activity Relationship (SAR) profiling, Route 2 leverages microwave technology to rapidly generate diversity in a single pot. Finally, for complex, multi-substituted architectures where late-stage functionalization is necessary, Route 3 provides the indispensable iodine handle required for advanced cross-coupling.

References

  • Title: NEW 2H-PYRAZOLO[4,3-c]PYRIDINES: SYNTHESIS, OPTICAL PROPERTIES AND ELUCIDATION OF ANTI-CANCER ACTIVITY Source: Sciforum URL
  • Title: Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies Source: MDPI URL
  • Source: Beilstein Journal of Organic Chemistry (via PMC)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B Source: PMC URL

Sources

Comparative

Benchmarking 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-Derived Scaffolds Against Standard Autotaxin Inhibitors

Executive Summary & Rationale Autotaxin (ATX) is a secreted lysophospholipase D that plays a critical role in the pathogenesis of pulmonary fibrosis (PF). While standard allosteric ATX inhibitors like PAT-409 (Cudetaxest...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Autotaxin (ATX) is a secreted lysophospholipase D that plays a critical role in the pathogenesis of pulmonary fibrosis (PF). While standard allosteric ATX inhibitors like PAT-409 (Cudetaxestat) demonstrate potent anti-fibrotic activity, their clinical utility is often hindered by extreme lipophilicity (e.g., PAT-409 cLog P = 7.6). This high lipophilicity leads to poor aqueous solubility, excessive plasma protein binding, and suboptimal free-drug concentrations.

To overcome these ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) liabilities, researchers have recently identified the 5-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core as a breakthrough structural scaffold [1]. By replacing the highly lipophilic thioether and indole groups of standard inhibitors with this pyrazole-fused piperidine system, drug developers can introduce critical hydrogen bond donors and acceptors. This structural leap drastically reduces the cLog P to a highly favorable ~2.5 while maintaining sub-nanomolar ATX inhibition, offering a superior pharmacokinetic profile compared to legacy benchmarks.

Mechanistic Overview: ATX-LPA Signaling & Allosteric Inhibition

Targeting ATX is a clinically validated approach for halting fibrotic progression. ATX hydrolyzes lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). LPA subsequently binds to LPAR1-6 receptors on lung fibroblasts, triggering the TGF-β/Smad signaling cascade and driving the fibroblast-to-myofibroblast transition.

Unlike orthosteric inhibitors such as Ziritaxestat (GLPG1690) [2], which compete directly with the LPC substrate, the 5-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold acts as a Type III allosteric inhibitor . It binds deep within the hydrophobic tunnel of the ATX enzyme. This non-competitive mechanism ensures sustained target engagement and robust inhibition even in the substrate-rich environments typical of inflamed fibrotic tissues.

ATX_Pathway LPC LPC 16:0 (Substrate) ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA Production LPAR LPA Receptors (LPAR1-6) LPA->LPAR Binding Fibrosis Fibroblast Activation (Pulmonary Fibrosis) LPAR->Fibrosis TGF-β/Smad Inhibitor 5-Benzyl-THPCP Scaffold Inhibitor->ATX Allosteric Blockade

Autotaxin (ATX)-mediated LPA signaling pathway and allosteric inhibition mechanism.

Benchmarking Data: Scaffold vs. Standard Inhibitors

The following table benchmarks the optimized 5-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative (Lead Compound 35) against standard clinical and preclinical ATX inhibitors [1][2].

Compound / ScaffoldMechanism of ActionATX IC₅₀ (nM)cLog POral Bioavailability (F%)In Vivo Efficacy (PF Models)
PAT-409 (Cudetaxestat) Allosteric (Type III)~1.57.6ModerateActive
Ziritaxestat (GLPG1690) Orthosteric/Mixed~15.03.2HighDiscontinued (Phase III ISABELA)
5-Benzyl-THPCP (Lead 35) Allosteric (Type III)0.7~2.569.5%Highly Active (Reduces p-Smad2/3)

Note: THPCP = tetrahydropyrazolopyridine.

Self-Validating Experimental Protocols

Workflow Prep 1. Reagent Prep (ATX + LPC 16:0) Incubate 2. Incubation (Test vs Std) Prep->Incubate Detect 3. Choline Detection (Amplex Red) Incubate->Detect Analyze 4. IC50 & ADMET Analysis Detect->Analyze

Step-by-step workflow for the in vitro Autotaxin (ATX) enzymatic inhibition assay.

In Vitro ATX Enzymatic Inhibition Assay (LPC Substrate)

Causality: LPC 16:0 is utilized as the substrate because it is the most abundant physiological target for ATX in human plasma. The assay relies on Amplex Red; as ATX cleaves LPC into LPA and choline, choline oxidase converts the released choline into betaine and H₂O₂. The H₂O₂ reacts with Amplex Red to produce highly fluorescent resorufin, allowing direct, real-time kinetic measurement of ATX activity.

Self-Validating System: To ensure data integrity, the protocol mandates three internal controls: a Positive Control (PAT-409) to validate assay sensitivity to allosteric inhibition, a Vehicle Control (DMSO) to establish the 100% uninhibited baseline, and a No-Enzyme Blank to subtract background auto-oxidation, ensuring the calculated IC₅₀ is strictly ATX-dependent.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 5 mM CaCl₂, 140 mM NaCl, 0.1% BSA). Dilute recombinant human ATX enzyme to a working concentration of 2 nM.

  • Compound Incubation: Dispense 10 µL of the 5-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine test compounds (serially diluted), PAT-409 (standard), or DMSO into a 384-well black microplate. Add 20 µL of the ATX enzyme solution and pre-incubate at 37°C for 30 minutes to allow allosteric pocket binding.

  • Substrate Addition: Prepare a detection mix containing 2 mM LPC 16:0, 1 U/mL choline oxidase, 2 U/mL horseradish peroxidase (HRP), and 100 µM Amplex Red. Add 20 µL of this mix to all wells to initiate the reaction.

  • Fluorescence Detection & Analysis: Incubate the plate at 37°C for 1 hour in the dark. Measure fluorescence (Excitation: 530 nm / Emission: 590 nm) using a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

Causality: Bleomycin administration is the gold standard for in vivo PF modeling. It induces DNA strand breaks in alveolar epithelial cells, triggering a massive release of pro-fibrotic cytokines (such as TGF-β) and mimicking the exact pathogenesis and collagen deposition seen in human idiopathic pulmonary fibrosis (IPF).

Self-Validating System: The study design uses a Sham Control (saline instillation) to establish healthy baseline lung histology, a Bleomycin + Vehicle Group to confirm successful disease induction, and a Standard-of-Care Reference Group (e.g., PAT-409 or Pirfenidone) to validate the therapeutic window and relative efficacy of the novel scaffold.

Step-by-Step Methodology:

  • Disease Induction: Anesthetize 8-week-old male C57BL/6 mice. Administer a single intratracheal instillation of bleomycin (1.5 U/kg) dissolved in sterile saline. Sham mice receive saline only.

  • Dosing Regimen: Beginning on Day 7 post-instillation (therapeutic intervention mode), administer the 5-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative (e.g., 60 mg/kg), PAT-409, or vehicle via daily oral gavage (PO) until Day 21.

  • Tissue Harvest & Histology: Euthanize the mice on Day 21. Excise the left lung lobe, fix in 4% paraformaldehyde, and embed in paraffin. Stain 5 µm sections with Hematoxylin & Eosin (H&E) for inflammation scoring and Masson's trichrome to quantify collagen deposition (Ashcroft score).

  • Molecular Profiling: Homogenize the right lung lobe for Western blot analysis. Probe for fibrotic markers including α-SMA, COL1A1, and phosphorylated Smad2/3 (p-Smad2/3) to confirm the compound's ability to successfully block the TGF-β/Smad signaling pathway downstream of ATX inhibition.

References

  • Ma, D., Tan, Z., Lei, H., Zhai, X., et al. "Discovery of Novel 4,5,6,7-Tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one Derivatives as Orally Efficacious ATX Allosteric Inhibitors for the Treatment of Pulmonary Fibrosis." Journal of Medicinal Chemistry, 2025. URL:[Link]

  • Maher, T. M., et al. "Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials." JAMA, 2023. URL:[Link]

Validation

A Comparative Guide to the Molecular Docking of Pyrazolo[4,3-c]pyridine Derivatives in Drug Discovery

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. Its unique structural and electronic properties make it an attractiv...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. Its unique structural and electronic properties make it an attractive framework for the design of potent and selective inhibitors for various therapeutic targets. This guide provides a comparative analysis of molecular docking studies performed on a series of pyrazolo[4,3-c]pyridine derivatives, offering insights into their binding interactions with key protein targets and elucidating the structural basis for their biological activities.

Introduction: The Therapeutic Potential of Pyrazolo[4,3-c]pyridines

Pyrazolo[4,3-c]pyridines are bicyclic heteroaromatic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] Their rigid structure and ability to be readily functionalized at multiple positions allow for the fine-tuning of their steric and electronic properties to achieve desired target engagement and selectivity.[3] This has led to the exploration of pyrazolo[4,3-c]pyridine derivatives as inhibitors of various enzyme families, such as kinases and carbonic anhydrases.[1][3] Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, plays a pivotal role in understanding the structure-activity relationships (SAR) of these derivatives and in guiding the design of more potent and selective drug candidates.

Comparative Docking Analysis Across Different Therapeutic Targets

This section compares the docking studies of various pyrazolo[4,3-c]pyridine derivatives against three distinct and therapeutically relevant protein targets: human Carbonic Anhydrase (hCA), Extracellular signal-regulated kinase (ERK), and Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB).

Inhibition of Human Carbonic Anhydrases

A study by Islam et al. (2022) investigated a series of pyrazolo[4,3-c]pyridine sulfonamides as inhibitors of various human carbonic anhydrase isoforms, including hCA I, hCA II, hCA IX, and hCA XII.[1] Their computational analysis revealed key binding interactions within the active site of hCA IX.[1] For instance, compound 1f from their study, which demonstrated potent inhibitory activity against hCA I and hCA II, was shown to anchor within the active site through interactions with the catalytic zinc ion and key amino acid residues.[1]

Targeting the ERK/MAPK Signaling Pathway

Derivatives of 1H-pyrazolo[4,3-c]pyridin-6-yl urea have been explored as inhibitors of Extracellular signal-regulated kinase (ERK), a crucial component of the MAPK signaling pathway.[3] While specific docking data for a broad comparative series is not extensively detailed in the public domain, the foundational work on related scaffolds highlights the importance of the pyrazolopyridine core in establishing hinge-binding interactions within the ATP-binding pocket of kinases.[3][4]

Combating Tuberculosis: Inhibition of M. tuberculosis PtpB

A recent study identified novel pyrazolo[4,3-c]pyridine derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB), a critical virulence factor.[5] Through a structure-based virtual screening approach, several derivatives were identified with significant inhibitory potential. The docking studies revealed that these compounds occupy the active site of PtpB, with docking scores ranging from -9.394 to -12.070 kcal/mol.[5] These in silico predictions were further validated by in vitro enzymatic assays, which showed IC50 values in the micromolar range for the most promising candidates.[5]

Experimental Protocol: A Representative Molecular Docking Workflow

To provide a practical context, the following is a detailed, step-by-step methodology for a typical molecular docking workflow, adapted from the general procedures described in the cited literature.[1][5]

Objective: To predict the binding mode and affinity of a pyrazolo[4,3-c]pyridine derivative within the active site of a target protein.

Materials:

  • Protein Structure: A high-resolution crystal structure of the target protein obtained from the Protein Data Bank (PDB).

  • Ligand Structure: A 3D structure of the pyrazolo[4,3-c]pyridine derivative, typically generated using a chemical drawing software and energy-minimized.

  • Molecular Docking Software: A validated docking program such as AutoDock, Glide, or GOLD.

Protocol:

  • Protein Preparation:

    • Download the PDB file of the target protein.

    • Remove all water molecules and heteroatoms not essential for binding.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Assign partial charges to the protein atoms.

    • Define the binding site by specifying a grid box encompassing the active site, often centered on a co-crystallized ligand if available.

  • Ligand Preparation:

    • Draw the 2D structure of the pyrazolo[4,3-c]pyridine derivative.

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

  • Molecular Docking:

    • Load the prepared protein and ligand files into the docking software.

    • Configure the docking parameters, including the search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) and the number of docking runs.

    • Initiate the docking simulation. The software will systematically explore different conformations and orientations of the ligand within the defined binding site.

  • Analysis of Results:

    • Analyze the docking results, which are typically clustered based on conformational similarity and ranked by their predicted binding energy or docking score.

    • Visualize the top-ranked docking poses to examine the binding mode of the ligand.

    • Identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.

    • Correlate the docking results with available experimental data (e.g., IC50 values) to validate the predictive power of the docking protocol.

Below is a Graphviz diagram illustrating this molecular docking workflow.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Validation protein_prep Protein Preparation (PDB structure, add hydrogens, assign charges) docking Molecular Docking (Define grid box, run simulation) protein_prep->docking Prepared Protein ligand_prep Ligand Preparation (3D structure, energy minimization, define rotatable bonds) ligand_prep->docking Prepared Ligand analysis Analysis of Results (Rank poses, visualize interactions) docking->analysis validation Correlation with Experimental Data (IC50, Ki values) analysis->validation

Caption: A generalized workflow for a molecular docking study.

Comparative Data Summary

The following table summarizes the key findings from the comparative docking studies of pyrazolo[4,3-c]pyridine derivatives against different protein targets. This allows for a side-by-side comparison of their predicted binding affinities and experimentally determined inhibitory activities.

Derivative ClassTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesExperimental Activity (IC50/Ki)Reference
Pyrazolo[4,3-c]pyridine sulfonamideshCA I, hCA II, hCA IXNot explicitly stated in all casesZinc ion, His94, His96, His119, Thr199, Thr200Ki values ranging from nanomolar to micromolar[1]
1H-pyrazolo[4,3-c]pyridin-6-yl ureasERK1/2Not available in provided contextHinge region residuesPotent and selective inhibition[3]
Novel pyrazolo[4,3-c]pyridinesM. tuberculosis PtpB-9.394 to -12.070Not explicitly detailedIC50 values of 14.4 µM and 32.6 µM for lead compounds[5]

Conclusion and Future Directions

The comparative analysis of molecular docking studies on pyrazolo[4,3-c]pyridine derivatives underscores the utility of this scaffold in designing potent and selective inhibitors for a range of therapeutic targets. The insights gained from these computational studies, particularly when correlated with experimental data, provide a robust framework for understanding the molecular basis of their activity and for guiding future drug design efforts. Further exploration of this versatile scaffold, coupled with advanced computational techniques and biological evaluations, holds significant promise for the development of novel therapeutics.

References

  • Islam, M. A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 15(3), 316. [Link]

  • Taylor & Francis Online. (2022). Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue. Taylor & Francis. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo[4,3‐c]pyridine derivatives in the presence of (α‐Fe2O3)‐MCM‐41. ResearchGate. [Link]

  • PubMed. (2017). Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. PMC. [Link]

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and In Silico Docking of New Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine-based Cytotoxic Agents. PMC. [Link]

  • Oriental Journal of Chemistry. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry. [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • Scientific Research Publishing. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. SCIRP. [Link]

  • PubMed. (2021). Synthesis and In Silico Docking of New Pyrazolo[ 4,3-e]pyrido[ 1,2-a]pyrimidine-based Cytotoxic Agents. PubMed. [Link]

  • Pharmacy Education. (2023). Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. Pharmacy Education. [Link]

  • ResearchGate. (2025). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. [Link]

  • IJARESM. (2022). Design, Insilico Analysis and Molecular Docking Study Of 4-Phenoxy-1h-Pyrazolo. IJARESM. [Link]

  • PubMed. (2012). Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents. PubMed. [Link]

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Reactant of Route 1
Reactant of Route 1
5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
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